molecular formula C15H15ClN2O B1373753 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride CAS No. 1251925-23-1

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Cat. No.: B1373753
CAS No.: 1251925-23-1
M. Wt: 274.74 g/mol
InChI Key: APOBHBNILOSBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOBHBNILOSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a small molecule of interest within the broader class of benzonitrile derivatives. The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The incorporation of an aminophenoxymethyl moiety introduces functionalities that can engage in specific interactions with biological targets, making this compound a compelling subject for further investigation. This guide provides a comprehensive overview of the fundamental properties of this compound, a proposed synthetic route, and robust analytical methodologies for its characterization. Furthermore, we will explore its potential pharmacological applications based on the known activities of structurally related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a research tool or therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1251925-23-1
Molecular Formula C₁₅H₁₅ClN₂O
Molecular Weight 274.74 g/mol
Chemical Structure CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
Predicted XlogP 2.8
Appearance Solid (predicted)
Solubility Soluble in DMSO and Methanol (predicted)

Synthesis and Characterization

Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Hydrochloride Salt Formation A 4-Amino-3-methylphenol C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B 3-(Bromomethyl)benzonitrile B->C D 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (Free Base) C->D Heat E Crude Free Base D->E F Column Chromatography (Silica Gel) E->F G Purified Free Base F->G H Purified Free Base G->H I HCl in Ether or Dioxane H->I J This compound I->J Precipitation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (Free Base)

  • To a solution of 4-amino-3-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude 3-(4-amino-3-methylphenoxymethyl)benzonitrile by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR Spectral Features:

    • Signals corresponding to the aromatic protons on both benzene rings.

    • A singlet for the methyl group protons.

    • A singlet for the benzylic ether methylene protons (-OCH₂-).

    • A broad singlet for the amine (-NH₂) protons.

  • Expected ¹³C NMR Spectral Features:

    • Signals for all carbon atoms, including the quaternary carbons and the nitrile carbon.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound.

  • Instrumentation: Electrospray ionization (ESI) mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Potential Pharmacological Relevance and Mechanism of Action

While there is no specific literature detailing the biological activity of this compound, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

The Benzonitrile Moiety in Drug Design

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for other functional groups. The presence of the benzonitrile scaffold has been associated with a range of biological activities, including kinase inhibition.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The aminophenoxymethyl portion of the target molecule could potentially mimic such interactions. The structure-activity relationship (SAR) studies of other benzonitrile-containing compounds have shown that they can act as potent inhibitors of various kinases involved in inflammatory pathways, such as p38 MAP kinase.

Hypothesized Mechanism of Action

Based on the activities of related compounds, it is plausible that this compound could function as an ATP-competitive kinase inhibitor. The amino group and the ether oxygen could form hydrogen bonds with the kinase hinge region, while the benzonitrile and methyl-substituted phenyl rings could occupy hydrophobic pockets in the active site.

G cluster_0 Hypothesized Kinase Inhibition A 3-(4-Amino-3-methylphenoxymethyl) benzonitrile hydrochloride B Kinase Active Site A->B Binds to ATP-binding pocket D Inhibition of Kinase Activity B->D C ATP C->B Competitive Inhibition

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Safety data sheets (SDS) for structurally similar compounds, such as 4-amino-3-methylbenzonitrile and 4-amino-3-nitrobenzonitrile, indicate that these compounds may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and robust analytical methods for its characterization. Based on the known biological activities of related benzonitrile derivatives, this compound warrants evaluation as a potential kinase inhibitor or as a modulator of other biological targets. Future research should focus on the synthesis and biological screening of this compound in relevant assays to elucidate its pharmacological profile and potential therapeutic applications.

References

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure

A Comprehensive Guide to the Physicochemical Characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox but a cornerstone of rational drug design.[1][2] These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, and excretion (ADME).[3] For the hydrochloride salt of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile, a molecule with potential therapeutic applications, a comprehensive physicochemical characterization is the first step in building a robust data package for further development. This guide provides an in-depth framework for the systematic evaluation of this compound, offering not just protocols, but the strategic rationale behind each analytical choice. The goal is to create a self-validating system of analysis that ensures data integrity and provides actionable insights for formulation scientists and pharmacologists.

The molecular structure of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, with its amine, ether, and nitrile functional groups, suggests key areas of investigation, including its aqueous solubility, pKa, lipophilicity, and solid-state form, all of which will have a profound impact on its ultimate bioavailability and stability.[3][4]

Identity and Structure Confirmation

Before any other characterization can commence, the unequivocal confirmation of the chemical structure and identity of the synthesized batch is paramount. This establishes a baseline of quality and ensures that all subsequent data is generated on the correct molecular entity.

Molecular Formula and Weight

Based on its chemical structure, the key identifiers for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl are:

PropertyValueSource
Molecular FormulaC₁₅H₁₅ClN₂O[5]
Molecular Weight274.74 g/mol [5]
Canonical SMILESCC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[5]
Spectroscopic Confirmation

A suite of spectroscopic techniques should be employed to confirm the molecular structure.

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.

  • Acquire ¹³C NMR and 2D NMR spectra as needed for full structural elucidation.

  • Process the data and assign all peaks to the corresponding atoms in the proposed structure.

Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition. Fragmentation patterns observed in MS/MS can offer additional structural confirmation.

Experimental Protocol:

  • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).

  • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Compare the measured accurate mass to the theoretical calculated mass. The deviation should be less than 5 ppm.

Rationale: FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, we expect to see stretches for the amine (N-H), nitrile (C≡N), ether (C-O), and aromatic (C-H and C=C) groups.

Experimental Protocol:

  • Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify and annotate the characteristic absorption bands corresponding to the expected functional groups.

Purity Assessment

Establishing the purity of the active pharmaceutical ingredient (API) is a critical step. High-performance liquid chromatography (HPLC) is the gold standard for this purpose.

Rationale: HPLC separates the main compound from any impurities, whether they are from the synthesis, degradation products, or other contaminants. A validated HPLC method can provide a precise and accurate measure of purity.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases (A & B) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for purity assessment using RP-HPLC.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.[4] It is crucial to determine if the compound exists in different crystalline forms (polymorphs) or as an amorphous solid.

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol:

  • Lightly pack the sample powder onto a zero-background sample holder.

  • Place the holder in the XRPD instrument.

  • Scan the sample over a 2θ range of 2° to 40°.

  • A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, useful for identifying the presence of solvates or hydrates.

Experimental Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Place the pan in the DSC cell and heat at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • For TGA, perform a similar procedure in a TGA instrument.

  • Analyze the resulting thermograms for thermal events. A sharp endotherm in the DSC is typically indicative of the melting point.

Solubility and Lipophilicity

Solubility and lipophilicity are fundamental properties that dictate a drug's absorption and distribution.[2][4]

Aqueous Solubility

Rationale: As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility. Determining its solubility at different pH values is essential, as it will vary depending on the ionization state of the primary amine.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Add an excess amount of the solid compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Dissociation Constant (pKa)

Rationale: The pKa is the pH at which the compound is 50% ionized. The primary amine in 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is basic and will be protonated at low pH. Knowing the pKa is crucial for predicting its solubility and absorption characteristics across the gastrointestinal tract.

Experimental Protocol (Potentiometric Titration):

  • Dissolve a known amount of the compound in water or a water/co-solvent mixture.

  • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).

  • Monitor the pH of the solution throughout the titration.

  • The pKa can be determined from the inflection point of the titration curve.

Lipophilicity (LogP/LogD)

Rationale: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).

  • Pre-saturate each phase with the other.

  • Dissolve a known concentration of the compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake vigorously to allow for partitioning, then centrifuge to separate the layers.

  • Measure the concentration of the compound in both the aqueous and organic phases using HPLC.

  • Calculate LogD₇.₄ as: log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Physicochemical_Characterization_Flow cluster_identity Part 1: Identity & Purity cluster_solid Part 2: Solid-State Properties cluster_solution Part 3: Solution Properties Start Start: New Batch of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl Structure Structural Confirmation (NMR, MS, FTIR) Start->Structure Purity Purity Assessment (HPLC) Structure->Purity XRPD Crystallinity (XRPD) Purity->XRPD If pure & correct structure Thermal Thermal Behavior (DSC, TGA) XRPD->Thermal Solubility Aqueous Solubility (pH-dependent) Thermal->Solubility pKa Dissociation Constant (pKa) Solubility->pKa LogD Lipophilicity (LogD) pKa->LogD End Comprehensive Physicochemical Profile LogD->End

Caption: Logical workflow for physicochemical characterization.

Conclusion

The systematic physicochemical characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, as outlined in this guide, provides the essential data package required for informed decision-making in the drug development process. By understanding the causality behind each experimental choice—from confirming identity to defining solid-state and solution behavior—researchers can proactively address potential challenges in formulation, stability, and bioavailability. This comprehensive profile serves as the authoritative foundation upon which all future preclinical and clinical development activities are built.

References

  • Title: Importance of Physicochemical Properties In Drug Discovery. Source: RA Journal of Applied Research. URL: [Link]

  • Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Source: PubMed. URL: [Link]

  • Title: Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Source: J-Stage. URL: [Link]

  • Title: 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride. Source: PubChem. URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Source: Langhua Pharmaceutical. URL: [Link]

Sources

Structure Elucidation of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride, a versatile small molecule scaffold.[1] Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It details an integrated, multi-technique strategy, emphasizing the causality behind experimental choices and the synergy between different analytical data sets. By integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and Single-Crystal X-ray Crystallography, this guide establishes a self-validating workflow for confirming the molecule's identity, connectivity, and three-dimensional structure with the highest degree of scientific integrity.

Introduction

The process of bringing a new chemical entity from discovery to market is underpinned by rigorous analytical characterization. Unambiguous structure elucidation is a foundational requirement, ensuring that all subsequent biological, toxicological, and formulation data are associated with the correct molecular entity. The target molecule, this compound, presents several key structural features—a primary aromatic amine, a substituted benzonitrile, and an aromatic ether linkage—whose precise arrangement must be confirmed.

Molecular Structure and Physicochemical Properties

Before embarking on experimental analysis, it is crucial to consolidate the predicted properties of the target compound. This information serves as the benchmark against which all experimental data will be compared.

PropertyValueSource
IUPAC Name 3-((4-Amino-3-methylphenoxy)methyl)benzonitrile hydrochloride-
Molecular Formula C₁₅H₁₅ClN₂O[1]
Molecular Weight 274.74 g/mol [1]
Monoisotopic Mass 274.0924 g/mol (for the salt)-
Free Base Mass 238.1106 g/mol (for C₁₅H₁₄N₂O)[2]
SMILES CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[1]
InChIKey LILBCOQMNFQMOL-UHFFFAOYSA-N (for free base)[2]

Structure:

Chemical structure of this compound

(Note: Image is a representation. The actual protonation site of the hydrochloride is confirmed by spectroscopy and crystallography.)

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated one, where techniques are chosen for their complementary strengths. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies functional groups, nuclear magnetic resonance maps the precise atomic connectivity, and X-ray crystallography gives the definitive three-dimensional structure.

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Connectivity cluster_2 Definitive Structure cluster_3 Purity Verification MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Confirms MW NMR_1D 1D NMR (¹H, ¹³C, DEPT) FTIR->NMR_1D Confirms functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns fragments XRAY X-ray Crystallography (3D Structure & Salt Form) NMR_2D->XRAY Proposes connectivity HPLC HPLC (Purity Assessment) HPLC->MS Ensures pure sample

Fig. 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Rationale

The initial and most fundamental question is: what is the molecular weight of the synthesized compound? High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a rapid and highly accurate answer.[3] This technique confirms that the main component of the sample has the expected molecular formula by measuring its mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 acetonitrile/water mixture.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase: Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • MS Detection: Analyze the eluent using an Electrospray Ionization (ESI) source in positive ion mode.[4] Scan a mass range of m/z 100-500.

Data Interpretation

The primary ion expected is the protonated free base, [M+H]⁺, where M is C₁₅H₁₄N₂O. The hydrochloride salt will dissociate in the ESI source.

IonExpected m/z (Monoisotopic)Interpretation
[M+H]⁺ 239.1179This is the target ion, confirming the molecular weight of the free base.
[M+Na]⁺ 261.0998A common sodium adduct, further validating the molecular weight.[2]

The presence of a strong signal at m/z 239.1179 provides the first piece of concrete evidence that the core structure has been successfully synthesized.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[5] For this specific compound, we expect to see characteristic absorption bands for the amine N-H bonds, the nitrile C≡N triple bond, the aromatic C-H bonds, and the ether C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Place a small, solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Data Interpretation

The presence of the following peaks confirms the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3450 & ~3350Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Two distinct peaks are characteristic of a primary amine.[6][7]
~3100-3000C-H StretchAromatic RingsConfirms the presence of sp² C-H bonds.
~2950-2850C-H StretchMethyl (-CH₃) & Methylene (-CH₂-)Confirms the presence of sp³ C-H bonds.
~2230C≡N StretchAromatic Nitrile (-C≡N)A sharp, strong peak in this region is a definitive marker for the nitrile group.[8]
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)Further confirmation of the primary amine.[6]
~1250Asymmetric C-O-C StretchAromatic EtherConfirms the ether linkage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] While MS and FTIR confirm the pieces are present, NMR shows how they are connected.

  • ¹H NMR: Determines the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Determines the number of different types of carbons in the molecule.

  • 2D NMR (HSQC, HMBC): These experiments correlate proton and carbon signals, providing definitive proof of C-H attachments (HSQC) and multi-bond connectivity (HMBC), which is essential for piecing the molecular fragments together.[11]

Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves hydrochloride salts and its residual proton signal does not interfere with most signals.[11]

  • Acquisition: Record ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

Data Interpretation: Predicted ¹H and ¹³C NMR Assignments

The following table outlines the predicted assignments. The chemical shifts are estimates based on typical values for these functional groups.[7][12]

LabelPositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
A-CH₃~2.1 (s, 3H)~16
B-NH₂~5.0 (broad s, 2H)-
C-O-CH₂-~5.2 (s, 2H)~69
DAromatic H (Phenoxy)~6.6-6.8 (m, 3H)~112-125
EAromatic H (Benzonitrile)~7.5-7.8 (m, 4H)~129-135
FQuaternary C (Phenoxy)-~145 (C-N), ~147 (C-O)
GQuaternary C (Benzonitrile)-~111 (C-CN), ~138 (C-CH₂)
HNitrile Carbon-~119
Confirming Connectivity with 2D NMR

The final assembly of the structure is confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are typically 2 or 3 bonds away.

HMBC_Correlations cluster_Benzonitrile Benzonitrile Ring Fragment H_A H (A, -CH₃) C_Phenoxy Phenoxy Ring Carbons H_A->C_Phenoxy 2J, ³J H_B H (B, -NH₂) H_C H (C, -CH₂-) H_C->C_Phenoxy ³J C_Benzonitrile Benzonitrile Ring Carbons H_C->C_Benzonitrile ³J C_Nitrile C (H, Nitrile)

Fig. 2: Key HMBC correlations confirming the molecular backbone.
  • Key Correlation 1: The protons of the methylene linker (-O-CH₂-, signal C) will show a correlation to the oxygen-bearing carbon of the phenoxy ring AND the methylene-bearing carbon of the benzonitrile ring. This definitively connects the two aromatic systems via the ether linkage.

  • Key Correlation 2: The protons of the methyl group (-CH₃, signal A) will show correlations to the carbons within the phenoxy ring, confirming its position relative to the amine.

Single-Crystal X-ray Crystallography

Rationale

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[13] It generates a 3D model of the molecule as it exists in the solid state, confirming not only the atom-to-atom connectivity but also the precise location of the chloride counter-ion and the site of protonation. This technique is considered the gold standard for structure determination.[14][15]

Experimental Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution (e.g., ethanol, methanol, or an acetonitrile/water mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final structural model.

Data Interpretation

The output of a successful crystallographic experiment will be a detailed structural file (e.g., a CIF file) containing:

  • Atomic Coordinates: The precise x, y, z position of every atom.

  • Bond Lengths and Angles: Confirming expected geometries.

  • Crystal Packing Information: Showing intermolecular interactions like hydrogen bonding.

  • Confirmation of Salt Structure: The data will explicitly show the chloride ion and its interaction with the protonated primary amine (now an ammonium group, -NH₃⁺), likely through N-H···Cl hydrogen bonds.[16] This provides definitive evidence of the hydrochloride salt form.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale

The validity of any structure elucidation rests on the purity of the sample. HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[17] It separates the target compound from any impurities, and the relative peak areas can be used to calculate the purity percentage.[18]

Recommended Technique: Reversed-Phase HPLC with UV Detection
  • Method: Utilize the same LC method as described in the LC-MS protocol (Section 4.2).

  • Detection: Use a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

  • Analysis: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides the purity value (e.g., >99.5%).

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. The workflow begins with mass spectrometry to confirm the molecular formula, followed by FTIR to verify the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure, confirming the atom-to-atom bonding and the nature of the hydrochloride salt. This multi-technique, self-validating approach ensures the highest level of confidence in the compound's identity, providing a solid analytical foundation for all subsequent research and development activities.

References

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Techniques in Pharmaceutical Analysis. (2024, February 7). ILT - Integrated Liner Technologies. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • Spectra and structure of benzonitriles and some of its simple derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (n.d.). Astronomy & Astrophysics (A&A). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

  • Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024). RSC Publishing. Retrieved from [Link]

  • A Low-Volume LC/MS Method for Highly Sensitive Monitoring of Phenoxymethylpenicillin, Benzylpenicillin, and Probenecid in Human Serum. (2024, January 8). ResearchGate. Retrieved from [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024, January 25). PubMed. Retrieved from [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • X-ray studies of molecular structure during the crystallisation of organic salts. (2022, November 15). University of Manchester. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol-selective mass spectrometric analysis of jet fuel. (n.d.). UVIC. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Retrieved from [Link]

  • Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. (2021, December 18). PubMed Central. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Retrieved from [Link]

  • Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. (2022, October 17). NIH. Retrieved from [Link]

  • Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. (n.d.). Astronomy & Astrophysics. Retrieved from [Link]

  • Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. (n.d.). PubChem. Retrieved from [Link]

  • 4-Amino-3-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. (n.d.). Astronomy & Astrophysics (A&A). Retrieved from [Link]

  • 4-amino-3-(3-cyano-N-methylanilino)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 4 Amino Benzonitrile For sale. (n.d.). Pcchem. Retrieved from [Link]

  • 4-Amino-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). NIH. Retrieved from [Link]

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... (n.d.). ResearchGate. Retrieved from [Link]

  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.
  • 3-Amino-4-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of aminobenzonitrile. (n.d.). Patsnap. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride (CAS 1251925-23-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride (CAS 1251925-23-1), a substituted benzonitrile derivative of interest in medicinal chemistry. While specific peer-reviewed data on this compound is limited, this document synthesizes information based on the well-established chemistry of its constituent functional groups—an aminophenol, an ether linkage, and a benzonitrile moiety—to offer insights into its physicochemical properties, potential synthetic routes, and plausible biological activities. By examining structure-activity relationships of analogous compounds, this guide aims to equip researchers with a foundational understanding for future investigation and application in drug discovery.

Introduction and Chemical Identity

This compound is an organic compound identified by the Chemical Abstracts Service (CAS) number 1251925-23-1. Its structure features a central phenoxymethyl linker connecting a 4-amino-3-methylphenol to a 3-cyanobenzyl group. The presence of the benzonitrile functional group is of particular note, as it is a common pharmacophore in a variety of approved pharmaceuticals and clinical candidates. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding and metabolic stability.

The hydrochloride salt form suggests improved solubility in aqueous media, a desirable property for handling and formulation in research settings. Given its structural motifs, this compound belongs to the class of aminophenoxymethyl benzonitrile derivatives, which have been explored for various therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are derived from publicly available databases and computational predictions.

PropertyValueSource
CAS Number 1251925-23-1N/A
Molecular Formula C₁₅H₁₅ClN₂OPubChem
Molecular Weight 274.75 g/mol PubChem
IUPAC Name 3-((4-amino-3-methylphenoxy)methyl)benzonitrile hydrochloridePubChem
SMILES CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.ClPubChem
Predicted LogP 2.8PubChemLite
Predicted Water Solubility Information not availableN/A
Appearance Solid (predicted)N/A

Synthesis Strategies

A potential retrosynthetic analysis is depicted below:

G Target 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride Intermediate1 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Target->Intermediate1 HCl addition Precursor1 4-Amino-3-methylphenol Intermediate1->Precursor1 Williamson Ether Synthesis Precursor2 3-(Bromomethyl)benzonitrile Intermediate1->Precursor2 Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Williamson Ether Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

  • To a solution of 4-amino-3-methylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

  • Add 3-(bromomethyl)benzonitrile (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the free base of the target compound.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(4-amino-3-methylphenoxymethyl)benzonitrile in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Chemical Reactivity and Potential Structure-Activity Relationships

The chemical structure of this compound contains several functional groups that can influence its biological activity. The benzonitrile moiety is a key feature in many bioactive molecules, often acting as a bioisostere for other functional groups and participating in hydrogen bonding.

The aminophenol portion of the molecule is also significant. The primary amine can act as a hydrogen bond donor and a basic center, potentially interacting with acidic residues in a biological target. The methyl group on the phenol ring may provide steric hindrance or lipophilic interactions that could influence binding affinity and selectivity.

Based on the structure-activity relationships of similar compounds, it is plausible that this molecule could exhibit inhibitory activity against various enzymes, such as kinases or other ATP-binding proteins. The general structure is reminiscent of some reported kinase inhibitors where the benzonitrile group occupies the hinge-binding region of the kinase domain.

A hypothetical interaction model is presented below, illustrating how this compound might bind to a generic kinase active site.

G cluster_0 Kinase Active Site cluster_1 CAS 1251925-23-1 Hinge Hinge Region (e.g., Met) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue SolventFront Solvent Front Benzonitrile Benzonitrile Benzonitrile->Hinge H-bond Phenoxymethyl Phenoxymethyl Linker Phenoxymethyl->HydrophobicPocket Hydrophobic Interactions Phenoxymethyl->Gatekeeper Potential Steric Clash or Interaction Aminomethylphenol 4-Amino-3-methylphenol Aminomethylphenol->SolventFront Solvent Exposure

The Therapeutic Potential of (Aminophenoxymethyl)benzonitrile Derivatives: A Technical Guide to Predicting Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (aminophenoxymethyl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic targets. The unique combination of a flexible aminophenoxymethyl side chain and an electrophilic benzonitrile "warhead" allows for nuanced interactions with various enzyme active sites and receptors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the predicted biological activities of this chemical class, focusing on its potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes and Cathepsin K for osteoporosis. We will delve into the rationale behind computational prediction methodologies, provide detailed protocols for experimental validation, and discuss the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.

Introduction: The (Aminophenoxymethyl)benzonitrile Scaffold - A Versatile Pharmacophore

The benzonitrile moiety is a well-established pharmacophore in drug discovery, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[1] The addition of an aminophenoxymethyl substituent introduces a flexible linker and a basic amino group, which can be crucial for establishing key interactions within a target's binding pocket, such as salt bridges and hydrogen bonds. This unique combination of structural features makes (aminophenoxymethyl)benzonitrile derivatives attractive candidates for targeting a variety of enzymes and receptors.

This guide will focus on two primary, well-documented therapeutic targets for which benzonitrile-containing compounds have shown significant promise:

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] The nitrile group in inhibitors often forms a covalent or reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[4]

  • Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, responsible for the degradation of bone matrix proteins, particularly type I collagen.[5][6] Inhibition of Cathepsin K is a promising approach for the treatment of osteoporosis and other bone resorption disorders.[6] The nitrile moiety in these inhibitors can interact with the catalytic cysteine residue of Cathepsin K.[7]

This guide will follow a logical progression from in silico prediction to in vitro and in vivo validation, providing the scientific rationale and detailed methodologies required for the successful investigation of novel (aminophenoxymethyl)benzonitrile derivatives.

Computational Prediction of Biological Activity

The journey of drug discovery for a novel chemical scaffold often begins with computational modeling to predict its biological activity and guide the synthesis of the most promising candidates. This in silico approach saves significant time and resources by prioritizing compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities.[8] By developing a mathematical model, QSAR can predict the activity of unsynthesized analogs, providing valuable insights into the structural requirements for potency.

Rationale for QSAR: For a congeneric series of (aminophenoxymethyl)benzonitrile derivatives, QSAR can elucidate the influence of various substituents on the phenyl rings and the amino group on their inhibitory activity against a specific target. The model can highlight the importance of electronic, steric, and hydrophobic properties in driving biological activity.[9] For instance, a QSAR model might reveal that electron-withdrawing groups on the benzonitrile ring enhance inhibitory potency by increasing the electrophilicity of the nitrile carbon, thus promoting interaction with a catalytic nucleophile in the enzyme's active site.[4]

Experimental Protocol: 2D-QSAR Model Development
  • Data Set Collection:

    • Compile a dataset of (aminophenoxymethyl)benzonitrile derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values) against the target of interest (e.g., DPP-4).

    • Ensure the data is from a consistent assay to maintain uniformity. Convert IC50 values to pIC50 (-logIC50) for a linear relationship with free energy.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[1]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D descriptors using software like PaDEL-Descriptor or Dragon. These descriptors quantify various aspects of the molecular structure, such as:

      • Topological descriptors: Describe the connectivity and branching of the molecule.

      • Electronic descriptors: Quantify the distribution of electrons (e.g., partial charges, polarizability).

      • Physicochemical descriptors: Include properties like molecular weight, logP (lipophilicity), and molar refractivity.

  • Model Building and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear equation correlating the descriptors (independent variables) with the biological activity (dependent variable).

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness and guard against overfitting. A high cross-validated correlation coefficient (q²) is indicative of a good model.

    • External Validation: Use the test set to evaluate the model's predictive ability on new data. A high predictive correlation coefficient (r²_pred) indicates a reliable model.

Molecular Docking

Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor or enzyme.[9] This method requires the 3D structure of the target protein, which can often be obtained from the Protein Data Bank (PDB).

Rationale for Molecular Docking: Docking studies can provide a visual and energetic understanding of how (aminophenoxymethyl)benzonitrile derivatives fit into the active site of their target. This allows for the rational design of new analogs with improved binding interactions. For example, docking can reveal if the amino group forms a crucial salt bridge with an acidic residue in the active site or if a specific substitution on one of the phenyl rings can occupy a hydrophobic pocket, thereby increasing binding affinity.[10]

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Preparation of Receptor and Ligand:

    • Receptor: Download the crystal structure of the target protein (e.g., DPP-4, PDB ID: 1X70) from the PDB. Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign partial charges using software like AutoDockTools (ADT). Save the prepared receptor file in the .pdbqt format.

    • Ligand: Draw the 3D structure of the (aminophenoxymethyl)benzonitrile derivative using a chemical drawing tool like ChemDraw or MarvinSketch. Optimize its geometry using a force field (e.g., MMFF94). In ADT, assign rotatable bonds and save the ligand in the .pdbqt format.[11]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[12]

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, which will systematically search for the best binding poses of the ligand within the defined grid box. Vina uses a scoring function to estimate the binding affinity (in kcal/mol) for each pose.[13]

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.[14]

Diagram: Computational Workflow for Predicting Biological Activity

G cluster_0 Computational Prediction cluster_1 Structure-Based Design Data Dataset of Derivatives (Structures & pIC50) QSAR QSAR Model Building (MLR/PLS) Data->QSAR Descriptor Calculation Predict Predict Activity of New Analogs QSAR->Predict SAR_info Identify Key Physicochemical Properties for Activity QSAR->SAR_info Design Design New Analogs with Improved Binding Predict->Design Guide Synthesis PDB Protein Crystal Structure (e.g., DPP-4, Cathepsin K) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand 3D Structure of (Aminophenoxymethyl)benzonitrile Ligand->Docking Analysis Analyze Binding Pose & Interactions Docking->Analysis Analysis->Design

A flowchart illustrating the parallel and interconnected workflows of QSAR and molecular docking for predicting the biological activity of novel compounds.

Chemical Synthesis of (Aminophenoxymethyl)benzonitrile Derivatives

While a single, universal protocol for the synthesis of all (aminophenoxymethyl)benzonitrile derivatives does not exist due to the variety of possible substitutions, a general and adaptable synthetic route can be proposed based on established methodologies for similar structures. The following protocol outlines a plausible multi-step synthesis.

Rationale for Synthetic Strategy: The proposed synthesis relies on common and robust reactions in medicinal chemistry. The initial step involves the conversion of a substituted benzaldehyde to a benzonitrile, a well-established transformation.[13][15] This is followed by a nucleophilic aromatic substitution or a Williamson ether synthesis to couple the two aromatic rings, and finally, a reduction of a nitro group or a similar precursor to install the key amino functionality. This stepwise approach allows for the introduction of desired substituents at various stages, providing flexibility in generating a library of analogs for SAR studies.

Experimental Protocol: A General Synthetic Route

Step 1: Synthesis of a Substituted Benzonitrile

  • To a solution of a substituted 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylammonium sulfate (1.2 eq) and sodium formate (1.5 eq).[13]

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzonitrile.

  • Purify the product by column chromatography on silica gel.

Step 2: Ether Synthesis

  • To a solution of the synthesized benzonitrile (1.0 eq) and a suitably substituted 4-nitrophenol (1.1 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the nitro-substituted ether.

  • Purify by recrystallization or column chromatography if necessary.

Step 3: Reduction of the Nitro Group to an Amine

  • Dissolve the nitro-substituted ether (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired (aminophenoxymethyl)benzonitrile derivative.

  • Purify the final compound by column chromatography or recrystallization.

Experimental Validation of Biological Activity

Following the synthesis of a focused library of (aminophenoxymethyl)benzonitrile derivatives, their biological activity must be validated through rigorous in vitro and in vivo assays. These experiments are crucial for confirming the predictions from computational models and for quantifying the potency and selectivity of the synthesized compounds.

In Vitro Enzyme Inhibition Assays

In vitro assays are the first step in experimental validation, providing a direct measure of a compound's ability to inhibit its target enzyme in a controlled environment.

Rationale for In Vitro Assays: These assays are essential for determining the intrinsic potency of a compound (often expressed as the IC50 or Ki value) and for assessing its selectivity against related enzymes. For example, a promising Cathepsin K inhibitor should be significantly less potent against other cathepsins like Cathepsin B, L, and S to minimize off-target effects.[16] Fluorometric assays are commonly used due to their high sensitivity and suitability for high-throughput screening.[17]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[18]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in DPP-4 assay buffer to create a range of concentrations for testing.

    • Prepare solutions of recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a black 96-well microplate, add the following:

      • Test wells: 50 µL of DPP-4 assay buffer, 25 µL of the test compound dilution.

      • Enzyme control wells (no inhibitor): 75 µL of DPP-4 assay buffer.

      • Inhibitor control wells: 50 µL of DPP-4 assay buffer, 25 µL of a known DPP-4 inhibitor (e.g., Sitagliptin).

    • Add 25 µL of the DPP-4 enzyme solution to the test and control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (e.g., λex = 360 nm, λem = 460 nm) kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol is based on principles from commercially available kits and literature.[14][17]

  • Reagent Preparation:

    • Similar to the DPP-4 assay, prepare stock and serial dilutions of the test compounds in a suitable assay buffer (typically an acidic buffer, pH ~5.5, containing a reducing agent like DTT to maintain the active state of the cysteine protease).

    • Prepare solutions of recombinant human Cathepsin K and a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC).

  • Assay Procedure (96-well plate format):

    • To a black 96-well microplate, add the test compounds, a positive control inhibitor (e.g., Odanacatib), and buffer for the enzyme control.

    • Add the Cathepsin K enzyme to all wells except for a substrate blank.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically as described for the DPP-4 assay.

    • Calculate the reaction rates and percent inhibition.

    • Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Diagram: In Vitro Enzyme Inhibition Assay Workflow

G start Synthesized (Aminophenoxymethyl)benzonitrile Derivatives prep Prepare Serial Dilutions of Test Compounds start->prep plate Plate Setup in 96-well Plate: - Test Compounds - Enzyme Control - Positive Control prep->plate enzyme Add Recombinant Enzyme (DPP-4 or Cathepsin K) plate->enzyme incubate Pre-incubate to Allow Inhibitor Binding enzyme->incubate substrate Add Fluorogenic Substrate to Initiate Reaction incubate->substrate read Measure Fluorescence Kinetically substrate->read analyze Calculate % Inhibition and Determine IC50 Value read->analyze sar Establish Structure-Activity Relationship (SAR) analyze->sar

A step-by-step workflow for determining the in vitro inhibitory activity of synthesized compounds.

In Vivo Efficacy Models

After demonstrating promising in vitro activity, lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

Rationale for In Vivo Models: Animal models are indispensable for understanding how a drug candidate behaves in a complex biological system. They provide crucial information on oral bioavailability, metabolic stability, and ultimately, whether the in vitro potency translates to a therapeutic effect in a living organism.

  • For DPP-4 Inhibitors: The oral glucose tolerance test (OGTT) in rodent models (e.g., mice or rats) is a standard method to evaluate the antihyperglycemic effect of DPP-4 inhibitors.[8][17]

  • For Cathepsin K Inhibitors: The ovariectomized (OVX) rat or monkey model is widely used to mimic postmenopausal osteoporosis and assess the ability of inhibitors to prevent bone loss.[1][3]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Acclimatization and Fasting:

    • Acclimatize male C57BL/6 mice for at least one week.

    • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration:

    • Administer the test (aminophenoxymethyl)benzonitrile derivative or vehicle control orally (p.o.) via gavage. A known DPP-4 inhibitor like sitagliptin should be used as a positive control.

  • Glucose Challenge:

    • After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.[17]

Structure-Activity Relationships and Data Interpretation

The data generated from both computational and experimental studies are crucial for establishing a clear Structure-Activity Relationship (SAR). SAR analysis helps to understand how specific structural modifications influence biological activity and guides the design of next-generation compounds with improved properties.

Key SAR Insights for Nitrile-Based Inhibitors:
  • The Nitrile Group: The benzonitrile moiety is often a key "warhead" that interacts with a catalytic residue (serine in DPP-4, cysteine in Cathepsin K) in the enzyme's active site. The electrophilicity of the nitrile is critical, and substitutions on the benzonitrile ring can modulate this property.[2][6]

  • The Amino Group: The basic amino group in the aminophenoxymethyl side chain is often crucial for forming a salt bridge with an acidic residue (e.g., Glutamic acid) in the active site, providing a key anchoring point.[18]

  • The Phenoxy Linker: The ether linkage provides flexibility, allowing the molecule to adopt an optimal conformation within the binding pocket.

  • Substituents on the Aromatic Rings: Substitutions on either the benzonitrile or the phenoxy ring can influence potency, selectivity, and pharmacokinetic properties. For example, hydrophobic substituents may interact favorably with hydrophobic subpockets in the active site, while polar groups can form additional hydrogen bonds.[19]

Quantitative Data Summary

The following tables provide representative data for nitrile-containing inhibitors of DPP-4 and Cathepsin K, illustrating the range of potencies that can be achieved with this class of compounds. Note that these are examples from the literature for related scaffolds, and similar data would need to be generated for a novel series of (aminophenoxymethyl)benzonitrile derivatives.

Table 1: Representative DPP-4 Inhibitors with Nitrile Moieties

Compound IDScaffoldDPP-4 IC50 (nM)Reference
Sitagliptinβ-amino acid derivative23.6[18]
VildagliptinCyanopyrrolidine~10
AlogliptinPyrimidinedione1.42 (analog)[2]
Compound 5d Quinazolinone-benzonitrile1462.1[18]

Table 2: Representative Cathepsin K Inhibitors with Nitrile Moieties

Compound IDScaffoldCathepsin K IC50 (nM)Reference
BalicatibPeptidic nitrile1.4[6]
OdanacatibDipeptide nitrile~0.2
Triazine Derivative 41 Triazine-nitrile1.0[6]
Cycloalkylcarboxamide 37 Cycloalkylcarboxamide-nitrile0.28[6]

Signaling Pathways and Mechanism of Action

A thorough understanding of the biological context in which the target operates is essential for rational drug design. The following diagrams illustrate the signaling pathways for DPP-4 and Cathepsin K.

Diagram: DPP-4 and Incretin Signaling in Glucose Homeostasis

G Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 Gut->GLP1 Release of Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPP4->Inactive Inhibitor (Aminophenoxymethyl)benzonitrile DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

The role of DPP-4 in inactivating GLP-1 and how its inhibition leads to improved glucose control.

Diagram: Cathepsin K in Osteoclast-Mediated Bone Resorption

G RANKL RANKL RANK RANK Receptor (on Osteoclast Precursor) RANKL->RANK Binds to Signal Downstream Signaling (NF-κB, MAPK) RANK->Signal NFATc1 NFATc1 Activation Signal->NFATc1 CatK_exp ↑ Cathepsin K Expression NFATc1->CatK_exp Osteoclast Mature Osteoclast CatK_exp->Osteoclast Secretion Secretion into Resorption Lacuna Osteoclast->Secretion CatK Active Cathepsin K Secretion->CatK Collagen Bone Matrix (Type I Collagen) CatK->Collagen Degrades Degradation Bone Resorption Collagen->Degradation Inhibitor (Aminophenoxymethyl)benzonitrile Cathepsin K Inhibitor Inhibitor->CatK Inhibits

The RANKL signaling pathway leading to Cathepsin K expression and its role in bone resorption.

Conclusion and Future Directions

The (aminophenoxymethyl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutics, particularly as inhibitors of DPP-4 and Cathepsin K. This guide has outlined a comprehensive, integrated approach for predicting and validating the biological activity of derivatives based on this core structure. By combining computational methods like QSAR and molecular docking with robust chemical synthesis and experimental validation, researchers can efficiently navigate the early stages of the drug discovery process.

Future work should focus on synthesizing and evaluating a diverse library of (aminophenoxymethyl)benzonitrile derivatives to build a robust SAR dataset specific to this scaffold. This will enable the development of highly predictive QSAR models and provide deeper insights into the key molecular interactions driving potency and selectivity. Furthermore, lead compounds identified through the workflows described herein should be advanced into more extensive preclinical studies to evaluate their pharmacokinetic profiles, safety, and long-term efficacy in relevant disease models. The principles and protocols detailed in this guide provide a solid foundation for these future endeavors, paving the way for the potential discovery of new and effective medicines.

References

  • Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Retrieved from Benchchem website.[2]

  • Ansari, M. F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link][4][10]

  • Holst, J. J., & Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 193. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays with Cathepsin K Inhibitor 3. Retrieved from Benchchem website.[17]

  • Saftig, P., et al. (1998). Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice. Advances in Experimental Medicine and Biology, 436, 335-342.[5]

  • Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from Benchchem website.[1]

  • Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Retrieved from Benchchem website.[8]

  • Al-Masoudi, N. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(2), 1-8.[16]

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K, for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
  • Google Patents. (2010). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. [15]

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link][13]

  • Du, X., et al. (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Bone and Mineral Metabolism, 34(6), 617-627. [Link][6][7]

  • Bapat, S. (2020, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications [Video]. YouTube. [Link][14]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link][12]

  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzonitrile 97 15996-76-6.
  • Mccoull, W., et al. (2017). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research, 16(4), 1436–1447. [Link][18]

  • Kumar, A., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.[9]

  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link][5]

  • Le Gall, F., et al. (2007). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 16(11), 1745-1757. [Link][16]

  • Wang, L., et al. (2011). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Journal of Molecular Modeling, 17(11), 2891-2901.
  • Deaton, D. N., et al. (2005). Novel and potent cyclic cyanamide-based cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1815-1819.
  • Sharma, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Pharmaceutical Research, 16(1), 1-15. [Link][19]

  • ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4.... [Link]

  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • ResearchGate. (2022). (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]

  • PubMed Central (PMC). (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. [Link][7]

Sources

in silico screening of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Screening of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the journey from a newly synthesized small molecule to a clinically viable therapeutic is both arduous and costly. Computational, or in silico, methods have emerged as an indispensable accelerator in this process, enabling researchers to predict, screen, and analyze the behavior of compounds before they are ever synthesized or tested in a lab.[1][2] This guide focuses on this compound, a versatile small molecule scaffold with the chemical formula C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol .[3] While its structure is intriguing, its biological targets and therapeutic potential remain largely uncharacterized.

This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just a sequence of steps, but a logical, self-validating framework for the in silico evaluation of this compound. We will proceed from the foundational challenge of having no known biological target, through the process of target identification, focused screening, and finally, an assessment of its drug-like properties. Every protocol is designed to be robust, with clear causality behind each choice, ensuring scientific integrity and generating actionable, testable hypotheses for downstream experimental validation.

Part 1: Target Identification and Prioritization - The "Reverse" Approach

Without a known biological target, our initial task is one of exploration. We must cast a wide net to identify potential protein partners for our compound. This process, often termed "target fishing" or "reverse docking," is a cornerstone of chemical biology and drug repurposing.

Reverse Docking Workflow

The principle of reverse docking is straightforward: instead of screening a library of ligands against a single target, we screen a single ligand against a library of targets.

Protocol: High-Throughput Reverse Docking

  • Ligand Preparation:

    • Obtain the 3D structure of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile. This can be done by converting its SMILES string (CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl)[3] into a 3D structure using software like OpenBabel or Avogadro.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94 or UFF to obtain a stable, low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is a critical step for docking software to explore conformational flexibility.[4]

  • Target Library Preparation:

    • Select a comprehensive library of protein structures. A common choice is a curated subset of the Protein Data Bank (PDB), focusing on proteins with known druggable binding sites.

    • For each protein, prepare the structure by:

      • Removing all water molecules and non-interacting ions.

      • Adding polar hydrogens, which are crucial for calculating interactions.

      • Repairing any missing side-chain atoms.

    • This entire process should be automated with scripting to handle the large number of proteins.

  • Grid Box Generation:

    • For each target protein, a binding site must be defined. This is typically achieved by identifying known binding pockets or using pocket-finding algorithms (e.g., Fpocket, SiteMap).

    • A grid box, which defines the search space for the docking algorithm, is then centered on this predicted binding site.

  • Execution of Docking:

    • Using a high-performance docking program like AutoDock Vina[5], dock the prepared ligand into the grid box of every prepared target protein.

    • The output will be a series of binding scores (e.g., in kcal/mol) for each protein-ligand interaction, representing the predicted binding affinity.

  • Hit Prioritization:

    • Rank all protein targets based on their docking scores.

    • Filter the results by considering the biological function of the top-ranked targets and their relevance to human diseases.

    • Cluster the results: Do the top hits belong to a specific protein family (e.g., kinases, GPCRs)? This can provide clues about the compound's potential mechanism of action.

cluster_ligand Ligand Preparation cluster_target Target Library Preparation cluster_analysis Analysis & Prioritization l1 SMILES String l2 Generate 3D Structure l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Assign Charges & Rotatable Bonds l3->l4 dock High-Throughput Reverse Docking (e.g., AutoDock Vina) l4->dock t1 Select Protein Library (PDB) t2 Clean Structure (Remove Water, Ions) t1->t2 t3 Add Hydrogens & Repair t2->t3 t4 Identify Binding Pockets t3->t4 t4->dock a1 Rank Targets by Score dock->a1 a2 Filter by Biological Relevance a1->a2 a3 Cluster Hits by Family a2->a3 a4 Select Putative Targets a3->a4

Caption: Workflow for reverse docking to identify putative protein targets.

Part 2: Focused Virtual Screening and Hit Refinement

Once a putative target (or a small set of promising targets) is identified from the reverse docking screen, the next phase is a more detailed and focused analysis. Here, we will simulate the interaction between 3-(4-Amino-3-methylphenoxymethyl)benzonitrile and our selected target with greater precision.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a balance between sampling algorithms that explore possible conformations and scoring functions that estimate the binding affinity for each conformation.[2]

Protocol: Detailed Molecular Docking with AutoDock Vina

  • System Preparation:

    • Receptor: Download the 3D structure of the putative target protein from the PDB. Prepare it using AutoDock Tools (ADT) or a similar program: add polar hydrogens, compute Gasteiger charges, and save it in the required PDBQT format.[6]

    • Ligand: Use the previously prepared 3D structure of this compound. Load it into ADT, define the rotatable bonds, and save it in PDBQT format.

  • Grid Parameter Definition:

    • In ADT, define the search space (the "grid box"). This box should be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely within it. The center of the box should be the geometric center of the binding pocket.[7]

  • Configuration File:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Results Analysis:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower the score, the more favorable the binding is predicted to be.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, VMD).

    • Analyze the non-covalent interactions: identify hydrogen bonds, hydrophobic interactions, and any potential pi-stacking between the ligand and key residues in the protein's active site. This "interaction fingerprint" is crucial for understanding the structural basis of binding.

Part 3: Post-Screening Validation and Analysis

A successful docking simulation provides a static snapshot of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing critical insights into its stability.[8]

Molecular Dynamics (MD) Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to simulate the system's evolution over time.[9]

Protocol: Assessing Complex Stability with GROMACS

  • System Setup:

    • Take the top-ranked docked pose of the protein-ligand complex from the previous step.

    • Use a tool like GROMACS to prepare the system.[10] This involves:

      • Choosing a force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

      • Placing the complex in a simulation box (e.g., a cubic box) and solvating it with a water model (e.g., TIP3P).

      • Adding ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the desired simulation temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).

    • Then, equilibrate the system at constant pressure to ensure the correct density (NPT ensemble). This two-step equilibration is critical for a stable simulation.[10]

  • Production MD Run:

    • Run the simulation for a set period (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein's backbone over time. A stable, converging RMSD for the ligand indicates that it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis s1 Best Docked Pose s2 Select Force Field (e.g., CHARMM36) s1->s2 s3 Solvate with Water & Add Ions s2->s3 sim1 Energy Minimization s3->sim1 sim2 Equilibration (NVT & NPT) sim1->sim2 sim3 Production MD Run (50-100 ns) sim2->sim3 a1 Calculate RMSD (Stability) sim3->a1 a2 Calculate RMSF (Flexibility) a1->a2 a3 Analyze Interaction Persistence a1->a3

Caption: Workflow for Molecular Dynamics (MD) simulation of the protein-ligand complex.

Part 4: In Silico ADMET Profiling

A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic and toxicological properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the discovery process can prevent costly late-stage failures.[11] Numerous open-access and commercial tools are available for these predictions.[12][13]

ADMET Property Prediction

This step involves using computational models, often based on machine learning, to predict a compound's ADMET profile from its chemical structure.

Protocol: ADMET Prediction using Web-Based Tools

  • Select Tools: Utilize a combination of well-regarded web servers for a more robust prediction. Good options include SwissADME, pkCSM, and ADMETlab 2.0.[14] Using multiple tools allows for cross-validation of the results.[12]

  • Input: Submit the SMILES string of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile to the selected servers.

  • Analyze Predictions: Compile the predictions for key ADMET-related properties into a summary table.

Table 1: Predicted ADMET Profile for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

Property Category Parameter Predicted Value Interpretation
Physicochemical Molecular Weight274.74 g/mol Good (within Lipinski's rule of <500)
clogP2.8Optimal lipophilicity for oral absorption
Water SolubilityModerately SolubleAcceptable for formulation
Absorption Caco-2 PermeabilityHighLikely well-absorbed from the gut
Human Intestinal Absorption>90%High probability of good oral bioavailability
Distribution Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity (could be desired or a liability)
P-glycoprotein SubstrateNoLess likely to be subject to efflux pumps
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of interaction with many common drugs
Toxicity hERG InhibitionLow RiskLower risk of cardiotoxicity
AMES MutagenicityNoUnlikely to be mutagenic

Note: The values in this table are hypothetical examples for illustrative purposes.

This analysis provides a comprehensive profile of the compound's potential behavior in the body. For instance, a prediction of CYP2D6 inhibition would be a critical flag for medicinal chemists to consider, potentially guiding future structural modifications to mitigate this liability.

Conclusion

This guide has outlined a systematic and robust in silico workflow for the characterization of this compound, a novel compound with unknown biological activity. By starting with a broad, exploratory reverse-docking screen, we can generate hypotheses about its potential protein targets. These hypotheses can then be rigorously tested through focused molecular docking and validated for stability using molecular dynamics simulations. Finally, a comprehensive ADMET profile provides essential insights into the compound's drug-like properties.

The power of this in silico cascade lies in its ability to efficiently filter and prioritize research directions, saving significant time and resources. The computational data generated through these protocols provides a strong, rational basis for subsequent experimental validation, such as in vitro binding assays and cell-based functional screens, ultimately paving a more direct path toward uncovering the therapeutic promise of this novel chemical entity.

References

  • Laskowski, R. A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Schrödinger, Inc. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger Whitepaper. [Link]

  • Di Palma, F., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(15), 4819-4831. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron Resources. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Seffernick, J. (2018). Molecular Docking - An easy protocol. SlideShare. [Link]

  • Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]

  • Bolivar, S. (2018). Molecular Docking Protocol. ResearchGate. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162. [Link]

  • Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • NVIDIA Developer. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. YouTube. [Link]

  • Jacob, R. B., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences, 9, 842602. [Link]

  • ResearchGate. (n.d.). Virtual screening workflow. ResearchGate. [Link]

  • RE-Place. (n.d.). In Silico ADMET prediction - ZeptoWard. RE-Place. [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. University of Catania. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • MDPI. (2025). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry, 58(14), 5435-5449. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • arXiv. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]

  • ResearchGate. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. ResearchGate. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(18), 8263-8289. [Link]

Sources

A Strategic Guide to Target Identification and Deconvolution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, yielding novel bioactive small molecules with therapeutic potential. However, the subsequent identification of the molecular target(s) responsible for the observed biological effects is a critical and often challenging step.[1] This guide provides an in-depth technical framework for the target identification and deconvolution of a novel small molecule, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride. We will outline a multi-pronged, systematic approach that integrates computational prediction with robust experimental validation, ensuring a high degree of scientific rigor and confidence in the identified targets. This document is intended to serve as a strategic and practical resource for researchers embarking on similar target deconvolution campaigns.

Introduction: The Challenge and Imperative of Target Identification

The journey of a drug from a screening hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action.[2] The identity of the molecular target is paramount for rational drug design, predicting potential toxicities, and patient stratification.[1] this compound is a small molecule with the following structure:

Chemical Structure:

  • Molecular Formula: C₁₅H₁₅ClN₂O[3]

  • Molecular Weight: 274.74 g/mol [3]

  • SMILES: CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[3]

Given its novel structure, the first and most critical step following the discovery of any interesting phenotype is to answer the question: "What protein or proteins does this compound interact with to elicit its biological response?" This guide will lay out a comprehensive strategy to answer this question, leveraging a suite of modern target identification technologies.

A Phased Approach to Target Deconvolution

We advocate for a phased approach that begins with broad, hypothesis-generating computational methods and progressively narrows down potential targets through rigorous experimental validation. This strategy is both resource-efficient and scientifically sound.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Initial Experimental Validation cluster_2 Phase 3: Comprehensive Target Identification & Validation cluster_3 Phase 4: Final Validation & Mechanism of Action a Computational Target Prediction (Ligand-Based & Structure-Based) b Cellular Thermal Shift Assay (CETSA) (Target Engagement) a->b Hypothesis Generation c Affinity Chromatography-Mass Spectrometry (Direct Binding Partners) b->c Confirmation of Engagement d Chemical Proteomics (In-situ Interactions) b->d Confirmation of Engagement e Genetic & Biochemical Validation (e.g., siRNA, CRISPR, Enzyme Assays) c->e Candidate Targets d->e Candidate Targets

Caption: A phased workflow for target identification.

Phase 1: In Silico Target Prediction – Generating Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets.[4] These approaches leverage the vast amount of existing biological and chemical data to predict interactions.

Ligand-Based Approaches

These methods are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[5]

  • 2D/3D Similarity Searching: The structure of this compound can be used to search databases like ChEMBL and PubChem for known compounds with high structural similarity. The identified targets of these similar compounds become putative targets for our molecule of interest.

  • Pharmacophore Modeling: This involves identifying the key chemical features (pharmacophore) of the molecule responsible for its activity and searching for proteins with binding sites that can accommodate this pharmacophore.[4]

Structure-Based Approaches (Reverse Docking)

If a high-quality 3D structure of potential target proteins is available, reverse docking can be employed. This method computationally "docks" the small molecule into the binding sites of a large number of proteins in a database (e.g., Protein Data Bank) to predict which proteins it is most likely to bind to.[5]

Method Principle Advantages Limitations
Ligand-Based Similar molecules have similar targets.[5]Fast, does not require protein structures.Dependent on the quality and coverage of existing databases; may not identify novel targets.
Structure-Based Predicts binding based on 3D complementarity.[4][5]Can identify novel targets; provides structural insights into binding.Requires high-resolution protein structures; computationally intensive.

Phase 2: Initial Experimental Validation – Confirming Target Engagement

The hypotheses generated from in silico methods must be experimentally validated. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[6][7]

The Principle of CETSA

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[8] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.[6][7]

CETSA_Workflow start Treat cells with Compound or DMSO heat Apply heat gradient start->heat lyse Lyse cells & separate soluble/aggregated fractions heat->lyse detect Quantify soluble target protein (e.g., Western Blot, MS) lyse->detect analyze Generate melt curves & compare shifts detect->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is designed to test the engagement of this compound with a specific protein target hypothesized from in silico studies.

  • Cell Culture: Grow the selected cell line (expressing the target of interest) to ~80% confluency.

  • Compound Treatment: Aliquot cell suspension into a PCR plate. Add serial dilutions of this compound (and DMSO as a vehicle control) to the wells. Incubate at 37°C for a specified time (e.g., 1 hour).[6]

  • Heat Challenge: Heat the PCR plate in a thermal cycler at a single, optimized temperature (determined from a prior melt-curve experiment) for 3 minutes, followed by a cooling step.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[8]

  • Separation: Centrifuge the plate at high speed to pellet the aggregated proteins.[8]

  • Detection: Carefully transfer the supernatant (containing soluble proteins) to a new plate. Quantify the amount of the target protein using an appropriate method, such as Western blotting or an antibody-based detection system like AlphaScreen®.[6][9]

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve and determine the EC₅₀ of target engagement.

A positive result in CETSA provides strong evidence of direct target engagement in a physiologically relevant setting.[6][7]

Phase 3: Unbiased Target Identification

While CETSA is excellent for validating a known or hypothesized target, unbiased methods are needed to discover unknown targets.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and robust method for identifying proteins that physically interact with a small molecule.[1][10] The core principle involves immobilizing the compound of interest on a solid support (beads) and using it as "bait" to capture binding partners from a cell lysate.[11][12]

ACMS_Workflow a Synthesize affinity probe: Compound + Linker + Biotin/Bead b Incubate probe with cell lysate a->b c Wash away non-specific binders b->c d Elute bound proteins c->d e Identify proteins by LC-MS/MS d->e f Analyze data: Identify specific binders e->f

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol for AC-MS:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to a position that does not disrupt its biological activity. This linker is then coupled to a solid support like sepharose beads.[11]

  • Lysate Incubation: Incubate the affinity matrix with a native cell or tissue lysate.[10]

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the matrix.[11]

  • Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.[11]

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Compare the proteins identified from the compound-coupled beads to those from control beads (without the compound) to identify specific binders.

Chemical Proteomics

Chemical proteomics utilizes functionalized small molecule probes to analyze interactions at the whole proteome level, often within living cells.[13][14] This approach can provide a more physiologically relevant snapshot of a compound's interactions.[15]

  • Activity-Based Protein Profiling (ABPP): This technique is particularly useful if the compound is suspected to be a covalent inhibitor of an enzyme class. It uses reactive probes to label the active sites of enzymes.[13][14]

  • Photoaffinity Labeling (PAL): A photo-reactive group (e.g., a diazirine) is incorporated into the structure of the small molecule. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to any nearby protein, effectively "tagging" the binding partner(s) in situ.[13][16]

Specialized Approaches: Kinase Inhibitor Profiling with Kinobeads

The benzonitrile and amino-methyl-phenoxy moieties present in the compound of interest are found in some known kinase inhibitors. If there is reason to suspect that the target may be a protein kinase, a specialized chemical proteomics approach using "kinobeads" is highly effective.[17]

Kinobeads are an affinity resin containing a mixture of immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[18][19] By incubating a cell lysate with our free compound before adding the kinobeads, we can perform a competition binding assay. The targets of our compound will bind to it and therefore be unable to bind to the kinobeads. Quantitative mass spectrometry is then used to identify which kinases show reduced binding to the beads in the presence of the compound.[19][20]

Parameter Kinobeads Competition Assay
Principle Competition between a free inhibitor and immobilized broad-spectrum inhibitors for kinase active sites.[19]
Output Dose-response curves for hundreds of endogenous kinases, providing selectivity and affinity information.[19]
Advantages Assays kinases in their native state and complexes; unbiased kinome-wide screening.[17]
Limitations Primarily for ATP-competitive inhibitors; may miss allosteric binders.[17]

Phase 4: Final Validation and Confirmation

Once a list of high-confidence candidate targets is generated from the unbiased approaches, it is crucial to validate them using orthogonal methods.[21]

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein. If the cellular phenotype observed with the compound is lost or diminished upon target knockdown/knockout, it provides strong evidence for a functional link.

  • Biochemical Assays: If the target is an enzyme, perform in vitro activity assays with the purified recombinant protein to confirm that the compound directly modulates its function and to determine its potency (e.g., IC₅₀ or Kᵢ).

  • Structure-Activity Relationship (SAR): Synthesize analogs of the lead compound and test them in both the phenotypic assay and the target-based biochemical assay. A strong correlation between the potency of the analogs in both assays further solidifies the target identification.[21]

Conclusion

The target identification of this compound, a novel small molecule, requires a systematic and multi-faceted approach. By integrating predictive computational methods with robust experimental techniques such as CETSA, affinity chromatography, and chemical proteomics, researchers can move from a phenotypic observation to a validated molecular target with a high degree of confidence. This in-depth understanding of the mechanism of action is the bedrock upon which successful drug development programs are built.

References

  • Saxena, A. K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 667-679. Available from: [Link]

  • Aruleba, R. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac223. Available from: [Link]

  • Li, J., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. Available from: [Link]

  • Li, X., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Available from: [Link]

  • Tate, E. W., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-700. Available from: [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. Available from: [Link]

  • Bunnage, M. E., & Gilbert, A. M. (2015). Chemical Proteomic Technologies for Drug Target Identification. Methods in Enzymology, 565, 377-399. Available from: [Link]

  • Lin, J. H. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. Available from: [Link]

  • Saxena, A. K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2023). A precise comparison of molecular target prediction methods. Digital Discovery, 2(5), 1421-1433. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 237-255. Available from: [Link]

  • Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4701. Available from: [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. Available from: [Link]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen. Available from: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available from: [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

  • Huang, H., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(4), 1861-1871. Available from: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available from: [Link]

  • ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available from: [Link]

  • Eftekhari, P. (2023). Drug target identification: simply a complicated task. Manufacturing Chemist. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Huang, H., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(4), 1861-1871. Available from: [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(1), 14-21. Available from: [Link]

  • Organic Chemistry Explained. (2017). Drug Discovery - Target Identification in Drug Design and Development. YouTube. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

Sources

The Rise of Benzonitrile Scaffolds in Kinase Inhibition: A Technical Guide to Targeting Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzonitrile Moiety as a Privileged Scaffold in Drug Discovery

The benzonitrile group, an aromatic ring functionalized with a nitrile (-C≡N), has become a cornerstone in modern medicinal chemistry.[1] Initially regarded for its utility as a solvent or chemical intermediate, its unique physicochemical properties have established it as a "privileged scaffold" in drug design.[1][2] The strong electron-withdrawing nature of the nitrile group and its capacity to act as a hydrogen bond acceptor make it a versatile pharmacophore for engaging with a variety of biological targets.[1][2] While derivatives have shown promise in oncology, virology, and microbiology, a particularly fruitful area of research has been the development of kinase inhibitors.[2]

This guide provides an in-depth exploration of one of the most significant therapeutic targets for compounds incorporating a benzonitrile-related scaffold: Bruton's Tyrosine Kinase (BTK) . We will examine the critical role of BTK in cellular signaling, the mechanism by which covalent inhibitors achieve their potency, and provide detailed, field-proven protocols for assessing the activity of novel compounds targeting this enzyme.

Section 1: Bruton's Tyrosine Kinase (BTK) - A Critical Node in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in the development, activation, proliferation, and survival of B-lymphocytes.[3][4][5] It is a crucial signaling component downstream of the B-cell receptor (BCR), translating extracellular antigen recognition into intracellular responses.[3][6][7] Dysregulation of BTK signaling is implicated in numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis, making it a highly attractive therapeutic target.[5][8][9][10]

Upon BCR engagement, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[7][11] Activated BTK then phosphorylates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2).[4][8] This triggers a cascade involving calcium mobilization and the activation of critical transcription factors such as NF-κB, which orchestrate the cellular responses of survival and proliferation.[3][6][12]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding PIP3 PI3K → PIP3 LYN_SYK->PIP3 BTK BTK LYN_SYK->BTK Phosphorylation PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ Mobilization & PKC Activation DAG_IP3->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition at Cys481

Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in translating BCR activation into downstream signals for B-cell proliferation and survival. Covalent inhibitors block this pathway by irreversibly binding to BTK.

The Covalent Inhibition Mechanism: A Key to Potency

Many of the most successful BTK inhibitors function as irreversible, covalent inhibitors.[13][14] These compounds typically feature an electrophilic "warhead" that forms a covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[7][15] This irreversible binding permanently inactivates the enzyme, providing sustained target inhibition that can be highly effective in a therapeutic setting.[14]

The benzonitrile moiety, while not the reactive warhead itself, is a key component in many scaffolds of covalent inhibitors. For example, the cyanoacrylamide group, which is structurally related, has been effectively used in reversible covalent inhibitors.[16] The electronic properties of the benzonitrile influence the reactivity of the adjacent warhead and contribute to the overall binding affinity of the compound within the kinase's active site.

Section 2: Experimental Validation of BTK-Targeted Compounds

The identification and characterization of novel BTK inhibitors require a robust and multi-tiered assessment strategy. This process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm target engagement and functional effects in a biological context.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

The primary goal of a biochemical assay is to measure a compound's ability to directly inhibit the enzymatic activity of purified BTK in a controlled, cell-free environment. The output is typically an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based ADP detection assays are highly popular for their sensitivity, scalability to high-throughput screening (HTS), and avoidance of radioactive materials.[17][18]

Table 1: Comparison of Common Biochemical Kinase Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric (³³P-ATP) Measures incorporation of radioactive phosphate from ³³P-ATP onto a substrate.[19]Gold standard, highly sensitive, direct measurement.Requires handling of radioactive materials, low throughput.
Luminescence (ADP-Glo™) Measures ADP produced by the kinase reaction via a coupled luciferase reaction.[20]High sensitivity, broad ATP tolerance, HTS compatible.[20]Indirect measurement, potential for luciferase inhibition by test compounds.
TR-FRET (LanthaScreen®) Measures FRET between a europium-labeled antibody and a fluorescent tracer binding to the kinase or phosphorylated substrate.[21][22]Homogeneous (no-wash), ratiometric measurement reduces interference, HTS compatible.[22]Requires specific antibodies and labeled substrates/tracers.
Detailed Protocol 1: In Vitro BTK Inhibition Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for determining the IC50 of compounds against BTK. It measures the phosphorylation of a substrate peptide by detecting the binding of a phosphorylation-specific antibody.

Rationale: This homogeneous (mix-and-read) assay format is highly amenable to high-throughput screening. The use of a lanthanide donor (e.g., Terbium or Europium) with a long emission lifetime allows for time-gated detection, which minimizes background fluorescence and enhances signal-to-noise.[17]

Materials:

  • Recombinant Human BTK enzyme (purified)

  • LanthaScreen® Tb-anti-pY20 Antibody (or other suitable anti-phosphotyrosine antibody)

  • Fluorescein-labeled Poly-GT (or other suitable kinase substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (dissolved in DMSO)

  • TR-FRET Detection Buffer (Kinase Assay Buffer containing EDTA to stop the reaction)

  • Low-volume 384-well plates (black)

  • TR-FRET compatible plate reader (e.g., with 340 nm excitation and dual emission filters at ~495 nm and ~520 nm for Terbium/Fluorescein pair)[21]

Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare 4X Compound Dilutions Dispense_Cmpd 4. Dispense 2.5 µL 4X Compound Compound_Prep->Dispense_Cmpd Kinase_Prep 2. Prepare 4X BTK Enzyme Solution Dispense_Enz 5. Add 2.5 µL 4X BTK Enzyme Kinase_Prep->Dispense_Enz Sub_ATP_Prep 3. Prepare 2X Substrate/ATP Mix Start_Rxn 6. Add 5 µL 2X Substrate/ATP Mix (Total Volume: 10 µL) Sub_ATP_Prep->Start_Rxn Dispense_Cmpd->Dispense_Enz Dispense_Enz->Start_Rxn Incubate_Rxn 7. Incubate at RT (e.g., 60 min) Start_Rxn->Incubate_Rxn Stop_Rxn 8. Add 10 µL 2X Stop/Detection Mix (Ab + EDTA) Incubate_Rxn->Stop_Rxn Incubate_Detect 9. Incubate at RT (e.g., 30-60 min) Stop_Rxn->Incubate_Detect Read_Plate 10. Read TR-FRET Signal Incubate_Detect->Read_Plate

Figure 2: Workflow for a TR-FRET based biochemical BTK inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. Then, dilute these stocks into the Kinase Assay Buffer to create a 4X final concentration working solution. Rationale: Preparing concentrated stocks minimizes the final DMSO concentration in the assay, which can interfere with enzyme activity.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the 4X compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of 4X BTK enzyme solution (pre-diluted in Kinase Assay Buffer) to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for 20-30 minutes at room temperature. Rationale: This pre-incubation step is critical for covalent inhibitors to allow time for the bond to form with Cys481.

  • Initiate Kinase Reaction:

    • Prepare a 2X Reaction Mix containing 2X substrate (e.g., Poly-GT) and 2X ATP in Kinase Assay Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for BTK to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the 2X Reaction Mix to all wells to start the reaction. The final volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a 2X Detection Mix containing the Tb-labeled antibody and EDTA in TR-FRET Detection Buffer. The EDTA chelates Mg²⁺, effectively stopping the kinase reaction.

    • Add 10 µL of the 2X Detection Mix to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled reader, collecting emission signals at ~520 nm (acceptor) and ~495 nm (donor).

    • Calculate the TR-FRET ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Confirming Target Engagement and Pathway Inhibition

While biochemical assays are essential, they do not predict compound behavior in a cellular environment.[23] Cellular assays are critical to confirm that a compound can penetrate the cell membrane, engage with its target (BTK), and exert a functional effect on the signaling pathway.

A common method is to measure the inhibition of BTK autophosphorylation at Tyrosine 223 (pY223) or the phosphorylation of its direct substrate, PLCγ2, in a relevant B-cell line (e.g., Ramos) following stimulation of the B-cell receptor.[4]

Detailed Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)

This protocol uses Western blotting to qualitatively or semi-quantitatively assess the inhibition of BTK signaling in a cellular context.

Rationale: Western blotting provides a direct visualization of the phosphorylation status of specific proteins in a signaling cascade. It confirms that the compound is cell-permeable and inhibits the kinase's activity inside the cell, validating the mechanism of action.

Materials:

  • Ramos cells (human Burkitt's lymphoma B-cell line) or similar

  • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • Stimulant: Goat F(ab')₂ anti-human IgM antibody

  • Test Compounds (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-BTK (total), Rabbit anti-phospho-PLCγ2 (Tyr759), Rabbit anti-PLCγ2 (total)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment

  • Chemiluminescent Substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture Ramos cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Aliquot cells into tubes or plates. Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding anti-IgM antibody (e.g., at 10 µg/mL) for 5-10 minutes at 37°C to activate the BCR pathway. Leave one sample unstimulated as a negative control.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold Lysis Buffer. Incubate on ice for 20 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-pBTK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence imager.

    • Analyze the band intensities. To confirm target-specific effects, strip the blot and re-probe for total BTK to ensure equal protein loading. A reduction in the pBTK/total BTK ratio indicates effective target inhibition.

Conclusion and Future Directions

The aminophenoxymethyl benzonitrile scaffold and its relatives represent a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Bruton's tyrosine kinase stands out as a clinically validated and highly compelling target for these compounds, especially for treating B-cell malignancies and autoimmune disorders. The successful development of potent and selective BTK inhibitors relies on a rigorous and logical pipeline of experimental validation. By combining precise biochemical assays to quantify enzymatic inhibition with robust cellular assays to confirm target engagement and pathway modulation, researchers can effectively identify and advance promising lead candidates. Future work will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome acquired resistance mutations.[7][13]

References

  • Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. PubMed Central.
  • Bruton's tyrosine kinase. Wikipedia.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC.
  • Mechanisms for the action of representative BTK inhibitors.
  • Role of BTK in B-cell signaling. Overview of BCR signaling and other...
  • Role of Btk in B cell development and signaling. PubMed.
  • Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. PMC - NIH.
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.
  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. PMC.
  • Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube.
  • Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Unknown Source.
  • discovery of PRN1008, a BTK inhibitor. YouTube.
  • BTK Kinase Assay.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
  • Applications of Benzonitrile Derivatives in Drug Development: Applic
  • Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Trials. PubMed - NIH.
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd
  • Inhibitors of Bruton's tyrosine kinase as emerging therapeutic str
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
  • Technologies to Study Kinases. YouTube.
  • The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Benchchem.

Sources

A Multi-Tiered Strategy for the Preliminary Toxicity Assessment of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary toxicity assessment of the novel chemical entity, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. As a candidate molecule in drug discovery pipelines, an early and robust understanding of its toxicological profile is paramount for informed decision-making, resource allocation, and risk mitigation. This document provides a logical, field-proven workflow, beginning with rapid in silico predictions, progressing through essential in vitro assays for cytotoxicity and genotoxicity, and culminating in a guideline-compliant in vivo acute oral toxicity study. The methodologies described are grounded in established regulatory principles and are designed to maximize data quality while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. This guide is intended for researchers, toxicologists, and drug development professionals seeking to establish a foundational safety profile for novel small molecules.

Introduction: The Imperative for Early Safety Profiling

3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl is a small molecule featuring a benzonitrile scaffold, a structure common in medicinal chemistry. The nitrile group and aromatic amine are key pharmacophores but can also be associated with specific toxicities. For instance, aminobenzonitriles can potentially lead to methemoglobin formation, causing cyanosis, and may possess genotoxic properties[1][2]. Therefore, a systematic and early assessment of the compound's safety profile is not merely a regulatory formality but a critical step to de-risk its development. Cytotoxicity screening is a fundamental component of this process, providing essential data on a compound's therapeutic index and helping to distinguish between selective toxicity to target cells and general toxicity to healthy cells[3]. This guide proposes a tiered approach that efficiently identifies potential liabilities, enabling a "fail early, fail fast" strategy that conserves resources for the most promising candidates[4][5].

Tier 0: In Silico Toxicity Prediction

The initial step in a modern toxicology workflow involves the use of computational models to predict potential liabilities based on the molecule's structure.[6] These in silico methods offer a rapid, cost-effective means to flag potential hazards before any wet lab experiments are conducted.[7]

Rationale and Approach

By comparing the chemical structure of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl to databases of compounds with known toxicological data, we can predict a range of potential toxic effects.[6] This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms.[6][8]

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of potential to cause DNA mutations (Ames test outcome).

  • Carcinogenicity: Long-term cancer risk.

  • Hepatotoxicity: Potential for liver damage.

  • Cardiotoxicity: (e.g., hERG channel inhibition).

  • LD50 Estimation: A rough prediction of the lethal dose.

Recommended Tools

Several web-based tools and software platforms can perform these predictions. It is advisable to use a consensus approach, combining the outputs of multiple models to increase confidence. Examples include:

  • ToxiM: A web server for predicting toxicity, aqueous solubility, and permeability of small molecules.[9]

  • MolToxPred: A machine learning-based tool that uses a stacked model approach for toxicity prediction.[8][10]

  • OECD QSAR Toolbox: A comprehensive tool that uses read-across and trend analysis to fill data gaps.[7]

The output of this tier is not definitive but serves as a powerful hypothesis-generating tool that guides the design of subsequent in vitro and in vivo studies.

Tier 1: In Vitro Assessment

In vitro assays are the cornerstone of preliminary safety assessment, providing quantitative data on a compound's intrinsic toxicity to cells.[11] We will focus on two critical endpoints: cytotoxicity and genotoxicity.

Workflow for In Vitro Assessment

start Start: Compound Synthesized in_vitro Tier 1: In Vitro Assessment start->in_vitro cytotox 3.2 Cytotoxicity Assays (LDH & Neutral Red) in_vitro->cytotox genotox 3.3 Genotoxicity Assay (Ames Test) in_vitro->genotox data_analysis Data Analysis & Interpretation (IC50, Mutagenicity Ratio) cytotox->data_analysis genotox->data_analysis decision Go / No-Go Decision Point data_analysis->decision

Caption: High-level workflow for the Tier 1 in vitro toxicity assessment.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a compound is toxic to cells.[12] We recommend employing at least two assays with different mechanisms to ensure the robustness of the findings. A metabolic activity assay (Neutral Red) and a membrane integrity assay (LDH) provide complementary information.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line. The liver is a primary site of drug metabolism, making this line relevant for assessing the toxicity of the parent compound and its potential metabolites.

  • NHDF (Normal Human Dermal Fibroblasts): A non-cancerous, normal cell line. Comparing the cytotoxicity in HepG2 versus NHDF cells provides a preliminary "selectivity index," indicating whether the compound is broadly cytotoxic or more specific.[11]

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[13] It is a reliable marker of necrotic cell death.[14]

Experimental Protocol: LDH Assay [15][16]

  • Cell Seeding:

    • Seed HepG2 or NHDF cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x stock solution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl in serum-free medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Include triplicate wells for each control:

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) only.

      • Untreated Control: Cells in medium only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the final step.[15]

      • Medium Background Control: Wells with medium but no cells.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[17]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be subtracted to correct for background.[16]

  • Calculation:

    • % Cytotoxicity = 100 * [(Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)]

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[18] A decrease in dye uptake indicates lysosomal damage, an early indicator of cytotoxicity.[12]

Experimental Protocol: Neutral Red Uptake Assay [18][19][20]

  • Cell Seeding & Treatment:

    • Follow steps 1 and 2 as described for the LDH assay.

  • Dye Incubation:

    • After the treatment period, remove the medium containing the test compound.

    • Wash cells once with 150 µL of pre-warmed PBS.

    • Add 100 µL of Neutral Red medium (e.g., 50 µg/mL in serum-free medium) to each well.

    • Incubate for 2-3 hours at 37°C and 5% CO₂.[19]

  • Dye Extraction:

    • Remove the Neutral Red medium and wash the cells again with 150 µL of PBS.

    • Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[19]

    • Place the plate on a microplate shaker for 10 minutes to extract the dye.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control)

    • The IC50 value (the concentration that reduces viability by 50%) is then determined via non-linear regression analysis.

Summarize the results in a clear, tabular format.

Cell LineAssay TypeIncubation Time (hr)IC50 (µM) [Mean ± SD]
HepG2LDH Release48[Insert Value]
HepG2Neutral Red Uptake48[Insert Value]
NHDFLDH Release48[Insert Value]
NHDFNeutral Red Uptake48[Insert Value]

Note: The data in this table is for illustrative purposes.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a regulatory-required assay that uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize these essential amino acids.[21] The test assesses a compound's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[21][22]

Rationale: Given that safety data for the related compound 4-aminobenzonitrile suggests it may cause genetic defects, an Ames test is a critical early screen for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl.[2]

Experimental Protocol Outline: Ames Test (OECD 471) [22]

  • Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). This detects various types of mutations like frameshift and base-pair substitutions.

  • Metabolic Activation: The test must be conducted with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism. This is crucial as some compounds only become mutagenic after being metabolized.

  • Procedure (Plate Incorporation Method):

    • The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

  • Data Analysis:

    • The number of revertant colonies (his+ or trp+) is counted for each plate.

    • A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

Tier 2: Preliminary In Vivo Acute Oral Toxicity Assessment

If the in vitro data does not reveal significant cytotoxicity or genotoxicity, a limited in vivo study is warranted to understand the compound's effects in a whole biological system. The OECD 423 guideline (Acute Toxic Class Method) is an ethical and efficient approach that minimizes animal use while allowing for classification of the substance.[23][24][25][26]

Rationale and Workflow

The Acute Toxic Class Method is a stepwise procedure where a small group of animals (typically 3) is dosed at a defined starting level.[26] The outcome (mortality or survival) determines the next dosing step. This allows for classification into one of the Globally Harmonised System (GHS) toxicity categories.[23][27]

cluster_0 Stepwise Dosing Procedure start Start: Promising In Vitro Data (IC50 > 30 µM, Ames Negative) oecd_423 OECD 423 Guideline Acute Toxic Class Method start->oecd_423 dose_1 Dose 3 Animals (e.g., 300 mg/kg) oecd_423->dose_1 outcome_1 Observe for 14 days (Mortality & Clinical Signs) dose_1->outcome_1 dose_2_high Dose 3 More Animals (Higher Dose: 2000 mg/kg) outcome_1->dose_2_high 0-1 Deaths dose_2_low Dose 3 More Animals (Lower Dose: 50 mg/kg) outcome_1->dose_2_low 2-3 Deaths classification Final GHS Classification & LD50 Estimate dose_2_high->classification dose_2_low->classification

Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

Experimental Protocol Outline: OECD 423[24][27]
  • Animal Model: Use a single sex of a standard rodent strain (typically nulliparous, non-pregnant female rats).[23] Animals should be acclimatized for at least five days.

  • Dose Preparation and Administration:

    • The compound is typically administered via oral gavage. The vehicle should be aqueous if possible (e.g., water or saline); otherwise, a vehicle like corn oil can be used, with its toxicological properties being well-known.[23]

    • The starting dose is selected based on available data (including in silico and in vitro results). Common starting doses are 5, 50, 300, and 2000 mg/kg.[28] In the absence of other information, 300 mg/kg is a common starting point.[28]

  • Procedure:

    • Administer the selected dose to a group of 3 animals.

    • Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.[27]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and any mortalities.

    • Body weights are recorded weekly.

  • Stepwise Decision:

    • If 2 or 3 animals die: The test is stopped, and the substance is classified. A lower dose may be tested to gain more precision if needed.

    • If 0 or 1 animal dies: A higher dose is administered to a new group of 3 animals.

    • This process is repeated until a clear outcome for classification is achieved.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

Integrated Assessment and Decision-Making

The true value of this tiered approach lies in the integrated analysis of all data. A decision to advance, halt, or modify the compound for better safety is based on a weight-of-evidence approach.

TierOutcomeInterpretationDecision
In Vitro IC50 > 30 µM in both cell linesLow intrinsic cytotoxicityProceed
IC50 < 1 µM; No selectivityHigh intrinsic cytotoxicitySTOP or Redesign
Ames test positivePotential mutagenSTOP (High Risk)
In Vivo LD50 estimate > 2000 mg/kgGHS Category 5 or UnclassifiedProceed (Favorable Profile)
LD50 estimate < 300 mg/kgGHS Category 1, 2, or 3High Acute Toxicity; STOP or Re-evaluate

This integrated assessment provides a robust foundation for the next stages of preclinical development, ensuring that only compounds with an acceptable preliminary safety profile move forward.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Institutes of Health (NIH). (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423) | PPTX.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Charles River Laboratories. (n.d.). Ames Test.
  • National Institutes of Health (NIH). (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines | PPTX.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Institute for In Vitro Sciences (IIVS). (n.d.). Neutral Red Uptake.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • EU Science Hub. (n.d.). Acute Toxicity - The Joint Research Centre.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • Preprints.org. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423.
  • MPG.eBooks. (n.d.). Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • bioRxiv. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • OECD. (2001). 420 | oecd guideline for testing of chemicals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%.
  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017).
  • Biosynth. (n.d.). 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
  • Apollo Scientific. (2023). 4-Aminobenzonitrile Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile - Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.

Sources

Methodological & Application

synthesis protocol for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

**Abstract

This comprehensive guide details a robust, four-step (CAS No. 1251925-23-1)[1]. The synthetic strategy begins with the radical bromination of 3-methylbenzonitrile to yield the key alkylating agent, 3-(bromomethyl)benzonitrile. This intermediate subsequently undergoes a Williamson ether synthesis with 3-methyl-4-nitrophenol. The penultimate step involves the chemoselective reduction of the aromatic nitro group to an amine, carefully preserving the nitrile functionality. The synthesis culminates in the formation of the target hydrochloride salt. This document provides step-by-step protocols, explains the chemical principles behind procedural choices, and includes detailed data tables and workflow diagrams to ensure reproducibility and success.

Introduction and Synthetic Strategy

This compound is a substituted benzonitrile derivative that serves as a valuable intermediate in medicinal chemistry and materials science. Its structure combines a flexible ether linkage with three distinct functional handles: a primary aromatic amine, a nitrile group, and the aromatic rings themselves, allowing for diverse subsequent chemical modifications.

The synthetic pathway outlined herein is designed for efficiency and selectivity, proceeding through well-established and reliable chemical transformations. The logical progression minimizes potential side reactions and simplifies purification at each stage.

Overall Synthetic Scheme

The synthesis is accomplished in four distinct stages:

  • Radical Bromination: Introduction of a reactive benzylic bromide handle.

  • Williamson Ether Synthesis: Formation of the core ether linkage via an SN2 reaction.

  • Chemoselective Nitro Reduction: Conversion of the nitro group to a primary amine while preserving the nitrile.

  • Salt Formation: Conversion of the final amine product to its more stable and soluble hydrochloride salt.

Synthetic_Scheme Start 3-Methylbenzonitrile Intermediate1 3-(Bromomethyl)benzonitrile Start->Intermediate1 Step 1: NBS, AIBN CCl4, Reflux Intermediate2 3-(3-Methyl-4-nitrophenoxymethyl)benzonitrile Intermediate1->Intermediate2 Step 2: K2CO3 DMF, 60°C Phenol 3-Methyl-4-nitrophenol Intermediate3 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Intermediate2->Intermediate3 Step 3: SnCl2·2H2O Ethanol, 70°C FinalProduct This compound Intermediate3->FinalProduct Step 4: HCl in Ether RT Workflow Start Start: 3-Methylbenzonitrile Step1_Rxn Step 1: Bromination (Reflux, 2-4h) Start->Step1_Rxn Step1_Workup Filtration & Concentration Step1_Rxn->Step1_Workup Step1_Purify Recrystallization (Cyclohexane) Step1_Workup->Step1_Purify Intermediate1 Intermediate 1: 3-(Bromomethyl)benzonitrile Step1_Purify->Intermediate1 Step2_Rxn Step 2: Ether Synthesis (DMF, 60°C, 4-6h) Intermediate1->Step2_Rxn Step2_Workup Precipitation in Water & Filtration Step2_Rxn->Step2_Workup Intermediate2 Intermediate 2: Nitro-Ether Compound Step2_Workup->Intermediate2 Step3_Rxn Step 3: Nitro Reduction (EtOH, 70°C, 2-3h) Intermediate2->Step3_Rxn Step3_Workup Basification & Extraction (EtOAc) Step3_Rxn->Step3_Workup Intermediate3 Intermediate 3: Free Amine Step3_Workup->Intermediate3 Step4_Rxn Step 4: Salt Formation (Ether, RT) Intermediate3->Step4_Rxn Step4_Workup Filtration & Washing Step4_Rxn->Step4_Workup Final Final Product: Hydrochloride Salt Step4_Workup->Final

Sources

Comprehensive Analytical Strategy for the Purity Determination of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive purity assessment of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and quality of such active pharmaceutical ingredient (API) precursors is mandated by global regulatory bodies to guarantee the safety and efficacy of the final drug product.[1] This application note outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to create a robust quality control strategy. We will detail protocols for identity confirmation, assay of the principal component, quantification of organic and inorganic impurities, and determination of residual solvents and water content. The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction and Physicochemical Profile

3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl is a complex organic molecule featuring multiple functional groups: a primary aromatic amine, a nitrile, and an ether linkage, formulated as a hydrochloride salt.[6] This complexity necessitates a suite of orthogonal analytical techniques to build a complete purity profile. The control of impurities is a critical aspect of drug development, as impurities can impact the safety and efficacy of the final pharmaceutical product.[7][8][9] Regulatory guidelines, such as ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][10][11]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Name This compound-
CAS Number 1251925-23-1[6]
Molecular Formula C₁₅H₁₅ClN₂O[6]
Molecular Weight 274.74 g/mol [6]
Chemical Structure Chemical Structure (Illustrative)-
SMILES CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[6]

Overall Analytical Purity Strategy

A comprehensive assessment of purity is not a single measurement but a holistic evaluation. Our strategy is to combine methods that confirm identity with orthogonal techniques that quantify the main component and its potential impurities.

Purity_Strategy cluster_id Identity Confirmation cluster_quant Quantitative Purity & Impurities ID_NMR NMR (¹H, ¹³C) Structural Elucidation ID_MS Mass Spectrometry (Molecular Weight) ID_FTIR FTIR (Functional Groups) Quant_HPLC HPLC-UV (Assay & Related Substances) Quant_GC Headspace GC (Residual Solvents) Quant_KF Karl Fischer (Water Content) Quant_Titr Titration (Chloride Content) Quant_Ash Sulphated Ash (Inorganic Impurities) Analyte Analyte: 3-(4-Amino-3-methylphenoxymethyl) benzonitrile HCl Analyte->ID_NMR Confirms Identity Analyte->ID_MS Confirms Identity Analyte->ID_FTIR Confirms Identity Analyte->Quant_HPLC Quantifies Purity Analyte->Quant_GC Quantifies Purity Analyte->Quant_KF Quantifies Purity Analyte->Quant_Titr Quantifies Purity Analyte->Quant_Ash Quantifies Purity

Caption: Overall analytical workflow for purity assessment.

Identity Confirmation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most definitive technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of each proton and carbon atom.[12] This confirms the compound's identity and can reveal the presence of structurally similar impurities.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the HCl salt should be soluble). Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Key signals to verify would include aromatic protons in distinct regions, the benzylic -CH₂- protons, the methyl -CH₃ protons, and the amine -NH₃⁺ protons (which may be broad and exchangeable).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Verify the expected number of carbon signals, including the characteristic nitrile carbon signal (~118-120 ppm) and carbons of the two distinct aromatic rings.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the theoretical structure.

Mass Spectrometry (MS)

Principle: MS provides the mass-to-charge ratio (m/z) of the molecule, which is a primary confirmation of its molecular weight and elemental composition. Electrospray Ionization (ESI) is well-suited for this polar, pre-ionized HCl salt.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.

  • Data Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺. For C₁₅H₁₄N₂O, the expected monoisotopic mass is approximately 238.11 Da. The observed mass should be within a narrow tolerance (e.g., ± 0.2 Da for low resolution, < 5 ppm for high resolution).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the presence of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[13]

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Verify the presence of characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amine SaltN-H stretch~2800-3200 (broad)
Aromatic RingC-H stretch~3000-3100
Aromatic RingC=C stretch~1450-1600
NitrileC≡N stretch~2220-2240 (sharp)[13]
EtherC-O stretch~1200-1250

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical substances due to its high resolution and sensitivity.[14]

HPLC-UV Method for Assay and Related Substances

Principle: This method separates the main compound from its potential process-related impurities and degradation products on a reversed-phase column. Quantification is achieved by comparing the peak area of the main component against a certified reference standard (Assay) and by calculating the area percentage of all detected peaks (Purity/Related Substances). Because many amines can be challenging to analyze directly due to their polarity, method development is key.[14][15]

Protocol: Reversed-Phase HPLC

  • Reagents & Materials:

    • Reference Standard: 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl (purity >99.5%).

    • Sample: The batch to be tested.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, e.g., Milli-Q).

    • Phosphoric acid or Formic acid (for pH adjustment).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient (recommended to separate all impurities).

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard Stock (for Assay): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This gives a concentration of ~0.5 mg/mL.

    • Sample Solution (for Assay & Purity): Prepare in the same manner as the reference standard.

  • System Suitability Test (SST): Before analysis, inject the reference standard solution five times. The results must meet pre-defined criteria.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures good peak shape and minimizes co-elution.
Theoretical Plates (N) > 2000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for 5 replicate injections)Confirms the precision and stability of the analytical system.[2]
  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Related Substances (%): Use area normalization. % Impurity = (Area_Impurity / Area_Total) * 100. Disregard peaks below the reporting threshold (e.g., 0.05% as per ICH Q3A).[3][11]

Method Validation Framework

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[1] The validation should be performed according to ICH Q2(R2) guidelines.[16][17]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOQ LOQ center->LOQ LOD LOD center->LOD Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Other Purity Attribute Protocols

Water Content by Karl Fischer Titration

Principle: This is the standard method for quantifying water content in a sample. It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution.

Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 100-200 mg) and introduce it directly into the titration vessel.

  • Analysis: Titrate the sample according to the instrument's standard operating procedure.

  • Calculation: The instrument software will automatically calculate the water content as a percentage (% w/w).

Inorganic Impurities by Sulphated Ash

Principle: This test measures the amount of residual inorganic substances in an organic material after ignition. It is a non-specific test for the total inorganic impurity load.

Protocol (as per USP <281>):

  • Weigh accurately about 1 g of the sample into a crucible that has been previously ignited, cooled, and weighed.

  • Moisten the sample with sulfuric acid.

  • Heat gently until the substance is thoroughly charred. Cool, then moisten the residue with more sulfuric acid.

  • Heat at a low temperature until all vapors are evolved, then ignite strongly at 800 ± 25 °C until all black particles have disappeared.

  • Cool in a desiccator, weigh, and calculate the percentage of residue.

Chloride Content by Argentometric Titration

Principle: This titration confirms the stoichiometry of the hydrochloride salt. The Volhard method is a reliable back-titration technique to quantify chloride ions.[18]

Protocol (Volhard Method):

  • Accurately weigh ~200 mg of the sample and dissolve in 50 mL of water.

  • Add 5 mL of dilute nitric acid.

  • Add a known excess of standardized 0.1 M silver nitrate (AgNO₃) solution (e.g., 30.0 mL).

  • Add 2 mL of nitrobenzene and shake vigorously to coagulate the AgCl precipitate.

  • Add 2 mL of ferric ammonium sulfate indicator.

  • Titrate the excess AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution until a permanent reddish-brown endpoint is observed.[18]

  • Calculate the moles of chloride and compare it to the theoretical value based on the sample weight.

Summary of Specifications

The acceptance criteria for a high-purity substance should be established based on data from representative batches, stability studies, and regulatory guidelines.

Table 4: Example Specification Sheet

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification FTIR, NMR, MSConforms to the structure
Assay HPLC-UV98.0% to 102.0% (on an anhydrous, solvent-free basis)
Individual Unspecified Impurity HPLC-UV≤ 0.10%
Total Organic Impurities HPLC-UV≤ 0.5%
Water Content Karl Fischer≤ 0.5% w/w
Sulphated Ash Gravimetric (USP <281>)≤ 0.1%
Residual Solvents Headspace GCMeets ICH Q3C limits
Chloride Content Titration12.5% - 13.3% w/w (Theoretical: 12.91%)

Note: Impurity thresholds are based on ICH Q3A guidelines for reporting (>0.05%), identification (>0.10%), and qualification (>0.15% or 1.0 mg/day intake, whichever is lower).[3][4][10][11]

Conclusion

The analytical strategy detailed in this document provides a robust framework for ensuring the quality and purity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. By combining spectroscopic identification with quantitative chromatographic and titrimetric methods, researchers and drug development professionals can generate a comprehensive data package suitable for regulatory submission and ensure the material is fit for its intended purpose in pharmaceutical manufacturing. The foundation of this strategy is the development and validation of these analytical procedures to guarantee reliable and accurate results.[1][16]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • uspbpep.com. (n.d.). usp31nf26s1_c1086, General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES.
  • Shijiazhuang Xinfuda Medical Packaging Co., Ltd. (2025, February 17). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Boc Sciences. (n.d.). This compound.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Food Safety and Inspection Service. (n.d.). Determination of Salt.

Sources

Application Note: A Robust and Validated HPLC-MS Method for the Quantitative Analysis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride. This compound, possessing a primary aromatic amine and a benzonitrile moiety, presents unique analytical challenges, including potential for poor peak shape and ion suppression. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a formic acid-buffered aqueous mobile phase, coupled with Electrospray Ionization (ESI) in positive ion mode for detection. A comprehensive validation of the method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices.

Introduction and Analytical Rationale

This compound is a versatile small molecule scaffold of increasing interest in pharmaceutical research.[1] Its chemical structure, which includes a basic primary aromatic amine and a polar nitrile group, necessitates a carefully optimized analytical method to ensure accurate and reproducible quantification.

The primary analytical challenges associated with this class of compounds in reversed-phase HPLC include:

  • Peak Tailing: The basic amine group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to asymmetrical peak shapes.[2][3]

  • Ionization Efficiency: The analyte's proton affinity, influenced by the mobile phase pH, is critical for achieving consistent and sensitive detection by ESI-MS.[4]

  • Matrix Effects: Co-eluting substances from a complex sample matrix can enhance or suppress the ionization of the target analyte, impacting accuracy.

To address these challenges, this method employs a C18 stationary phase known for its hydrophobic selectivity, coupled with an acidic mobile phase modifier (formic acid) to promote the protonation of the analyte and minimize undesirable interactions with the stationary phase. Electrospray ionization in positive mode is selected due to the presence of the readily protonated amine group, which is expected to yield a strong [M+H]⁺ ion.[5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₅H₁₅ClN₂O[1]
Molecular Weight 274.74 g/mol [1]
Monoisotopic Mass 238.11061 Da (free base)[2]
Predicted [M+H]⁺ 239.11789 m/z[2]
Structure CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[1]

Recommended HPLC-MS Instrumentation and Consumables

  • HPLC System: A binary or quaternary UHPLC/HPLC system capable of delivering reproducible gradients at pressures up to 600 bar.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: A high-purity silica-based C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) to provide high-resolution separation.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Vials: 2 mL glass or low-adsorption plastic vials with caps.[6]

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[7][8][9]

Protocol 1: Preparation of Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Select a suitable internal standard that is structurally similar to the analyte but does not co-elute and is not present in the sample matrix (e.g., a deuterated analog or a compound with similar functional groups and retention behavior).[10][11][12] Prepare a 1 mg/mL stock solution in 50:50 methanol/water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a concentration range of 1 ng/mL to 1000 ng/mL. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

Protocol 2: General Sample Preparation

  • Accurately weigh or pipette the sample into a suitable container.

  • Add a known volume of extraction solvent (e.g., methanol or acetonitrile).[7]

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any particulates.

  • Transfer the supernatant to a clean tube and spike with the internal standard.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following parameters are recommended as a starting point and may require further optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, 1.8 µmProvides excellent retention and separation for moderately non-polar compounds.[13]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonating the analyte for better retention and ESI sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography.[14]
Gradient 5% to 95% B over 8 minutesA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion.
Mass Spectrometry Method Parameters

The following parameters are a starting point for a typical single quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated, making positive ESI the ideal choice.[5]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CA lower source temperature can prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CFacilitates the evaporation of the mobile phase.[6]
Desolvation Gas Flow 600 L/hr (Nitrogen)Assists in desolvation and droplet formation.[6]
Cone Gas Flow 50 L/hr (Nitrogen)Helps to prevent solvent clusters from entering the mass analyzer.
Detection Mode Selected Ion Monitoring (SIM)
SIM Ion m/z 239.1 ± 0.5The predicted protonated molecular ion ([M+H]⁺) of the free base.[2]
Internal Standard SIM [M+H]⁺ of the selected ISTo be determined based on the chosen internal standard.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][15][16][17] The validation should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_Validation Method Validation Workflow (ICH Q2) Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Confirm identity Accuracy Accuracy (Recovery) Linearity->Accuracy Define range Limits LOD & LOQ Linearity->Limits Calculate from calibration curve Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A workflow for analytical method validation based on ICH guidelines.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the target analyte.

  • Protocol:

    • Inject a blank sample (matrix without analyte).

    • Inject a sample of the analyte.

    • Inject a sample of the internal standard.

    • Inject a sample spiked with the analyte and potential impurities.

  • Acceptance Criteria: The blank should have no interfering peaks at the retention times of the analyte and IS. The analyte peak should be well-resolved from any impurities.

Linearity and Range
  • Objective: To establish a linear relationship between concentration and response over a defined range.

  • Protocol:

    • Prepare at least five concentrations of the analyte spanning the expected range (e.g., 1-1000 ng/mL).

    • Inject each concentration in triplicate.

    • Plot the peak area ratio (analyte/IS) against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (low, medium, high) across the linear range.

    • Analyze each level in triplicate.

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Calculate based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

System Suitability

Before each analytical run, a system suitability standard (a mid-range concentration) should be injected five times.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Data Interpretation and Reporting

G cluster_DataFlow Quantitative Data Analysis Workflow RawData Acquire Raw Data (Analyte & IS Peaks) Integration Integrate Peak Areas RawData->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration CalCurve Construct Calibration Curve CalCurve->Concentration Apply regression equation Report Final Report Concentration->Report

Caption: A logical flow for quantitative data processing and reporting.

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.

Conclusion

This application note provides a comprehensive, robust, and validated HPLC-MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation offer a reliable framework for researchers in pharmaceutical and related fields. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory submission and advanced research applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. July 2001. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Bibby Scientific. [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Sample Preparation. Sartorius. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride (HCl). As a key intermediate in various research and development pipelines, unequivocal structural confirmation is paramount. This guide outlines a systematic approach, leveraging both one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR techniques to ensure the identity, purity, and structural integrity of the compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also the underlying scientific rationale for experimental choices, thereby ensuring robust and reproducible results.

Introduction

3-(4-Amino-3-methylphenoxymethyl)benzonitrile is a substituted aromatic compound featuring a diverse array of functional groups, including a primary amine, a methyl group, an ether linkage, and a nitrile moiety.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability. Given its structural complexity, NMR spectroscopy stands as the definitive analytical technique for its characterization. It provides detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and confirmation of the molecular structure. This note will detail the necessary steps from sample preparation to spectral interpretation.

Part 1: Experimental Design and Rationale

A logical workflow is essential for the efficient and accurate NMR characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. The process begins with careful sample preparation, followed by the acquisition of ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample B->C D Filter into NMR Tube C->D E ¹H NMR Acquisition D->E Transfer to Spectrometer F ¹³C NMR Acquisition E->F G 2D NMR (Optional) (COSY, HSQC) F->G H Process Spectra (Phasing, Baseline Correction) G->H I Reference Spectra (TMS or Solvent Residual Peak) H->I J Peak Picking & Integration I->J K Assign Signals J->K L Final Structure Confirmation K->L Data_Validation Structure Proposed Structure H_NMR ¹H NMR Data (Shifts, Integrals, Multiplicity) Structure->H_NMR Predict C_NMR ¹³C NMR Data (Number of Signals, Shifts) Structure->C_NMR Predict Confirmation Structural Confirmation H_NMR->Confirmation Correlate C_NMR->Confirmation Correlate TwoD_NMR 2D NMR (Optional) (HSQC, COSY) TwoD_NMR->Confirmation Correlate

Caption: Data Validation Logic.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive NMR characterization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. By following a logical workflow, from meticulous sample preparation to systematic spectral analysis, researchers can confidently verify the structure and purity of this important chemical entity. The emphasis on understanding the rationale behind experimental choices ensures that the methodology can be adapted to similar molecules, promoting sound scientific practice in chemical analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • University of York. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • PubChemLite. This compound. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Fung, B. M. (1983). Carbon-13 NMR Study on Liquid Crystal Solutions. Chemical Shift Tensors in Benzonitrile. The Journal of Physical Chemistry, 87(23), 5672–5675. [Link]

  • Wiley SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. (2018-04-11). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. (2022-10-07). [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. (2018-12-07). [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Potsdam. Tables For Organic Structure Analysis. [Link]

  • Wako. How to select NMR solvent. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • PubChem. Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. [Link]

  • PubChem. 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile. [Link]

  • Wiley SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unknown with High-Throughput Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic lead is both complex and demanding. High-throughput screening (HTS) stands as a cornerstone of this process, enabling the rapid evaluation of vast compound libraries to identify molecules with desired biological activities.[1][2][3] This document provides a comprehensive guide to developing and executing a high-throughput screening campaign for a novel small molecule, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride .

While the specific biological targets and mechanism of action for this compound are currently under investigation, its chemical structure suggests potential interactions with a variety of biological macromolecules. These application notes will, therefore, present a robust framework for its systematic evaluation using a hypothetical, yet scientifically rigorous, HTS assay. The principles and protocols outlined herein are designed to be adaptable to various biological questions and assay formats, providing researchers with a solid foundation for their screening endeavors.

Compound Profile: this compound

  • Chemical Name: this compound

  • Molecular Formula: C₁₅H₁₅ClN₂O[4]

  • Molecular Weight: 274.74 g/mol [4]

  • Structure:

  • Appearance: Typically a solid.

  • Solubility: Solubility in aqueous buffers and DMSO should be empirically determined as part of assay development.

  • Purity: For HTS, a purity of >95% is recommended to avoid artifacts from impurities.

Note on Handling: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area.

The High-Throughput Screening Workflow: A Strategic Overview

The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, actionable data. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated "hits."

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization Validation Assay Validation (Z'-factor > 0.5) AssayDev->Validation PrimaryScreen Primary HTS of Compound Library Validation->PrimaryScreen DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SecondaryAssays Secondary & Orthogonal Assays HitConfirmation->SecondaryAssays SAR Preliminary SAR SecondaryAssays->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Hypothetical Application: Targeting a Protein-Protein Interaction with Fluorescence Polarization

To illustrate the HTS process for this compound, we will consider a hypothetical scenario where the compound is screened for its ability to inhibit a critical protein-protein interaction (PPI) involved in a disease pathway. For this purpose, a Fluorescence Polarization (FP) assay is an excellent choice due to its homogeneous "mix-and-read" format, which is highly amenable to automation.[8][9][10][11]

Principle of the FP Assay:

The FP assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the "tracer").

  • Low Polarization: When the tracer is unbound and free in solution, it tumbles rapidly, resulting in depolarized emitted light (low FP signal).

  • High Polarization: When the tracer binds to a larger protein, its tumbling is restricted, and the emitted light remains polarized (high FP signal).

In our hypothetical assay, a fluorescently labeled peptide (the tracer) binds to a target protein. An effective inhibitor will disrupt this interaction, causing the tracer to be displaced, leading to a decrease in the FP signal.

FP_Principle cluster_0 Unbound Tracer cluster_1 Bound Complex cluster_2 Inhibition UnboundTracer Tracer UnboundLabel Fast Tumbling Low Polarization BoundComplex Protein Tracer BoundLabel Slow Tumbling High Polarization InhibitedComplex Protein Inhibitor InhibitionLabel Displacement Low Polarization FreeTracer Tracer

Figure 2: The principle of a competitive fluorescence polarization assay.

Detailed Protocols

Assay Development and Miniaturization

The initial phase involves developing a robust assay in a low-throughput format (e.g., 96-well plates) and then miniaturizing it to a 384- or 1536-well format for HTS.[12][13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare stocks of the target protein and fluorescently labeled peptide tracer in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

  • Tracer Concentration Determination:

    • Perform a serial dilution of the tracer in the assay buffer.

    • Measure the fluorescence intensity at each concentration to determine the optimal tracer concentration that gives a strong signal without being wasteful.

  • Protein Titration:

    • Using the optimal tracer concentration, perform a serial dilution of the target protein.

    • Measure the FP signal at each protein concentration to determine the EC₅₀ (the concentration of protein that yields 50% of the maximum binding). For the HTS, a protein concentration at or near the EC₅₀ is often used to maximize sensitivity to inhibitors.

  • DMSO Tolerance:

    • Assess the effect of DMSO on the assay performance by adding increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • The final DMSO concentration in the HTS should be one at which the assay signal is not significantly affected.

  • Assay Stability:

    • Prepare a plate with positive controls (tracer + protein) and negative controls (tracer only).

    • Read the plate at multiple time points (e.g., 0, 15, 30, 60 minutes) to determine the stability of the signal.

High-Throughput Screening Protocol (384-well format)

Materials:

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Microplate dispenser for reagents

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of this compound from the stock plate into the 384-well assay plates. This will result in a final concentration of 10 µM in a 5 µL assay volume.

    • Designate columns for controls:

      • Negative Control (Low Signal): 50 nL of DMSO (tracer only).

      • Positive Control (High Signal): 50 nL of DMSO (tracer + protein).

  • Reagent Addition 1 (Protein):

    • Add 2.5 µL of the target protein solution (at 2x the final desired concentration) to all wells except the negative control wells.

    • Add 2.5 µL of assay buffer to the negative control wells.

  • Incubation:

    • Incubate the plates at room temperature for 15 minutes to allow for compound-protein binding.

  • Reagent Addition 2 (Tracer):

    • Add 2.5 µL of the fluorescent tracer solution (at 2x the final desired concentration) to all wells.

  • Final Incubation:

    • Incubate the plates for 30 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plates on an FP-capable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Hit Identification

Robust data analysis is crucial for identifying true hits while minimizing false positives and negatives.[14][15][16][17]

Data Analysis Workflow:

  • Data Normalization:

    • The raw FP data (in millipolarization units, mP) is normalized to a percentage inhibition scale using the plate controls:

      • % Inhibition = 100 * (High_Control_Avg - Sample_Value) / (High_Control_Avg - Low_Control_Avg)

  • Quality Control:

    • The Z'-factor is calculated for each plate to assess the quality and robustness of the assay.[12]

      • Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Avg_High_Control - Avg_Low_Control|

    • Plates with a Z'-factor ≥ 0.5 are generally considered acceptable for HTS.

Table 1: Representative HTS Data and Quality Control

ParameterValueInterpretation
Average High Control (mP)250Represents maximal binding.
SD High Control (mP)10Low variability in the high signal.
Average Low Control (mP)50Represents no binding.
SD Low Control (mP)5Low variability in the low signal.
Z'-factor 0.74 Excellent assay quality.
  • Hit Selection:

    • A common method for hit selection is to use a statistical cutoff based on the sample data, such as the mean plus three times the standard deviation (SD) of the percent inhibition for all test compounds.

    • Alternatively, a fixed percent inhibition cutoff (e.g., >50%) can be used.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - Reagent instability- Inconsistent liquid handling- High background signal- Check reagent stability and preparation.- Calibrate and maintain liquid handlers.- Use appropriate black plates to minimize background.
High False Positive Rate - Compound autofluorescence- Compound aggregation- Perform counter-screens to identify fluorescent compounds.- Include detergents in the assay buffer to reduce aggregation.
Edge Effects - Evaporation from wells on the plate edge- Use plate lids during incubation.- Avoid using the outer rows and columns for sample wells.
Inconsistent Results - Pipetting errors- Temperature fluctuations- Ensure proper mixing of reagents.- Maintain a consistent temperature during the assay.

Conclusion and Forward Look

This document provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound. By following these detailed protocols and data analysis guidelines, researchers can systematically evaluate this novel compound and identify potential biological activities. The journey from a "hit" in a primary screen to a validated lead compound requires further investigation, including dose-response studies, secondary assays to confirm the mechanism of action, and initial structure-activity relationship (SAR) studies. This structured approach, grounded in sound scientific principles, will pave the way for elucidating the therapeutic potential of this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Hall, M. D., Yasgar, A., Peryea, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001.
  • Hall, M. D., Yasgar, A., Peryea, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 486, 1–12.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed. (n.d.). Cell-based Assays for High-Throughput Screening.
  • Parham, F., Austin, C. P., Southall, N., & Sipes, N. S. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert opinion on drug discovery, 9(10), 1283–1293.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Gorshkov, K. (2014). Data analysis approaches in high throughput screening.
  • bioRxiv. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors.
  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI AMERICA. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Boc Sciences. (n.d.). This compound.

Sources

Application Note & Protocol: Development of a Cell-Based Assay to Characterize the Potency and Efficacy of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl (ONO-4819), a Selective Prostaglandin E2 Receptor EP4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Assays Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based functional assay to characterize 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. This compound, also known as ONO-4819 or Rivenprost, is a potent and selective agonist of the Prostaglandin E2 receptor subtype 4 (EP4).[1][2][3][4][5] The EP4 receptor, a G-protein coupled receptor (GPCR), plays crucial roles in a variety of physiological processes including inflammation, bone remodeling, and gastrointestinal function.[6] As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[6][7] This application note details a protocol leveraging this mechanism, employing a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify cAMP accumulation in cells expressing the human EP4 receptor. We provide a step-by-step methodology, discuss critical experimental parameters, and outline data analysis for determining key pharmacological metrics such as the half-maximal effective concentration (EC50).

Introduction and Scientific Rationale

The prostaglandin E2 (PGE2) signaling pathway is a pivotal regulator of cellular function and is implicated in numerous disease states. The diverse effects of PGE2 are mediated by four distinct receptor subtypes (EP1-EP4), which are differentially expressed and coupled to various intracellular signaling cascades.[6] The EP4 receptor is of significant therapeutic interest due to its involvement in processes such as bone formation, immunosuppression, and mucosal protection.[4][8][9][10] Consequently, the development of selective agonists for the EP4 receptor, such as 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl (ONO-4819), represents a promising avenue for therapeutic intervention.

A critical step in the preclinical development of such compounds is the accurate determination of their potency and efficacy in a biologically relevant context. A cell-based functional assay provides this by measuring the compound's ability to engage its target receptor and elicit a downstream cellular response. Given that the EP4 receptor's primary signaling output is the production of cAMP, a quantitative cAMP accumulation assay is the gold-standard method for characterizing EP4 agonists.[6][11][12]

This guide focuses on the implementation of a homogeneous TR-FRET-based cAMP assay, such as HTRF® or LANCE® Ultra.[13][14][15][16][17] These assays are highly sensitive, robust, and amenable to high-throughput screening. The core principle is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable change in the FRET signal.[18][19][20][21]

Signaling Pathway and Assay Principle

Activation of the EP4 receptor by an agonist like ONO-4819 initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration is the primary readout for this assay.

EP4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular EP4 EP4 Receptor Gs Gs Protein (α, β, γ) EP4->Gs Coupling AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Conversion Gs->AC Stimulation ONO4819 ONO-4819 (Agonist) ONO4819->EP4 Binding & Activation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

Caption: EP4 receptor signaling pathway upon agonist binding.

The TR-FRET assay quantifies this cAMP increase. In the absence of cellular cAMP, a europium (Eu)-labeled cAMP tracer binds to a ULight-labeled anti-cAMP antibody, bringing them into close proximity and generating a high FRET signal. When cellular cAMP is produced, it competes with the tracer for antibody binding, disrupting the FRET pair and causing a decrease in the signal. This signal decrease is directly proportional to the amount of cAMP produced.

TRFRET_Assay_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Eu-Tracer1 Eu-cAMP Tracer ULight-Ab1 ULight-Antibody Eu-Tracer1->ULight-Ab1 Binding High_FRET High TR-FRET Signal Cell_cAMP Cellular cAMP ULight-Ab2 ULight-Antibody Cell_cAMP->ULight-Ab2 Competition Eu-Tracer2 Eu-cAMP Tracer Low_FRET Low TR-FRET Signal

Caption: Principle of competitive TR-FRET cAMP assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)Notes
HEK293 or CHO-K1 Cells (Parental)ATCCCRL-1573, CCL-61Host cell line for transfection.
HEK293-hEP4 Stable Cell LineVariouse.g., Creative Biolabs ITS-0624-HMM405Recommended for simplified workflow. Ensure characterization data is provided.[22]
3-(4-Amino-3-methylphenoxymethyl)benzonitrile HClBiosynthBAC92523Test Compound.
Prostaglandin E2 (PGE2)Cayman Chemical14010Positive Control Agonist.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Vehicle for compound dissolution.
LANCE® Ultra cAMP KitRevvityTRF0263Or equivalent TR-FRET kit (e.g., HTRF® from Cisbio).[16]
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879Phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
Cell Culture Medium (e.g., DMEM/F-12)Gibco11330032Supplemented with 10% FBS, Penicillin-Streptomycin.
Stimulation Buffer--HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[16]
384-well White Opaque Assay PlatesCorning3705Low-volume, suitable for fluorescence/luminescence assays.
TR-FRET compatible Plate ReaderVariouse.g., PerkinElmer EnVisionMust have excitation/emission filters for Europium donor (Excitation: ~320-340 nm; Emission: ~615 nm) and ULight acceptor (Emission: ~665 nm).

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.

Cell Culture and Plating
  • Cell Maintenance: Culture HEK293-hEP4 cells (or a similarly engineered cell line) in complete culture medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency. Do not allow cells to become over-confluent as this can affect receptor expression and signaling.

  • Cell Harvesting: On the day of the assay, wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or a brief trypsin treatment. Neutralize trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh, serum-free medium, and count the cells using a hemocytometer or automated cell counter. Assess viability (should be >95%).

  • Plating: Dilute the cells in serum-free medium to the optimized density (typically 1,000-5,000 cells per well). Dispense 10 µL of the cell suspension into each well of a 384-well white opaque plate.

    • Expert Insight: The optimal cell number is critical and must be determined empirically. Too few cells will yield a low signal window, while too many can lead to high basal cAMP levels that saturate the assay.[17] A cell titration experiment using a known agonist like PGE2 is highly recommended during assay development.

Compound Preparation
  • Stock Solutions: Prepare a 10 mM stock solution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and PGE2 in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a concentration range.

  • Working Solutions: Prepare the final 4X working solutions by diluting the DMSO intermediates into Stimulation Buffer. The final DMSO concentration in the assay should be kept constant and low (≤0.5%) to avoid solvent-induced cytotoxicity.

Agonist Stimulation
  • Pre-incubation: If using adherent cells, allow them to attach for 4-6 hours post-plating. If using a "no-wash" suspension protocol, you can proceed directly.

  • Compound Addition: Add 5 µL of the 4X compound working solutions (or vehicle control) to the appropriate wells containing 10 µL of cells. This will result in a 1X final concentration.

  • Incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate at room temperature for 30 minutes.

    • Causality Check: The incubation time is a balance between allowing sufficient cAMP accumulation and preventing its degradation. The inclusion of the PDE inhibitor IBMX in the stimulation buffer is crucial to stabilize the cAMP signal.[14][16]

cAMP Detection (LANCE® Ultra cAMP Kit Example)
  • Reagent Preparation: During the stimulation incubation, prepare the 4X Eu-cAMP tracer and 4X ULight-anti-cAMP antibody working solutions in the provided Detection Buffer as per the kit manual.[16] Protect these solutions from light.

  • Lysis and Detection:

    • Add 5 µL of the 4X Eu-cAMP tracer solution to all wells.

    • Immediately follow by adding 5 µL of the 4X ULight-anti-cAMP solution. This step lyses the cells and initiates the competitive binding reaction. The final volume is now 20 µL.

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm and 615 nm following excitation at ~340 nm.

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Normalize Data: Normalize the data to the controls on each plate.

    • 0% Activation (Basal): Average of the vehicle-only wells.

    • 100% Activation (Max): Average of the wells with a saturating concentration of the positive control, PGE2. % Activation = [(Ratio_Sample - Ratio_Basal) / (Ratio_Max - Ratio_Basal)] * 100

  • Generate Dose-Response Curve: Plot the % Activation (Y-axis) against the logarithm of the agonist concentration (X-axis).

  • Calculate EC50: Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC50 value.[23][24][25] The EC50 is the concentration of the agonist that produces 50% of the maximal response and is a key measure of the compound's potency.[23][24]

Data_Workflow RawData Raw TR-FRET Data (665nm, 615nm) CalcRatio Calculate Emission Ratio RawData->CalcRatio Normalize Normalize to Controls (% Activation) CalcRatio->Normalize Plot Plot Dose-Response Curve (% Activation vs. Log[Agonist]) Normalize->Plot FitCurve Non-Linear Regression (4-Parameter Fit) Plot->FitCurve EC50 Determine EC50 & Emax FitCurve->EC50

Caption: Workflow for data analysis from raw reads to EC50 determination.

Expected Results & Self-Validation

A successful assay will show a clear sigmoidal dose-response curve for both ONO-4819 and the positive control PGE2. The data should be highly reproducible across replicate wells and independent experiments. The calculated EC50 value for ONO-4819 should be consistent with its known high affinity for the EP4 receptor (Ki = 0.7 nM).[1][2][3] The assay's robustness can be quantified by calculating the Z'-factor, which should be ≥ 0.5 for a high-quality screening assay.

References

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Open Archives. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Schematic illustration of the assay principle of the HTRF cAMP assay. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. [Link]

  • PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone. Creative Biolabs. [Link]

  • Half maximal effective concentration. Wikipedia. [Link]

  • Increasing the flexibility of the LANCE cAMP detection kit. PubMed. [Link]

  • Dose-response curve fitting for EC50 calculation [R]. AWS. [Link]

  • E-type prostanoid receptor 4 (EP4) in disease and therapy. PMC - PubMed Central. [Link]

  • How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. [Link]

  • How to plot a dose response curve and measure EC50. Key concepts in pharmacology. YouTube. [Link]

  • The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells. PMC - PubMed Central. [Link]

  • Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor. PMC - NIH. [Link]

  • Characterization and signaling of novel EP subtype‐selective agonists... ResearchGate. [Link]

  • Endogenous EP4 prostaglandin receptors coupled positively to adenylyl cyclase in Chinese hamster ovary cells: pharmacological characterization. PubMed. [Link]

  • Functional pharmacology of human prostanoid EP2 and EP4 receptors. PubMed. [Link]

  • Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins. NIH. [Link]

  • Rivenprost (ONO-4819) | EP4激动剂. MCE. [Link]

  • Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial. PubMed. [Link]

  • Prostaglandin E2 receptor (EP4) selective agonist (ONO-4819.CD) accelerates bone repair of femoral cortex after drill-hole injury associated with local upregulation of bone turnover in mature rats. PubMed. [Link]

  • Effect of EP4 Agonist (ONO-4819CD) for Patients with Mild to Moderate Ulcerative Colitis Refractory to 5-Aminosalicylates: a Randomized Phase II, Placebo-Controlled Trial. ResearchGate. [Link]

Sources

Topic: A General Protocol for Screening Novel Chemical Scaffolds, Exemplified by 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride, for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental regulators of cellular signaling, controlling processes from growth and proliferation to differentiation and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The journey from a novel chemical entity to a clinical candidate is a multi-step process that begins with identifying whether a compound can truly inhibit its intended target.[3] This process, known as inhibitor screening, is crucial for understanding a drug's properties and identifying potential new therapeutic agents.[4][5]

This document provides a comprehensive guide and a robust, generalizable protocol for the initial in vitro screening of novel chemical compounds for kinase inhibitory activity. We will use 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride , a versatile small molecule scaffold with no established biological target, as a representative test case to illustrate the workflow.[6] The protocols described herein are designed to be adaptable for high-throughput screening (HTS) to identify initial hits, followed by dose-response assays to confirm activity and determine potency (IC₅₀).

Compound Profile: this compound

Before commencing any screening protocol, it is essential to understand the test compound's basic properties and handling requirements.

  • Structure:

    • Chemical Formula: C₁₅H₁₅ClN₂O[6]

    • Molecular Weight: 274.74 g/mol [6]

    • SMILES: CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl[6]

  • Scientific Rationale for Screening: The benzonitrile moiety is a functional group present in several approved pharmaceuticals.[7] The nitrile group can act as a hydrogen bond acceptor, mimicking the carbonyl group of endogenous ligands and participating in key binding interactions within an enzyme's active site.[8] This makes novel nitrile-containing scaffolds like this compound intriguing candidates for screening against target classes like kinases.

  • Handling and Safety:

    • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[9]

    • Preparation: Prepare stock solutions in a chemical fume hood. The compound is supplied as a hydrochloride salt, which generally confers better solubility in aqueous buffers than the free base. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

    • Storage: Keep the solid compound and stock solutions in tightly closed containers in a dry, cool, and well-ventilated place.

Part 1: The Screening Workflow - From Novel Compound to Confirmed Hit

The primary goal of an initial screening campaign is to efficiently and accurately identify which kinases, from a large panel, are inhibited by the test compound. Our workflow is designed as a funnel, starting with a broad primary screen to identify "hits" and progressing to more focused experiments to confirm and quantify their activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Further Characterization Compound Test Compound (e.g., 3-(4-amino-3-methyl phenoxymethyl)benzonitrile HCl) SinglePointScreen Single-Point, High-Concentration Screen (e.g., 10 µM) against Kinase Panel Compound->SinglePointScreen DataAnalysis1 Calculate % Inhibition Identify Preliminary 'Hits' (e.g., >50% Inhibition) SinglePointScreen->DataAnalysis1 DoseResponse Dose-Response Assay (e.g., 10-point, 3-fold serial dilution) DataAnalysis1->DoseResponse Advance Hits DataAnalysis2 Generate Curve & Calculate IC₅₀ Value Confirm Activity and Potency DoseResponse->DataAnalysis2 Selectivity Selectivity Profiling (Compare IC₅₀ across multiple kinases) DataAnalysis2->Selectivity Advance Confirmed Inhibitors MOA Mechanism of Action Studies (e.g., ATP Competition Assays) Selectivity->MOA

Caption: General workflow for kinase inhibitor screening.

Part 2: Primary Screening Protocol

Principle of the Assay

To achieve broad applicability across the human kinome, we will use a luminescence-based assay that measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[10] This format is universal as it quantifies the common reaction product, ADP, making it independent of the specific substrate being phosphorylated.[11] In this assay, high kinase activity results in high ADP production and a strong luminescent signal. Conversely, effective inhibition by our test compound will lead to low ADP levels and a weak signal.[11]

Protocol 1: Single-Point High-Throughput Screen

This protocol is designed to quickly screen the test compound at a single, high concentration (typically 1-10 µM) against a panel of purified kinases to identify preliminary hits.

Materials

  • Test Compound Stock: 10 mM this compound in 100% DMSO.

  • Control Inhibitor Stock: 10 mM Staurosporine (a broad-spectrum kinase inhibitor) in 100% DMSO.

  • Kinase Panel: Purified, active protein kinases of interest.

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • ATP Solution.

  • ADP-Glo™ Assay Reagents (Promega) or similar ADP detection system.

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Step-by-Step Methodology

  • Compound Plating:

    • Prepare an intermediate dilution of the test compound and control inhibitor in assay buffer. For a final assay concentration of 10 µM, this might be a 4x working solution (40 µM) in buffer containing a fixed percentage of DMSO.

    • Dispense 5 µL of the 4x working solutions into the appropriate wells of a 384-well plate.

    • Dispense 5 µL of buffer with the same DMSO percentage into "Maximum Activity" (0% inhibition) and "No Enzyme" control wells.

    • Scientist's Note: Maintaining a constant DMSO concentration across all wells is critical, as high levels of solvent can inhibit kinase activity.[10] Typically, the final DMSO concentration should not exceed 1%.

  • Enzyme Addition:

    • Prepare a 2x working solution for each kinase in assay buffer.

    • Add 10 µL of the 2x kinase solution to the wells containing the compound and the "Maximum Activity" control.

    • Add 10 µL of assay buffer to the "No Enzyme" control wells.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the introduction of ATP, which is the enzyme's competitive substrate.[5]

  • Reaction Initiation:

    • Prepare a 4x working solution of ATP and the appropriate substrate in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]

    • Add 5 µL of the ATP/substrate solution to all wells to start the reaction. The final reaction volume is now 20 µL.

    • Incubate the plate for 60 minutes at the optimal temperature for the kinases (typically 30°C or room temperature).

  • Reaction Termination and ADP Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase-driven light-producing reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is stable for several hours.

Data Analysis

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration, though this threshold can be adjusted.

Part 3: Hit Confirmation and Potency Determination

A single-point screen can produce false positives due to compound interference with the assay signal.[10] Therefore, all hits must be confirmed through a dose-response experiment to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[3]

Protocol 2: IC₅₀ Determination

This protocol uses the same assay methodology as the primary screen but tests the compound across a range of concentrations.

Methodology

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO. For example, starting from a 10 mM stock, the highest concentration in the dilution series might be 3 mM, down to ~0.15 µM.

    • Create 4x working solutions from this dilution series, as described in Protocol 1.

  • Assay Execution:

    • Perform the kinase assay exactly as described in Protocol 1 , using the serial dilutions of the compound instead of a single concentration.

Data Presentation and Analysis

  • Calculate the percent inhibition for each concentration point.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to generate a sigmoidal dose-response curve.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Table for IC₅₀ Determination

Compound Conc. (µM)Log [Compound]% Inhibition
30.0001.47798.5
10.0001.00095.2
3.3300.52289.1
1.1100.04575.4
0.370-0.43252.3
0.123-0.91028.9
0.041-1.38712.1
0.014-1.8545.6
0.005-2.3012.1
0.002-2.6990.8

From a curve fit to this data, one could determine the IC₅₀ value.

Part 4: Understanding Kinase Signaling and Selectivity

Inhibiting a single kinase is rarely the full story. Kinases operate within complex, interconnected signaling pathways.[13] A novel inhibitor's ultimate biological effect depends on which pathways it disrupts.

G Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response

Caption: A simplified generic kinase signaling cascade.

Major pathways frequently implicated in disease include:

  • MAPK/Erk Pathway: Regulates cell growth and differentiation.[14]

  • PI3K/Akt/mTOR Pathway: A central regulator of cell survival, metabolism, and growth.[15]

An ideal inhibitor is highly selective, potently inhibiting its intended target while sparing other kinases to minimize off-target effects and potential toxicity.[3] After determining the IC₅₀ for primary hits, a crucial next step is selectivity profiling , which involves screening the confirmed inhibitor against a broad panel of kinases (often hundreds) to understand its specificity. The results are often visualized on a kinome dendrogram to map the inhibitor's interaction profile across the kinase family.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete reagent mixing; Plate edge effects.Use calibrated multichannel pipettes; Ensure thorough but gentle mixing after each reagent addition; Avoid using the outermost wells of the plate.
False Positives Compound autofluorescence/autoluminescence; Compound inhibits the detection enzyme (luciferase).Run a "No Enzyme" control with the compound. A significant change in signal compared to the "No Enzyme" control without the compound indicates interference.[10]
False Negatives Compound has low solubility and precipitates in the assay; Inhibitor is slow-binding and requires longer pre-incubation.Visually inspect the plate for precipitation; Decrease the final compound concentration; Increase the pre-incubation time between the compound and enzyme.[10]
Low Z' Factor (<0.5) Assay window is too small; Reagent instability; Substrate depletion.Optimize enzyme and ATP concentrations; Ensure reagents are fresh and properly stored; Confirm the reaction is in the linear range with respect to time and enzyme concentration.[12]

References

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. [Link]

  • Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • NCI. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Royal Society of Chemistry. (2019). New Screening Approaches for Kinases. [Link]

  • DigitalCommons@URI. (2005). Inhibitors of Protein Kinase Signaling Pathways: Emerging Therapies for Cardiovascular Disease. [Link]

  • SignalChem Biotech. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube. [Link]

  • Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • PubChem. Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]

  • Shen, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • PubChem. 4-amino-3-(3-cyano-N-methylanilino)benzonitrile. [Link]

  • Rempala, P., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1][2] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds, or "fragments," that typically bind to biological targets with lower affinity.[3][4] The key principle is that these initial, weak-binding interactions can be optimized into highly potent and selective drug candidates through a structure-guided approach.[5][6] This methodology offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[7][8]

This document provides a detailed guide to the application of This compound as a versatile scaffold in FBDD campaigns. This fragment is particularly well-suited for this approach due to its adherence to the "Rule of Three"—a set of guidelines for desirable fragment properties (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[7] Its structure incorporates key features for molecular recognition and subsequent elaboration:

  • An aminophenol moiety, a common pharmacophore that can engage in hydrogen bonding interactions.

  • A benzonitrile group, which can act as a hydrogen bond acceptor and serves as a bioisostere for other functional groups.[9]

  • An ether linkage providing conformational flexibility.

  • A methyl group and defined substitution patterns on the aromatic rings, which provide vectors for chemical modification—essential for the fragment "growing" or "linking" stages of FBDD.[10]

This application note will present a hypothetical, yet scientifically rigorous, workflow for the utilization of this fragment against the protein kinase family, a class of enzymes frequently targeted in oncology and other diseases.[5][11] Detailed protocols for biophysical screening, hit validation, and structural characterization are provided to guide researchers in leveraging this fragment for their drug discovery programs.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for the subsequent optimization process.

PropertyValueSource
Molecular Formula C₁₅H₁₅ClN₂O
Molecular Weight 274.74 g/mol
Canonical SMILES CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
Predicted cLogP ~2.8-3.2
Hydrogen Bond Donors 1 (from the amine)
Hydrogen Bond Acceptors 3 (amine, ether oxygen, nitrile)
Rotatable Bonds 4

Application in FBDD: A Hypothetical Workflow Targeting Protein Kinases

Protein kinases are a major class of drug targets, and FBDD has proven to be a successful strategy for developing novel kinase inhibitors.[5][11] The following workflow outlines a systematic approach to screen and validate this compound against a hypothetical kinase target.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization A Differential Scanning Fluorimetry (DSF) B Surface Plasmon Resonance (SPR) A->B High-Throughput Triage C Isothermal Titration Calorimetry (ITC) B->C Orthogonal Confirmation D NMR Spectroscopy (Ligand-Observed) C->D Affinity & Binding Site E X-Ray Crystallography D->E Binding Mode Determination F Fragment Elaboration (Growing, Linking) E->F Structure-Guided Design

Caption: A multi-stage biophysical screening cascade for FBDD.

This staged approach ensures that initial hits are rigorously validated through orthogonal methods, minimizing false positives and providing a solid foundation for structure-based design.[12]

Experimental Protocols

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[13] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Objective: To identify fragments that thermally stabilize the target kinase.

Materials:

  • Purified kinase target (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

Procedure:

  • Prepare a master mix of the kinase and SYPRO Orange dye. The final concentration of the kinase will be around 2 µM and the dye at 5x.

  • Dispense the master mix into the wells of the PCR plate.

  • Add the fragment to the wells to a final concentration of 200-500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Run the thermal shift assay on the real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential hit.

Causality: A ligand binding to the folded state of a protein will generally increase its thermal stability, resulting in a higher melting temperature. This provides a quick and efficient way to screen a fragment library for binders.

Protocol 2: Hit Confirmation by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding affinity and kinetics.[13]

Objective: To confirm the direct binding of the fragment to the kinase and obtain an initial estimate of its affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified kinase target (in a low-salt buffer, e.g., 10 mM sodium acetate, pH 5.0).

  • Fragment stock solution and a series of dilutions in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

Procedure:

  • Immobilize the kinase target onto the sensor chip surface via amine coupling. Aim for a response unit (RU) level that will provide an adequate signal for small fragment binding.

  • Prepare a concentration series of the fragment in running buffer.

  • Inject the fragment solutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.

  • Regenerate the surface if necessary between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

Causality: SPR detects changes in the refractive index at the sensor surface caused by the binding of the analyte (fragment) to the immobilized ligand (protein). This allows for the direct observation of the binding event and the quantification of its kinetics and affinity.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[12]

Objective: To obtain a complete thermodynamic profile (KD, ΔH, ΔS) of the fragment-kinase interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified kinase target (20-50 µM in a suitable buffer).

  • Fragment solution (200-500 µM in the same buffer).

Procedure:

  • Load the kinase solution into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of small injections of the fragment into the kinase solution.

  • Measure the heat change associated with each injection.

  • Integrate the heat pulses and fit the data to a binding isotherm to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Causality: ITC directly measures the heat released or absorbed during a binding event. This provides a comprehensive understanding of the thermodynamic driving forces of the interaction, which is invaluable for lead optimization.

Protocol 4: Structural Elucidation by X-Ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is essential for structure-based drug design.[14]

Objective: To determine the binding mode of the fragment in the kinase active site.

Materials:

  • High-purity, crystallizable kinase target.

  • Crystallization screens and reagents.

  • Fragment stock solution.

  • Cryoprotectant.

  • Synchrotron X-ray source.

Procedure:

  • Grow crystals of the apo-kinase.

  • Soak the crystals in a solution containing the fragment (typically 1-10 mM) and a suitable cryoprotectant.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure.

  • Build and refine the model of the protein-fragment complex.

Causality: The diffraction of X-rays by a protein crystal allows for the calculation of an electron density map, into which the atomic model of the protein and the bound fragment can be built. This provides a precise picture of the binding interactions and guides further chemical modifications.

Fragment Elaboration Strategies

Once a fragment hit has been validated and its binding mode determined, the next step is to optimize its affinity and selectivity. The chemical handles on this compound provide multiple vectors for elaboration.

Elaboration_Strategies cluster_0 Fragment Hit cluster_1 Elaboration Approaches cluster_2 Optimized Lead A Initial Fragment (e.g., 1 mM affinity) B Fragment Growing A->B Extend into adjacent pocket C Fragment Linking A->C Connect to a second fragment D Fragment Merging A->D Combine with another overlapping fragment E Potent Lead Compound (e.g., 10 nM affinity) B->E C->E D->E

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein.[10] For our example fragment, the primary amine or the benzonitrile ring could be modified to extend into nearby pockets of the kinase active site.

  • Fragment Linking: If a second, non-overlapping fragment is found to bind in a nearby site, the two can be chemically linked to create a larger, higher-affinity molecule.[10]

  • Fragment Merging: When two fragments are found to bind in an overlapping fashion, their key binding elements can be combined into a single, novel chemical entity.[4]

The choice of strategy is dictated by the structural information obtained from X-ray crystallography and the structure-activity relationship (SAR) data generated from initial chemical modifications.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and multiple vectors for chemical modification make it an attractive scaffold for targeting a wide range of proteins, including the therapeutically important kinase family. The systematic application of a multi-tiered biophysical screening and validation cascade, coupled with high-resolution structural biology, provides a robust pathway for evolving this fragment into a potent and selective lead compound. The protocols and strategies outlined in this document are intended to serve as a comprehensive guide for researchers seeking to incorporate this and similar fragments into their drug discovery pipelines.

References

  • Mortenson, D. E., & Murray, C. W. (2014). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Spence, J. D., & G-protein coupled-receptors (GPCRs) as drug targets. (n.d.). Fragment-Based Drug Discovery. ScienceDirect. [Link]

  • Wang, L., et al. (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. PubMed Central. [Link]

  • Kalyanaraman, C., et al. (2012). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

  • Carlson, N. R., & Fang, L. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. American Journal of Undergraduate Research. [Link]

  • Ciulli, A., & Williams, G. (2014). Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. [Link]

  • Singh, N., et al. (2024). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. PubMed. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. [Link]

  • Racz, A., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health. [Link]

  • Barf, T., et al. (n.d.). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Figshare. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Nuvisan. (n.d.). Fragment Screening and Fragment-Based Drug Discovery Services. Nuvisan. [Link]

  • White, G. V. (2016). Use of fragment-based drug discovery to identify novel drug molecules for challenging biological targets, including protein-protein interactions. University of Strathclyde. [Link]

  • Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]

  • Wood, D. J., & Blundell, T. L. (2013). Fragment-based drug discovery and its application to challenging drug targets. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

  • Kantsal, L., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

  • Kokh, D. B., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link]

  • Yang, Z., et al. (2017). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted 3-aminobenzonitriles.
  • Wang, Y., et al. (2009). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

Sources

Application Note: Strategic Derivatization of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 3-(4-amino-3-methylphenoxymethyl)benzonitrile scaffold represents a privileged structure in modern medicinal chemistry. Its unique combination of a flexible ether linkage, a reactive primary aromatic amine, and a metabolically stable benzonitrile moiety makes it an attractive starting point for the development of novel therapeutic agents.[1][2] The aminophenol substructure is a known pharmacophore in various biologically active compounds, including those with anticancer and anti-inflammatory properties.[2][3][4][5] Furthermore, the nitrile group can significantly modulate a molecule's physicochemical properties, improve metabolic stability, and engage in key interactions with biological targets.[6][7][8]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery. By systematically modifying a parent molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for potency, selectivity, and desirable pharmacokinetic properties.[9][10] This application note provides a detailed guide for the strategic derivatization of 3-(4-amino-3-methylphenoxymethyl)benzonitrile, focusing on reactions targeting the primary aromatic amine. We present robust protocols for N-acylation, N-sulfonylation, and reductive amination, along with methodologies for the comprehensive characterization of the resulting derivatives.

Strategic Derivatization: Probing the Chemical Space

The primary aromatic amine of the parent scaffold is the most synthetically tractable handle for introducing chemical diversity. The following derivatization strategies allow for a systematic exploration of the impact of various substituents on the molecule's biological activity.

N-Acylation: Introducing Amide Functionality

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry.[11] Amides can act as hydrogen bond donors and acceptors, contributing to target binding affinity. The nature of the acyl group can be varied to probe for steric and electronic effects.

Causality of Experimental Choices: The use of acyl chlorides or anhydrides provides a highly reactive acylating species, ensuring efficient conversion of the starting amine.[12] The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (HCl or carboxylic acid) and drive the reaction to completion. The choice of solvent is dictated by the solubility of the reactants and the need for an inert reaction medium.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-amino-3-methylphenoxymethyl)benzonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-acylated derivative.

Diagram 1: N-Acylation Workflow

N_Acylation_Workflow Start 3-(4-Amino-3-methyl- phenoxymethyl)benzonitrile Solvent Dissolve in Anhydrous Solvent (DCM, THF, DMF) Start->Solvent Base Add Base (Triethylamine or Pyridine) Solvent->Base Cool Cool to 0 °C Base->Cool Acylate Add Acyl Chloride or Anhydride Cool->Acylate React Stir at RT (2-16 h) Acylate->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product N-Acylated Derivative Purify->Product

Caption: Workflow for the N-acylation of the parent scaffold.

N-Sulfonylation: Introducing Sulfonamide Functionality

Sulfonamides are a key functional group in a wide range of pharmaceuticals due to their ability to mimic the transition state of enzymatic reactions and act as effective hydrogen bond donors.[13]

Causality of Experimental Choices: The reaction of an amine with a sulfonyl chloride is a reliable method for sulfonamide synthesis.[14][15] Pyridine often serves as both the base and the solvent, facilitating the reaction and sequestering the HCl byproduct. Milder conditions can be achieved using a photoredox catalyst with sulfinate salts for late-stage functionalization.[13]

Experimental Protocol: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve 3-(4-amino-3-methylphenoxymethyl)benzonitrile (1.0 eq.) in anhydrous pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfonylated derivative.

Reductive Amination: Introducing N-Alkyl and N-Aryl Substituents

Reductive amination allows for the introduction of a wide variety of alkyl and aryl substituents on the nitrogen atom, providing a means to explore the impact of steric bulk and lipophilicity.[16][17]

Causality of Experimental Choices: This one-pot reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ.[17][18] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this transformation as it does not readily reduce the starting aldehyde or ketone.[19] The use of an acidic catalyst, such as acetic acid, can facilitate the initial imine formation.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 3-(4-amino-3-methylphenoxymethyl)benzonitrile (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or THF), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated or N-arylated derivative.

Diagram 2: Derivatization Strategies

Derivatization_Strategies Parent 3-(4-Amino-3-methyl- phenoxymethyl)benzonitrile Acylation N-Acylation (Amides) Parent->Acylation RCOCl or (RCO)₂O, Base Sulfonylation N-Sulfonylation (Sulfonamides) Parent->Sulfonylation RSO₂Cl, Pyridine ReductiveAmination Reductive Amination (N-Alkyl/Aryl) Parent->ReductiveAmination R'COR'', Na(OAc)₃BH

Caption: Key derivatization pathways from the parent scaffold.

Characterization and Data Analysis

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and to establish a robust SAR.

Analytical Techniques

A suite of analytical techniques should be employed for comprehensive characterization:[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[22]

Data Presentation for SAR Studies

The biological data obtained for the synthesized derivatives should be tabulated to facilitate the identification of trends and the development of a clear SAR.

Table 1: Hypothetical SAR Data for N-Acylated Derivatives

Compound IDR Group (Acyl)Molecular WeightLogP (Calculated)IC₅₀ (nM)
Parent H238.292.85>10,000
DA-01 Acetyl280.332.605,230
DA-02 Propionyl294.353.013,145
DA-03 Isobutyryl308.383.321,560
DA-04 Benzoyl342.394.15890
DA-05 4-Chlorobenzoyl376.834.85450
DA-06 4-Methoxybenzoyl372.424.021,230

IC₅₀ values are hypothetical and for illustrative purposes only.

From the hypothetical data in Table 1, a preliminary SAR can be derived. Increasing the steric bulk and lipophilicity of the acyl group (from acetyl to isobutyryl) appears to improve potency. The introduction of an aromatic ring (benzoyl) further enhances activity. Electronic effects also seem to play a role, as the electron-withdrawing chloro substituent on the benzoyl ring leads to a further increase in potency, while the electron-donating methoxy group is less favorable.

Conclusion

The systematic derivatization of the 3-(4-amino-3-methylphenoxymethyl)benzonitrile scaffold provides a powerful platform for conducting detailed SAR studies. The protocols outlined in this application note offer robust and versatile methods for generating a library of analogs with diverse chemical functionalities. The resulting data will be instrumental in guiding the rational design of more potent and selective drug candidates.

References

  • Benchchem.
  • Benchchem.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Kamal, A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development.
  • SciSpace. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • Levin, M. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • ResearchGate. (2021).
  • RSC Publishing. (2021). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines.
  • Organic Chemistry Portal.
  • ResearchGate. (2018).
  • RSC Publishing. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • ResearchGate. (2017). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.
  • Boudriga, S., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
  • ChemistryViews.org. (2017).
  • Organic Chemistry Portal.
  • Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B.
  • Lee, H., et al. (2023).
  • Organic Chemistry Portal.
  • ResearchGate. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.
  • Chemistry Steps.
  • Taylor & Francis Online. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Expert Opinion on Drug Discovery.
  • Taylor & Francis Online. Aminophenol – Knowledge and References.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Gobis, K., et al. (2021).
  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
  • Semantic Scholar. (2016).
  • PubMed. (2010).
  • ResearchGate. (2018). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...
  • Journal of the American Chemical Society. (2024).
  • PubMed. (2023).
  • Sigma-Aldrich.
  • PubMed. (2005). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies.
  • ResearchGate. (2018).
  • Google Patents. (2001). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (2000). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • ResearchGate. (2022).
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
  • Atlantis Press. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
  • PubChem. 4-(4-amino-3-methylphenoxy)benzonitrile.
  • Journal of the American Chemical Society. (2024). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors.
  • MDPI. (2018). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules.
  • PubMed. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl when dissolved in Dimethyl Sulfoxide (DMSO). While specific, peer-reviewed stability data for this particular molecule is not extensively published, this document synthesizes field-proven insights and established principles of small-molecule handling to ensure the integrity and reliability of your experimental results.

The structure of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile—featuring a primary aromatic amine, an ether linkage, and a nitrile group, supplied as a hydrochloride salt—presents several considerations for storage and handling that will be addressed herein.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common practical questions encountered during the handling of small molecule stock solutions in DMSO.

Q1: I have just received my solid 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. How should I prepare and store my initial DMSO stock solution?

A: Proper initial handling is critical for maximizing the shelf-life of your compound.

  • Solvent Quality: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, and absorbed water is a primary contributor to compound degradation for many chemical classes.[1][2]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 20 mM). This minimizes the volume of DMSO added to your final assay, reducing potential solvent-induced toxicity.

  • Aliquotting: Immediately after confirming complete dissolution, aliquot the stock solution into single-use volumes in tightly sealed vials (amber glass or polypropylene are both acceptable).[1][3][4] This is the most effective strategy to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[1][4]

  • Storage Temperature:

    • Long-Term Storage (>1 month): Store aliquots at -80°C.[3][4]

    • Short-Term Storage (<1 month): Storage at -20°C is generally acceptable.[3][4]

    • Avoid Refrigerator (4°C) or Room Temperature Storage: Storing DMSO solutions at 4°C is strongly discouraged as it can lead to water absorption and is not cold enough to significantly slow degradation.[5] Room temperature storage leads to rapid degradation for a significant percentage of compounds.[6][7][8]

Q2: My DMSO stock solution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl has developed a slight yellow or brown tint. Is it still usable?

A: A color change is a visual indicator of potential chemical degradation. The primary aromatic amine moiety in the molecule is susceptible to oxidation, which can produce colored byproducts. While a slight color change may not always correlate with a significant loss of potency, it warrants immediate investigation. We recommend performing a purity analysis via LC-MS to quantify the remaining parent compound before further use. As a best practice, discard discolored solutions and prepare a fresh stock.

Q3: I see crystalline particles in my stock solution after thawing it from -80°C. What is happening and how should I proceed?

A: This is a common issue and is more often related to solubility than chemical instability.[5] Cold temperatures decrease the solubility of many compounds in DMSO.

  • Resolubilization: Before opening the vial, allow it to equilibrate to room temperature. Then, warm the solution gently (e.g., in a 37°C water bath for a few minutes) and vortex thoroughly to redissolve the precipitate.[9]

  • Verification: Visually inspect the solution against a light source to ensure all precipitate has dissolved before making dilutions.

  • Causality: This phenomenon highlights the fundamental trade-off between chemical stability (favored by cold) and physical stability/solubility (favored by warmer temperatures).[5] If precipitation is a recurring issue, consider preparing a slightly lower concentration stock solution.

Q4: How long can I realistically expect my compound to be stable in DMSO under ideal conditions?

A: Stability is compound-specific, but large-scale studies provide excellent guidance. The probability of a compound remaining stable is highly dependent on storage temperature.

Storage TemperatureDurationApproximate Stability (% of Compounds Stable)Source(s)
Room Temperature3 months92%[6][7]
Room Temperature1 year52%[6][7]
4°C2 years85% (in 90:10 DMSO/water)[8][10]
-20°C>5 years~87-89%[2]

Based on this data, storing 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl at -80°C provides the highest likelihood of long-term stability. For critical experiments, we recommend re-qualifying the purity of stock solutions stored for more than 6 months.[4]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues that may indicate compound instability.

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible assay results from the same stock solution. 1. Chemical Degradation: The compound has degraded over time or due to improper storage. 2. Precipitation: Compound is not fully dissolved, leading to inaccurate concentrations in dilutions. 3. Freeze-Thaw Cycles: Repeated cycles have caused degradation or insolubility.1. Perform Purity Analysis: Use LC-MS to check the integrity of the current stock against a new or solid sample.[1][11] 2. Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a new one from solid material. 3. Review Handling: Ensure you are using single-use aliquots to avoid freeze-thaw issues.[3]
Complete or significant loss of biological activity. Major Degradation: The compound has likely degraded to less than 80% purity. The HCl salt may have reacted with impurities or the primary amine may have oxidized.1. Confirm Identity & Purity: Analyze the stock solution with LC-MS to confirm the parent mass is present and determine its purity. 2. Review Storage History: Check storage temperature records and the age of the stock solution. Storage at room temperature, even for a short period, can cause significant degradation.[6][8]
Visible color change or formation of an insoluble precipitate that does not redissolve upon warming. Irreversible Degradation/Contamination: The compound has likely undergone an irreversible chemical reaction, forming insoluble byproducts. The solvent may have been contaminated with water.[1]1. Discard Immediately: Do not use the solution. 2. Verify Solvent Quality: Open a fresh bottle of anhydrous, high-purity DMSO for the new stock solution. 3. Prepare Fresh Stock: Create a new stock solution following the best practices outlined in the FAQs.
Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing stability concerns.

Troubleshooting_Workflow start Inconsistent or Unexpected Assay Results visual_check Visually Inspect Stock Vial (Color Change? Precipitate?) start->visual_check lcms_analysis Perform LC-MS Purity Analysis on Current Stock visual_check->lcms_analysis Yes (Visible Issue) visual_check->lcms_analysis No (Looks OK) compare_t0 Is Purity >90% of Initial Value? lcms_analysis->compare_t0 review_protocol Review Assay Protocol & Handling Procedures compare_t0->review_protocol Yes prepare_fresh Discard Old Stock. Prepare Fresh, Aliquoted Stock from Solid Compound. compare_t0->prepare_fresh No issue_resolved Issue Likely Resolved review_protocol->issue_resolved prepare_fresh->issue_resolved

Caption: Troubleshooting workflow for compound stability issues.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: Preparation and Validation of a DMSO Stock Solution
  • Pre-Experiment: Allow the vial of solid 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microfuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm in a 37°C water bath and sonicate for 5 minutes to ensure complete dissolution. Visually confirm no solid particles remain.

  • Time-Zero (T0) Analysis: Immediately take a small aliquot (5-10 µL) from the freshly prepared stock for LC-MS analysis. This establishes the initial purity baseline against which all future time points will be compared.[11]

  • Aliquoting: Dispense the remaining stock solution into single-use, tightly capped amber or polypropylene vials.

  • Storage: Label the vials clearly with the compound name, concentration, date, and place them in a labeled box at -80°C for long-term storage.

Protocol 2: A Practical Workflow for Long-Term Stability Assessment

This protocol allows you to empirically determine the stability of your compound under your specific laboratory conditions.

Stability_Workflow cluster_prep Preparation Phase cluster_storage Storage Phase cluster_analysis Analysis Phase prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO t0_analysis 2. Perform T0 Purity Analysis (LC-MS) prep_stock->t0_analysis aliquot 3. Create Multiple Aliquots t0_analysis->aliquot storage_conditions 4. Store Sets at Different Conditions (-80°C, -20°C, 4°C, Room Temp) aliquot->storage_conditions timepoint 5. At Each Time Point (e.g., 1, 3, 6 months) Pull One Aliquot from Each Condition storage_conditions->timepoint thaw 6. Thaw, Equilibrate to RT, Vortex timepoint->thaw lcms 7. Analyze by LC-MS (Same Method as T0) thaw->lcms calculate 8. Calculate % Purity Remaining lcms->calculate calculate->timepoint Repeat for Next Time Point

Caption: Experimental workflow for long-term stability assessment.

Detailed Steps for Protocol 2:

  • Preparation: Prepare a master stock solution and perform the T0 analysis as described in Protocol 1.

  • Aliquoting & Storage: Create at least 12 aliquots. Store three vials at each of the following conditions: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Time-Point Analysis: At predefined intervals (e.g., 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Sample Handling: Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent water condensation into the DMSO. Vortex thoroughly.

  • LC-MS Analysis: Analyze each sample using the identical LC-MS method established for the T0 analysis.

  • Data Analysis: Calculate the purity at each time point by dividing the peak area of the parent compound by the total peak area of all components. The percent degradation is calculated as: 100 * (1 - (Purity_Tx / Purity_T0)).

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]

  • Yufeng, J. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng Chemical. [Link]

  • CRI, Walter and Eliza Hall Institute. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. WEHI. [Link]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Yufeng, J. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng Chemical. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. [Link]

  • Waybright, T. J., Britt, J. R., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 852-62. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. As a key intermediate in the development of various pharmaceutical agents, including Neratinib, ensuring its high purity is paramount.[1][2][3][4] This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Section 1: Overview of Synthesis and Key Impurity Hotspots

The synthesis of this compound is typically achieved through a two-step process followed by salt formation. Each stage presents a unique set of challenges and potential impurities that can impact the final product's quality, yield, and downstream performance.

  • Step 1: Williamson Ether Synthesis: Nucleophilic substitution between 3-methyl-4-nitrophenol and 3-(bromomethyl)benzonitrile.

  • Step 2: Aromatic Nitro Reduction: Conversion of the intermediate, 3-(3-methyl-4-nitrophenoxymethyl)benzonitrile, to the corresponding primary amine.

  • Step 3: Salt Formation: Treatment of the free base with hydrochloric acid to yield the final product.

The following diagram illustrates the primary synthetic pathway and the points at which common impurities are generated.

G cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 SM1 3-Methyl-4-nitrophenol Reaction1 Step 1: Williamson Ether Synthesis (e.g., K2CO3, DMF) SM1->Reaction1 SM2 3-(Bromomethyl)benzonitrile SM2->Reaction1 Intermediate 3-(3-Methyl-4-nitrophenoxymethyl)benzonitrile Reaction1->Intermediate Imp1 Impurity A: Unreacted SM1 Reaction1->Imp1 Imp2 Impurity B: Unreacted SM2 Reaction1->Imp2 Imp3 Impurity C: C-Alkylated Isomer Reaction1->Imp3 Reaction2 Step 2: Nitro Reduction (e.g., H2, Pd/C) Intermediate->Reaction2 FreeBase 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (Free Base) Reaction2->FreeBase Imp4 Impurity D: Unreacted Nitro Intermediate Reaction2->Imp4 Imp5 Impurity E: Hydroxylamine Intermediate Reaction2->Imp5 Imp6 Impurity F: Residual Catalyst (e.g., Pd) Reaction2->Imp6 Reaction3 Step 3: Salt Formation (HCl) FreeBase->Reaction3 Product Final Product: 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl Reaction3->Product Imp7 Impurity G: Free Base Reaction3->Imp7

Caption: Synthetic pathway and key impurity formation points.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part A: Williamson Ether Synthesis (Step 1)

Q1: My reaction is sluggish, and the HPLC shows a significant amount of unreacted 3-methyl-4-nitrophenol. What could be the cause?

A1: This is a common issue often related to the base, solvent, or temperature.

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenol to form a potent nucleophile (phenoxide).[5] If the base is too weak, not sufficiently soluble, or used in stoichiometric deficiency, the phenoxide concentration will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using an adequate base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, particularly if your starting material is wet.[6] Use at least 1.5-2.0 equivalents to ensure complete deprotonation.

    • Solvent Purity: The solvent must be anhydrous. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are preferred as they solvate the cation, leaving a "naked" and highly reactive phenoxide anion.[5][6] Protic solvents (like alcohols) will slow the reaction rate.[5] Ensure your solvent is dry, as water will consume the base.

    • Temperature: Typical reaction temperatures range from 50-100 °C.[5][7] If your reaction is slow at a lower temperature (e.g., 60 °C), consider incrementally increasing it to 80-90 °C while monitoring for impurity formation.

Q2: I've isolated my ether intermediate, but my NMR/LC-MS analysis suggests the presence of an isomer. What is this, and how can I avoid it?

A2: You are likely observing a C-alkylation byproduct.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of a difficult-to-remove isomer.[6][7]

  • Mitigation Strategies:

    • Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide plays a role. Using potassium salts (e.g., K₂CO₃) often gives better O-selectivity compared to sodium or lithium salts.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly enhance the rate of O-alkylation and suppress C-alkylation by facilitating the transfer of the phenoxide into the organic phase.

Part B: Aromatic Nitro Reduction (Step 2)

Q3: After catalytic hydrogenation, my product is a dark, complex mixture instead of the expected clean amine. What impurities are being formed?

A3: This points to incomplete reduction or side reactions. The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages if conditions are not optimal.

  • Causality & Common Impurities:

    • Nitroso and Hydroxylamine Intermediates: The reduction proceeds from the nitro group (Ar-NO₂) to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) species before forming the final amine (Ar-NH₂).[8][9] If the catalyst is deactivated, hydrogen pressure is too low, or reaction time is insufficient, these highly reactive intermediates can accumulate. Hydroxylamines, in particular, are often unstable and can lead to colored byproducts.

    • Azo/Azoxy Compounds: Condensation reactions between the intermediate nitroso and hydroxylamine species can form azoxy (Ar-N(O)=N-Ar) and subsequently azo (Ar-N=N-Ar) compounds, which are often highly colored impurities.[8]

  • Troubleshooting & Prevention:

    • Catalyst Quality & Loading: Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure the catalyst loading is appropriate (typically 1-5 mol%).

    • Hydrogen Pressure: Maintain adequate hydrogen pressure (e.g., 50-100 psi) throughout the reaction. A drop in pressure that stalls indicates the reaction has stopped.

    • Solvent & Temperature: Use a solvent in which the starting material is soluble (e.g., Methanol, Ethanol, Ethyl Acetate). Gentle heating (40-50 °C) can improve reaction rates, but excessive heat can promote side reactions.

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting nitro compound is completely consumed.

Q4: My final product fails the specification for residual palladium. How can I remove it?

A4: Residual heavy metals from catalysts are a critical concern in pharmaceutical manufacturing.

  • Causality: Palladium can be challenging to remove completely as it can chelate to the product amine or exist as fine colloidal particles that pass through standard filters.

  • Removal Techniques:

    • Filtration: Ensure you are filtering the reaction mixture through a fine filter aid like Celite® immediately after the reaction is complete and cooled. Sometimes a double filtration is necessary.

    • Activated Carbon: Stirring the crude product solution with activated carbon (charcoal) for 1-2 hours at room temperature is a highly effective method for scavenging residual palladium.

    • Metal Scavengers: For very low specifications, commercially available metal scavengers (e.g., silica-based thiols or amines) can be employed. These are stirred with the product solution and then filtered off.

    • Acid/Base Workup: An aqueous acid wash during workup can sometimes help by protonating the product amine, reducing its ability to chelate the metal and partitioning some metal salts into the aqueous layer.

Section 3: Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of the final product and its intermediates. Method optimization will be required for specific instruments.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
  • Expected Elution Order: Unreacted polar starting materials (3-methyl-4-nitrophenol) will elute first, followed by the product, and then less polar impurities like the unreacted nitro-intermediate.

Protocol 2: Recrystallization for Purification

Recrystallization is the most effective method for removing most process-related impurities.

  • Solvent Screening: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for this compound include Isopropanol/Water, Ethanol/Water, or Acetonitrile.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent (or primary solvent).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and hot filter the solution through Celite® to remove the carbon and particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Chilling: Once crystallization at room temperature is complete, chill the flask in an ice bath for at least 1 hour to maximize yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Section 4: Troubleshooting Workflow

The following decision tree can guide your analytical troubleshooting process when an unknown peak is observed in your HPLC chromatogram.

G Start Unexpected Peak in HPLC CheckRT Check Retention Time (RT) Start->CheckRT EarlyRT RT < Product Peak CheckRT->EarlyRT Early Eluting LateRT RT > Product Peak CheckRT->LateRT Late Eluting RunLCMS Run LC-MS to get Mass EarlyRT->RunLCMS LateRT->RunLCMS MassSM1 Mass = Unreacted Phenol? RunLCMS->MassSM1 YesSM1 Source: Incomplete Step 1 Action: Re-evaluate Step 1 stoichiometry, base, temp. MassSM1->YesSM1 Yes NoSM1 Source: Other polar impurity Action: Characterize by NMR/MS MassSM1->NoSM1 No MassSM2 Mass = Unreacted Nitro-Intermediate? YesSM2 Source: Incomplete Reduction Action: Optimize catalyst, H2 pressure, time. MassSM2->YesSM2 Yes NoSM2 Mass = Isomer? MassSM2->NoSM2 No YesIsomer Source: C-Alkylation in Step 1 Action: Modify Step 1 conditions. NoSM2->YesIsomer Yes NoIsomer Source: Dimer/Other Action: Characterize by NMR/MS NoSM2->NoIsomer No lcms2 lcms2 lcms2->MassSM2

Caption: A decision tree for troubleshooting unknown HPLC peaks.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ACS Green Chemistry Institute. Nitro Reduction - Reagent Guides. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

Sources

Technical Support Center: Purification of Substituted Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted benzonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing from established chemical principles and field-proven techniques, this resource offers troubleshooting guides, FAQs, and detailed protocols to enhance the purity, yield, and success of your experiments.

Part 1: Foundational Purification Strategy

The first critical step in any purification workflow is selecting the appropriate technique. The choice depends primarily on the physical state of your target compound, its thermal stability, and the nature of the impurities.[1]

Frequently Asked Questions (FAQs): Choosing Your Method

Q1: How do I decide between recrystallization, chromatography, and distillation for my substituted benzonitrile?

A1: The decision hinges on the physical properties of your compound and the impurities you need to remove.

  • Recrystallization is the premier method for purifying solid organic compounds.[2] If your substituted benzonitrile is a solid at room temperature, this is often the most effective and scalable technique. It relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1][3]

  • Distillation is ideal for purifying liquid compounds with different boiling points.[4][5] For high-boiling or heat-sensitive benzonitriles, vacuum distillation is employed to lower the boiling point and prevent decomposition.[4]

  • Column Chromatography is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[5] It is particularly useful when dealing with complex mixtures, compounds that are difficult to crystallize, or when separating isomers. Flash column chromatography is a common final purification step in synthetic sequences for benzonitriles.[6]

Q2: My crude product is a dark, oily substance, but I expect a solid. What should I do?

A2: An oily or discolored product suggests the presence of significant impurities that may be depressing the melting point or are colored byproducts. Before attempting direct purification of the main compound, consider a preliminary workup. An acid-base extraction can remove acidic or basic impurities.[4] For colored impurities, a charcoal treatment during recrystallization can be effective.[7] If the product remains an oil, column chromatography is likely your best approach.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the most suitable purification technique for your substituted benzonitrile.

Purification_Decision_Tree Workflow: Selecting a Purification Technique start Crude Substituted Benzonitrile Product is_solid Is the compound a solid at room temperature? start->is_solid is_liquid Is the compound a liquid at room temperature? is_solid->is_liquid No recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes thermal_stability Is the compound thermally stable at its boiling point? is_liquid->thermal_stability Yes chromatography Primary Method: Column Chromatography is_liquid->chromatography No (or if inseparable) distillation Primary Method: Simple or Fractional Distillation thermal_stability->distillation Yes vac_distillation Primary Method: Vacuum Distillation thermal_stability->vac_distillation No complex_mixture Are impurities difficult to separate by other means (e.g., isomers, similar polarity)? complex_mixture->chromatography Yes pre_treatment Consider Pre-treatment: - Acid-Base Extraction - Charcoal Decolorization complex_mixture->pre_treatment No recrystallization->complex_mixture

Caption: Decision tree for selecting the optimal purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids, but it requires careful execution.[8] This section addresses common problems encountered when recrystallizing substituted benzonitriles.

Troubleshooting Guide: Recrystallization Q&A

Q1: I've added the hot solvent, but my compound has turned into an oil instead of dissolving. What's happening and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the crude solid melts before it dissolves. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if significant impurities are depressing the melting point.

  • Causality: The molten compound is often immiscible with the hot solvent, forming a separate liquid phase. This oil can trap impurities, preventing effective purification.

  • Solution:

    • Add More Solvent: Try adding more of the hot solvent. Sometimes, the issue is simply that the solution is supersaturated.

    • Lower the Temperature: Reheat the mixture until it is homogeneous, then allow it to cool more slowly. You can also try lowering the temperature at which crystallization begins by using a lower-boiling point solvent or solvent mixture.[7]

    • Change Solvents: Select a solvent with a lower boiling point. For many aromatic nitriles, alcohols like ethanol or isopropanol are good starting points.[7]

Q2: My compound dissolved perfectly, but no crystals are forming upon cooling, even in an ice bath. What should I do?

A2: The failure to crystallize usually indicates that the solution is not supersaturated or that there is no nucleation site for crystal growth to begin.

  • Causality: You may have added too much solvent, keeping the compound fully dissolved even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out with impurities.[8]

Q3: I have very low recovery of my purified compound. How can I improve the yield?

A3: Low recovery is a common issue and can often be traced back to the initial dissolution step or incomplete crystallization.

  • Causality: Using an excessive amount of solvent is the most frequent cause. Another reason is filtering the crystals before crystallization is complete.

  • Solution:

    • Use Minimum Solvent: During dissolution, add the hot solvent in small portions until the compound just dissolves. This ensures the solution is saturated.[1]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize precipitation.[7][9]

    • Recover a Second Crop: The remaining solution (mother liquor) still contains some dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. Note that the purity of the second crop may be lower.

Protocol: Single-Solvent Recrystallization of a Substituted Benzonitrile

This protocol provides a step-by-step methodology for a standard recrystallization.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[9] The ideal solvent dissolves the benzonitrile compound when hot but not when cold.[1] Common choices for aromatic nitriles include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[7][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7] Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal's surface.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry.[2] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Part 3: Troubleshooting Distillation & Chromatography

Troubleshooting Guide: Distillation Q&A

Q1: I'm trying to purify my liquid benzonitrile by vacuum distillation, but the liquid is "bumping" violently. How can I prevent this?

A1: Bumping is caused by the superheating of the liquid, followed by the sudden, explosive boiling of a large vapor bubble.

  • Causality: Uneven heating or a lack of nucleation sites for smooth boiling.

  • Solution:

    • Use a Stir Bar or Boiling Chips: Add a magnetic stir bar or fresh boiling chips to the distilling flask before heating. This provides nucleation sites and ensures smooth, even boiling.

    • Ensure Proper Insulation: Wrap the distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent premature condensation.

Q2: My benzonitrile seems to be decomposing during distillation, even under vacuum. What can I do?

A2: Some substituted benzonitriles can be sensitive to heat or trace impurities.

  • Causality: The distillation temperature may still be too high, or certain drying agents may catalyze decomposition. For instance, distillation from calcium hydride (CaH2) can cause some decomposition of benzonitrile.[11][12]

  • Solution:

    • Improve the Vacuum: Use a better vacuum pump to further lower the pressure and, consequently, the boiling point.

    • Use a Milder Drying Agent: Dry the crude benzonitrile with agents like anhydrous magnesium sulfate (MgSO4) or potassium carbonate (K2CO3) before distillation.[11][12] Distilling from phosphorus pentoxide (P2O5) is a robust method for rigorous drying.[12]

    • Consider Steam Distillation: For certain impurities like carbylamines, steam distillation can be an effective purification method that avoids high temperatures.[11][12]

Troubleshooting Guide: Column Chromatography Q&A

Q1: My substituted benzonitrile is not separating from a non-polar impurity on a silica gel column. How can I improve the separation?

A1: This indicates that the chosen mobile phase (eluent) is too polar, causing both your compound and the impurity to move too quickly down the column.

  • Causality: The eluent is competing too effectively with your compounds for binding sites on the silica gel, resulting in a low retention factor (Rf) and poor separation.

  • Solution:

    • Decrease Solvent Polarity: Use a less polar eluent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%. This will increase the interaction of your compounds with the silica, slowing their movement and enhancing separation.

    • Optimize with TLC: Before running a column, always find the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound.

Q2: The bands of my compounds are streaking or tailing on the column. What is the cause?

A2: Streaking or tailing is often a sign of overloading the column or interactions between the compound and the stationary phase.

  • Causality: Applying too much sample for the amount of silica used can saturate the stationary phase. Additionally, highly polar or acidic/basic compounds can interact strongly with the slightly acidic silica gel, leading to poor band shape.

  • Solution:

    • Reduce Sample Load: Use a larger column or apply less crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Modify the Mobile Phase: For basic compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape. For acidic compounds, a small amount of acetic acid may help.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a reverse-phase silica gel.

Data Summary Table: Purification Parameters
ParameterRecrystallizationColumn Chromatography (Silica)Vacuum Distillation
Ideal Compound Crystalline SolidLiquid or SolidThermally Stable Liquid
Common Solvents/Eluents Ethanol, Isopropanol, Ethyl Acetate, Hexane, Water (often as co-solvent)[7][10]Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients[6]N/A
Key Advantage Potentially high purity; scalableHighly versatile; separates complex mixturesExcellent for volatile impurities
Common Challenge Oiling out; low recovery[7]Co-elution of similar compounds; streakingThermal decomposition; bumping

Part 4: General FAQs and Purity Assessment

Q1: What are some common impurities I might encounter after synthesizing a substituted benzonitrile?

A1: Impurities are highly dependent on the synthetic route.

  • From Sandmeyer Reaction: Unreacted starting aniline, phenols (from reaction with water), and other diazonium salt side-products.[6]

  • From Cyanation of Aryl Halides: Unreacted aryl halide, catalyst residues (e.g., palladium), and ligands.[6]

  • From Dehydration of Benzamides: Unreacted benzamide starting material.[6]

  • General Impurities: Isonitriles, which have a distinct unpleasant odor, can sometimes form and can be removed with an acidic wash (e.g., dilute HCl).[11][12]

Q2: How can I confirm the purity of my final benzonitrile compound?

A2: A combination of techniques is best for confirming purity.

  • Melting Point Analysis (for solids): A pure compound will have a sharp melting point over a narrow range (typically < 2 °C).[1] Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming structure and assessing purity. The absence of signals corresponding to impurities is a strong indicator of purity.

    • GC-MS or LC-MS: Gas or Liquid Chromatography coupled with Mass Spectrometry can separate and identify even minor impurities, providing a quantitative measure of purity. HPLC methods are well-established for analyzing benzonitrile compounds.[13][14]

References

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved January 18, 2026, from [Link]

  • How to Purify Compounds - Organic Chemistry. (n.d.). Varsity Tutors. Retrieved January 18, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 18, 2026, from [Link]

  • Methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen Overseas. Retrieved January 18, 2026, from [Link]

  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Benzonitrile Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]

  • Purification of Benzonitrile. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Benzonitrile. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. (n.d.). Google Patents.
  • PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. (n.d.). IJCRT.org. Retrieved January 18, 2026, from [Link]

  • Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved January 18, 2026, from [Link]

  • BENZONITRILE. (n.d.). Ataman Kimya. Retrieved January 18, 2026, from [Link]

  • HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]

  • Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of benzonitrile and benzyl alcohol. (n.d.). Google Patents.
  • Benzonitrile. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Preparation of benzonitrile. (n.d.). Google Patents.
  • Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem - NIH. Retrieved January 18, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges encountered during this multi-step synthesis. By understanding the causality behind potential failures, you can optimize your reaction conditions for higher yields and purity.

Synthesis Overview & Strategic Considerations

The synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is typically achieved via a two-step sequence: a Williamson ether synthesis followed by the reduction of a nitro group. The strategic decision to use the nitro-protected phenol (4-nitro-3-methylphenol) is crucial. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation. More importantly, it prevents the amine functionality from interfering with the Williamson ether synthesis, where it could otherwise compete as a nucleophile.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction S1 4-Nitro-3-methylphenol I1 Intermediate: 3-(4-Nitro-3-methylphenoxymethyl)benzonitrile S1->I1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) S2 3-(Bromomethyl)benzonitrile S2->I1 P1 Product: 3-(4-Amino-3-methylphenoxymethyl)benzonitrile I1->P1 Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)

Caption: A common two-step synthetic route.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low after both steps. Where is the most common point of failure?

A: Low overall yield is most frequently traced back to the first step, the Williamson ether synthesis. This SN2 reaction is highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and the presence of water.[1][2] Incomplete reaction or the formation of side products in this step will directly impact the amount of intermediate available for the subsequent reduction. Always ensure your intermediate is pure before proceeding to the reduction step.

Q2: I see multiple spots on my TLC plate for the crude product. What are the most likely impurities?

A: Common impurities can originate from both steps:

  • Unreacted Starting Materials: 4-Nitro-3-methylphenol or 3-(bromomethyl)benzonitrile from Step 1.

  • Incomplete Reduction: The nitro-intermediate, 3-(4-nitro-3-methylphenoxymethyl)benzonitrile, is a common impurity if the reduction (Step 2) did not go to completion.

  • Side Products: Byproducts from the Williamson ether synthesis, such as C-alkylation products or elimination products, can be carried through.[3][4] During reduction, intermediates like hydroxylamines or azo compounds can form, though they are often transient.[5][6]

Q3: Is the nitrile group stable during the nitro reduction?

A: Yes, the benzonitrile group is generally stable under the most common conditions used for nitro group reduction. Catalytic hydrogenation (H₂/Pd-C) and metal/acid reductions (like SnCl₂/HCl or Fe/HCl) are highly chemoselective for the nitro group and will not typically reduce the nitrile.[7][8]

In-Depth Troubleshooting Guide: Williamson Ether Synthesis

This SN2 reaction is the cornerstone of the synthesis. Failure here guarantees a poor overall outcome.

Problem: Low or No Formation of the Nitro-Intermediate

If TLC analysis shows mostly unreacted starting materials, consider the following causes:

Cause A: Ineffective Deprotonation of the Phenol

  • The Chemistry: The reaction begins with the deprotonation of the phenol to form a phenoxide, which is the active nucleophile. For this to occur efficiently, the pKa of the base's conjugate acid must be significantly higher than the pKa of the phenol. The pKa of 4-nitro-3-methylphenol is approximately 7.2-7.4.[9]

  • Troubleshooting Steps:

    • Evaluate Your Base: A common choice like potassium carbonate (K₂CO₃) can work, but its effectiveness is highly dependent on the solvent and removal of water. If you are using K₂CO₃ in a solvent like acetone or DMF, ensure the reagents are anhydrous.[1]

    • Consider a Stronger Base: If deprotonation is sluggish, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can dramatically improve results.[2] NaH irreversibly deprotonates the phenol, driving the reaction forward.

    • Ensure Anhydrous Conditions: Water will react with strong bases and can solvate the phenoxide, reducing its nucleophilicity.[1] All glassware must be oven-dried, and anhydrous solvents should be used.

BaseConjugate Acid pKa (approx.)Suitability Notes
K₂CO₃10.3Moderately effective; requires aprotic polar solvent (e.g., DMF) and heat. Sensitive to water.
NaOH15.7Strong, but can introduce water and may promote side reactions.[3]
NaH35Excellent choice. Irreversibly deprotonates the phenol. Requires careful handling and an inert atmosphere.[2]

Cause B: Competing Side Reactions

  • The Chemistry: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[4][10] Additionally, the base can promote the E2 elimination of the benzyl bromide, although this is less common with primary halides.[3]

  • Troubleshooting Steps:

    • Optimize the Solvent: The choice of solvent can heavily influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO favor the desired O-alkylation because they do not solvate the oxygen anion as strongly as protic solvents.[10] Protic solvents (like water or ethanol) can hydrogen-bond with the phenoxide oxygen, sterically hindering it and increasing the likelihood of C-alkylation.[10]

    • Control the Temperature: Higher temperatures can favor elimination and other side reactions.[4] It is often best to form the phenoxide at room temperature or 0 °C, and then slowly add the alkylating agent, allowing the reaction to proceed at a moderately elevated temperature (e.g., 60-80 °C) while monitoring by TLC.

Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis? Check_SM TLC shows mostly starting materials? Start->Check_SM Check_Purity Are starting materials pure and anhydrous? Check_SM->Check_Purity Yes Side_Rxn Side Reactions (C-alkylation, etc.) Check_SM->Side_Rxn No, new spots seen Base_Issue Ineffective Deprotonation Check_Purity->Base_Issue Yes Purify Action: Purify reagents. Dry solvent and glassware. Check_Purity->Purify No Solve_Base Solution: 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. Base_Issue->Solve_Base Solve_Side_Rxn Solution: 1. Switch to polar aprotic solvent (DMF). 2. Control temperature carefully. Side_Rxn->Solve_Side_Rxn

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminophenoxymethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminophenoxymethyl ethers. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important synthetic transformation. Aminophenoxymethyl ethers are key structural motifs in many pharmaceuticals and advanced materials. However, their synthesis, typically a variation of the Williamson ether synthesis, can present unique challenges due to the dual nucleophilicity of the aminophenol starting material.

This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter, helping you to improve yields, minimize side reactions, and streamline your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to the synthesis.

Q1: What is the primary challenge in synthesizing aminophenoxymethyl ethers from aminophenols?

The main difficulty arises from the two nucleophilic sites in the aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). Direct alkylation often leads to a mixture of the desired O-alkylated product and the undesired N-alkylated or even di-alkylated side products.[1] Achieving high selectivity for O-alkylation is the critical optimization goal.

Q2: How can I achieve selective O-alkylation over N-alkylation?

There are two primary strategies:

  • Exploiting Differential Acidity: The phenolic hydroxyl group is more acidic (pKa ≈ 10) than the amino group (pKa of anilinium ion ≈ 4.6). By using a carefully selected base, you can selectively deprotonate the phenol to form the more nucleophilic phenoxide, which will preferentially attack the alkylating agent.

  • Using a Protecting Group: The amino group can be temporarily "masked" with a protecting group to render it non-nucleophilic.[2][3] After the etherification is complete, the protecting group is removed to yield the desired product. This is often the most robust and high-yielding method.[4]

Q3: Which bases are recommended for selective deprotonation of the phenol?

The choice of base is critical. A base should be strong enough to deprotonate the phenol but not so strong that it significantly deprotonates the amine or causes side reactions with the solvent or alkylating agent.

BaseTypical Solvent(s)ProsCons
Potassium Carbonate (K₂CO₃) Acetone, DMF, AcetonitrileInexpensive, mild, easy to handle. Good for many applications.[5]May require higher temperatures or longer reaction times.
Sodium Hydroxide (NaOH) Water, AlcoholsVery inexpensive, effective for activating phenols.[6]Can lead to hydrolysis of sensitive alkylating agents. Not suitable for anhydrous conditions.
Sodium Hydride (NaH) DMF, THFStrong, irreversible deprotonation. Drives reaction to completion.[7]Highly reactive, pyrophoric, requires strictly anhydrous conditions.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileOften gives higher yields and faster reactions due to the "cesium effect."More expensive than other carbonate bases.

Q4: What are the best solvents for this reaction?

Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, thus enhancing its reactivity.[7][8]

  • N,N-Dimethylformamide (DMF): High boiling point, excellent solvating power.

  • Acetonitrile (MeCN): Lower boiling point, easier to remove post-reaction.

  • Acetone: Good for reactions with K₂CO₃, easy to remove.

  • Dimethyl Sulfoxide (DMSO): Very high boiling point, excellent solvent, but can be difficult to remove completely.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems with potential causes and validated solutions.

Problem 1: Low or no yield of the desired O-alkylated product.

  • Potential Cause A: Incomplete Deprotonation. The phenolic proton may not be fully removed, resulting in a low concentration of the active phenoxide nucleophile.

    • Solution:

      • Switch to a Stronger Base: If using a weak base like K₂CO₃, consider moving to NaH.[7] Ensure you are using at least 1.1-1.2 equivalents of the base.

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure all glassware is flame-dried and solvents are anhydrous. Water will quench the base and the phenoxide.[7]

      • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate of both deprotonation and the subsequent SN2 reaction.[6][7]

  • Potential Cause B: Poor Leaving Group on the Alkylating Agent. The rate of the SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl >> F. If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[7] Alternatively, using alkyl sulfonates (e.g., tosylates, mesylates) provides an excellent leaving group.[9]

  • Potential Cause C: Steric Hindrance. The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric bulk.

    • Solution: This reaction works best with methyl or primary alkyl halides.[9] Secondary halides often give a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination. If your synthesis requires a bulky ether, alternative synthetic routes should be considered.

Problem 2: Significant formation of the N-alkylated side product.

  • Potential Cause: Competitive Nucleophilicity. The amine group, while less acidic, is still nucleophilic and can compete with the phenoxide in attacking the alkylating agent, especially at higher temperatures or if the phenoxide concentration is low.[1]

    • Solution: Amine Protection. This is the most effective strategy to prevent N-alkylation.[3][4] By converting the amine into a non-nucleophilic functional group, such as a carbamate, you can direct the alkylation exclusively to the hydroxyl group.[2][10]

      Workflow for Amine Protection Strategy:

      G A Start: Aminophenol B Step 1: Protect Amine (e.g., with Boc₂O, TEA) A->B C Isolate Protected Intermediate (e.g., Boc-aminophenol) B->C D Step 2: O-Alkylation (Base, Alkyl Halide) C->D E Isolate O-Alkyl, N-Protected Product D->E F Step 3: Deprotect Amine (e.g., with TFA or HCl) E->F G Final Product: Aminophenoxymethyl Ether F->G

      Caption: Amine protection workflow for selective O-alkylation.

      The tert-Butoxycarbonyl (Boc) group is a popular choice as it is easily installed using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that typically leave the newly formed ether bond intact.[10][11][12]

Problem 3: The reaction produces a complex mixture that is difficult to purify.

  • Potential Cause A: Di-alkylation. If a strong base and excess alkylating agent are used, both the hydroxyl and amino groups can be alkylated.

    • Solution: Use a protection strategy as described in Problem 2. If proceeding without protection, limit the alkylating agent to 1.0-1.05 equivalents to minimize over-alkylation.

  • Potential Cause B: Elimination Side Reaction. If using a secondary or sterically hindered primary alkyl halide, the phenoxide can act as a base, causing an E2 elimination reaction to form an alkene instead of the desired ether.

    • Solution: Avoid secondary and tertiary alkyl halides if possible.[9] If they must be used, run the reaction at the lowest feasible temperature to favor substitution over elimination.

  • Potential Cause C: Poor Work-up Procedure. Improper work-up can lead to emulsions or incomplete separation of the product from salts and reagents.

    • Solution:

      • Quench Carefully: After the reaction, cool the mixture and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract Thoroughly: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

      • Wash the Organic Layer: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.

      • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Part 3: Experimental Protocols

Protocol 1: Selective O-Alkylation via Amine Protection (Boc Group)

This protocol describes the synthesis of 4-(benzyloxy)aniline from 4-aminophenol as a representative example.

Step A: N-Boc Protection of 4-Aminophenol

  • Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc-4-aminophenol, which can often be used without further purification.

Step B: O-Alkylation (Williamson Ether Synthesis)

  • Under an inert atmosphere (e.g., Argon), dissolve N-Boc-4-aminophenol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-Boc-4-(benzyloxy)aniline.

Step C: N-Boc Deprotection

  • Dissolve the purified product from Step B in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the solvent under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 4-(benzyloxy)aniline.

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • Google Patents. (2012). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(04), 224-232.
  • ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Williamson Ether Synthesis Lab. (n.d.). The Williamson Ether Synthesis. Retrieved from a university chemistry department website.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2023). Progress on N-alkylation of o-aminophenol. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

preventing degradation of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the stability of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile.

Q1: What are the primary functional groups in 3-(4-Amino-3-methylphenoxymethyl)benzonitrile that influence its stability?

A1: The stability of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is primarily influenced by three functional groups: the aromatic primary amine (-NH2) , the nitrile (-C≡N) , and the ether linkage (-O-) . The aromatic amine is susceptible to oxidation, which can lead to the formation of colored byproducts. The nitrile group can undergo hydrolysis, especially under strong acidic or basic conditions. The ether linkage is generally stable but can be cleaved under harsh conditions.

Q2: What is the general solubility profile of this compound?
Q3: What are the ideal storage conditions for solutions of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Cool to refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.

  • Atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas (e.g., argon or nitrogen) is recommended to prevent oxidation of the aromatic amine.

Q4: I've noticed a color change in my stock solution (e.g., turning yellow or brown). What is the likely cause?

A4: A color change, particularly to yellow or brown, is a strong indicator of the oxidation of the aromatic amine group.[2][3] Aromatic amines can be oxidized by atmospheric oxygen, and this process can be accelerated by exposure to light and elevated temperatures.[4][5] The resulting oxidation products are often colored compounds.

Q5: Can the nitrile group hydrolyze during my experiments?

A5: Yes, the nitrile group is susceptible to hydrolysis, which can occur under either acidic or basic conditions, typically with heating.[6][7] The hydrolysis proceeds in two steps: first to an amide intermediate, and then to a carboxylic acid.[6][8][9] Under standard physiological or neutral pH conditions at room temperature, this reaction is generally slow.[7]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common degradation issues encountered during experiments.

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when analyzed by techniques like HPLC.

  • Appearance of new peaks in the chromatogram.

Potential Causes & Investigative Steps:

  • Oxidation of the Aromatic Amine: This is a primary degradation pathway for aromatic amines.[2][3][4]

    • Mechanism: The primary amine can be oxidized to form various products, including nitroso, nitro, and azo compounds, which are often colored and will have different retention times in HPLC.[2][3] This process can be catalyzed by trace metals and accelerated by light and oxygen.[5]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Prepare fresh solutions using solvents that have been de-gassed. Purge the vial with an inert gas like argon or nitrogen before sealing.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with your experimental system.

      • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil.[5]

      • Temperature Control: Store stock solutions at 2-8 °C and minimize time at room temperature.

  • Hydrolysis of the Nitrile Group: This is more likely to occur at pH extremes.[6][7][8][9][10]

    • Mechanism:

      • Acid-catalyzed: The nitrile is protonated, making it more susceptible to nucleophilic attack by water, eventually forming a carboxylic acid and an ammonium salt.[6][7][8][10]

      • Base-catalyzed: A hydroxide ion directly attacks the nitrile carbon, leading to the formation of a carboxylate salt and ammonia.[6][7]

    • Troubleshooting Protocol:

      • pH Monitoring: Measure the pH of your solution. If it is strongly acidic or basic, consider buffering to a neutral pH range (6-8) if your experiment allows.

      • Forced Degradation Study: To confirm pH-related degradation, intentionally expose small aliquots of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Analyze these samples by HPLC or LC-MS to identify degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or even visible light.[5][11][12]

    • Mechanism: Absorption of light energy can excite the molecule, leading to bond cleavage or reaction with other molecules, such as oxygen.[13]

    • Troubleshooting Protocol:

      • Minimize Light Exposure: Conduct experimental steps in a dimly lit area or use amber-colored labware.

      • Comparative Study: Prepare two samples of the solution. Keep one exposed to ambient light and the other completely protected in the dark. Compare their purity after a set period.

Issue 2: Appearance of Unidentified Peaks in Analytical Data (HPLC, LC-MS)

Symptoms:

  • New peaks, often with different retention times and UV spectra, appear in chromatograms.

  • Mass spectrometry data may show ions corresponding to potential degradation products.

Analytical Workflow for Identification:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring the purity of your compound.[14]

    • Method: Use a reverse-phase C18 column with a gradient of water and a polar organic solvent like acetonitrile or methanol. A UV detector set to the λmax of the parent compound is a good starting point.

    • Interpretation: A decrease in the area of the main peak and the appearance of new peaks indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the mass of the degradation products.[15]

    • Expected Masses of Degradation Products:

      • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

      • Hydrolysis:

        • Amide intermediate: M + 18 (addition of H2O).

        • Carboxylic acid: M + 18 (addition of H2O). Note that the final product of hydrolysis involves the replacement of the nitrile group with a carboxylic acid.

Data Summary Table
Degradation PathwayKey Influencing FactorsRecommended Prevention Strategies
Oxidation Oxygen, Light, High Temperature, Metal IonsStore under inert gas, use amber vials, refrigerate.
Hydrolysis High or Low pH, High TemperatureMaintain neutral pH, avoid excessive heat.
Photodegradation UV and Visible LightUse light-protective containers, work in low light.
Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation routes for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile.

G cluster_main 3-(4-Amino-3-methylphenoxymethyl)benzonitrile cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent Parent Compound Oxidized Oxidized Products (e.g., Nitroso, Nitro) Parent->Oxidized O2, Light, Heat Amide Amide Intermediate Parent->Amide H2O (Acid/Base) Photo Various Photoproducts Parent->Photo Light (UV/Vis) Acid Carboxylic Acid Amide->Acid H2O (Acid/Base)

Caption: Potential degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol helps to definitively identify the susceptibility of your compound to specific stress conditions.

Objective: To determine the degradation profile of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC system with UV or DAD detector

  • LC-MS system (optional, for identification)

  • Amber and clear HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with 50:50 acetonitrile:water to a working concentration (e.g., 0.1 mg/mL) in an amber vial.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in an amber vial.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in an amber vial.

    • Oxidation: Mix equal volumes of the stock solution and 3% H2O2 in an amber vial.

    • Photodegradation: Dilute the stock solution as for the control, but in a clear vial, and expose it to direct laboratory light or a photostability chamber.

  • Incubation:

    • Incubate the control, acid, base, and oxidation samples at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24-48 hours).

    • Expose the photodegradation sample to light for the same duration.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the percentage decrease in the main peak area and the formation of new peaks.

    • If using LC-MS, analyze the new peaks to determine their mass-to-charge ratio and propose structures for the degradation products.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing degradation issues.

TroubleshootingFlowchart Start Issue: Compound Degradation Suspected (e.g., low potency, extra peaks) Q1 Is the solution discolored (yellow/brown)? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes Q2 Are you using strong acid/base or high heat? Q1->Q2 No P1 Action: - Use de-gassed solvents - Store under inert gas - Protect from light A1_Yes->P1 End Issue Resolved / Pathway Identified P1->End A2_Yes Likely Hydrolysis Q2->A2_Yes Yes Q3 Is the solution exposed to light for extended periods? Q2->Q3 No P2 Action: - Buffer to neutral pH - Reduce temperature A2_Yes->P2 P2->End A3_Yes Likely Photodegradation Q3->A3_Yes Yes P3 Action: - Use amber vials - Work in low light A3_Yes->P3 P3->End

Caption: Troubleshooting decision flowchart.

References
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Caputo, M., et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(11), 2849. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Lester, Y., et al. (1998). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 32(11), 1547-1552. Retrieved from [Link]

  • Patil, V. V., et al. (2013). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Sustainable Chemistry & Engineering, 1(9), 1148-1152. Retrieved from [Link]

  • ScienceMadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • McNeill, K., et al. (2004). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 38(12), 3178-3183. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Photochemistry of aromatic compounds. Retrieved from [Link]

  • McQueen, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS ES&T Water, 1(7), 1633-1641. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Retrieved from [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups? Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzonitrile. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-amino-3-methylphenoxy)benzonitrile (C14H12N2O). Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(4), 588-595. Retrieved from [Link]

  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-(3-cyano-N-methylanilino)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Cowan, D. A., et al. (1998). Novel thermophilic bacteria producing nitrile-degrading enzymes. Extremophiles, 2(3), 207-216. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • ResearchGate. (n.d.). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]

  • D'Urso, A., & Grandas, A. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. Retrieved from [Link]

  • Ueyama, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Toxicology Letters, 211(1), 52-58. Retrieved from [Link]

Sources

minimizing off-target effects of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Note on Characterization and Target Validation

To Our Valued Research Community,

As a leading provider of novel chemical probes and reagents, we are committed to upholding the highest standards of scientific integrity and providing comprehensive support to our users. This guide addresses the compound 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl (CAS Number: 1251925-23-1) .

Following a thorough review of scientific literature, patent databases, and chemical repositories, we have confirmed the chemical identity and structure of this compound. However, a critical piece of information remains unelucidated in publicly accessible resources: its primary biological target and mechanism of action.

The concept of "off-target effects" is meaningful only in the context of a well-defined "on-target" activity. Without a validated primary target, any observed biological effect could be the intended one, and a rational guide to minimizing off-target interactions cannot be constructed.

Therefore, this technical support guide will pivot to address the foundational questions a researcher must answer when working with a novel or uncharacterized compound like 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. We will provide the principles and experimental workflows necessary to first identify the primary target and then, subsequently, characterize its selectivity profile.

Part 1: Foundational FAQs for an Uncharacterized Benzonitrile Compound

This section provides answers to the initial questions researchers should consider before designing experiments with a novel compound.

Q1: What is the known information about 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl?

Based on available data, we can confirm its chemical structure and CAS number (1251925-23-1). Structurally, it is a benzonitrile derivative. The benzonitrile moiety is present in various approved drugs and clinical candidates with diverse biological activities, including inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Selective Androgen Receptor Modulators (SARMs)[1][2][3][4]. However, no specific biological activity has been published for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl itself.

Q2: Why is it crucial to identify the primary target before studying off-target effects?

The distinction between "on-target" and "off-target" is fundamental to interpreting experimental results. An "on-target" effect is the desired biological consequence of a compound interacting with its intended molecular target. An "off-target" effect is any other biological consequence arising from the compound interacting with other molecules. Without knowing the primary target, a researcher cannot:

  • Design appropriate control experiments.

  • Interpret phenotypic changes accurately.

  • Assess the compound's selectivity and potential for therapeutic development.

  • Compare its activity meaningfully with other compounds.

Q3: What are the first steps to characterize a novel compound like this?

The initial steps should focus on unbiased, broad-spectrum screening to generate hypotheses about its mechanism of action. This can be followed by more focused validation experiments.

  • Phenotypic Screening: Test the compound in various cell-based assays representing different disease models (e.g., cancer cell proliferation, immune cell activation, neuronal activity) to identify a consistent and potent phenotypic effect.

  • Target Identification/Deconvolution: If a robust phenotype is observed, employ advanced proteomics or genomics techniques to identify the molecular target(s). Common methods include:

    • Affinity Chromatography/Mass Spectrometry: Immobilize the compound on a resin to "pull down" binding partners from cell lysates.

    • Thermal Proteome Profiling (TPP): Identify target proteins by observing changes in their thermal stability upon compound binding.

    • Genetic Screens (e.g., CRISPR-Cas9): Identify genes that, when knocked out, confer resistance or sensitivity to the compound.

Part 2: Troubleshooting Guide: From Phenotype to Target

This guide provides a structured workflow for researchers who observe a biological effect with 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and wish to identify its target.

Workflow: Target Identification and Validation

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Selectivity Profiling A Observe Consistent Phenotypic Effect (e.g., Cancer Cell Apoptosis) B Perform Broad Kinase Panel or Receptor Panel Screening A->B If phenotype is robust C Employ Unbiased Proteomics (e.g., TPP, Affinity Pulldown) A->C If phenotype is robust D Identify Putative Target(s) (e.g., Kinase X, Receptor Y) B->D C->D E Validate Target Engagement in Cells (e.g., CETSA) D->E F Knockdown/Knockout of Target (e.g., siRNA, CRISPR) D->F H Recombinant Protein Assay: Confirm Direct Inhibition/Activation D->H G Does Knockdown/out Phenocopy Compound Effect? F->G I Validated Primary Target G->I H->I J Screen Against Homologous Proteins (e.g., Kinome-wide scan for a kinase) I->J K Define On-Target vs. Off-Target Profile J->K

Caption: Workflow for identifying and validating the target of a novel compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that the compound directly binds to the putative target protein in a cellular environment.

  • Methodology:

    • Culture cells to 80% confluency. Treat one set of cells with 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl at various concentrations (e.g., 0.1, 1, 10 µM) and a control set with vehicle (e.g., DMSO).

    • Incubate for 1-2 hours to allow for compound entry and binding.

    • Harvest cells, lyse, and divide the lysate from each treatment group into several aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.

    • Centrifuge the samples to pellet precipitated proteins.

    • Collect the supernatant (containing soluble proteins) and analyze by Western blot using an antibody specific for the putative target protein.

  • Expected Result: A target protein bound to the compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein in the vehicle-treated control. This results in a "shift" in the melting curve.

Protocol 2: Target Knockdown using siRNA

  • Objective: To determine if the absence of the putative target protein recapitulates the phenotype observed with the compound.

  • Methodology:

    • Transfect cells with a validated siRNA specific to the putative target protein or a non-targeting control siRNA.

    • After 48-72 hours, confirm target protein knockdown by Western blot or qPCR.

    • Perform the original phenotypic assay (e.g., cell viability, apoptosis assay) on the knockdown and control cells.

  • Expected Result: If the compound's effect is on-target, the cells with the knocked-down target should exhibit a similar phenotype to the cells treated with the compound. Furthermore, the compound should have a significantly reduced effect in the knockdown cells.

Part 3: Future Guidance on Minimizing Off-Target Effects

Once the primary target of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl is validated, a comprehensive guide to minimizing its off-target effects can be developed. This future guide would include:

  • Dose-Response Experiments: Determining the lowest effective concentration to maximize on-target effects while minimizing off-target binding.

  • Selectivity Profiling: A table summarizing the IC50 or Kd values against the primary target versus a panel of related off-targets (e.g., other kinases, receptors, or enzymes).

  • Use of Orthogonal Controls: Recommending structurally different compounds that hit the same primary target to confirm that the observed phenotype is not due to a chemical artifact of the benzonitrile scaffold.

  • Negative Controls: Using a structurally similar but inactive analog of the compound, if available, to control for non-specific effects.

We encourage the research community to publish any findings related to the biological activity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl to enrich the collective understanding of this and other novel chemical probes.

References

As the primary biological target for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl is not established, this reference list provides context on the diverse activities of other benzonitrile-containing molecules and general principles of target validation.

  • PubChem Compound Summary for CID 7016428, 3-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(15), 3418-3422. [Link]

  • Nagaya, N., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3440-3457. [Link]

  • Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1267-1294. [Link]

  • Google Patents. (1999). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 795-800. [Link]

  • Wang, J., et al. (2022). Discovery of LD-110 as an Effective LSD1 PROTAC Degrader for the Treatment of Esophagus Squamous Cancer. Journal of Medicinal Chemistry, 65(21), 14382-14402. [Link]

  • Pala, P., et al. (2015). 3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Journal of Medicinal Chemistry, 58(8), 3363-3375. [Link]

  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]

  • Google Patents. (1999). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • European Patent Office. (1984). Novel process for the preparation of aminonitriles useful for the preparation of herbicides - Patent 0123830. [Link]

  • Beactica Therapeutics. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]

  • Wikipedia. (n.d.). LGD-4033. [Link]

  • Mai, A., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 550. [Link]

  • Patsnap. (2020).
  • Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123541. [Link]

  • PDBj. (n.d.). 5t8e - Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Thevis, M., et al. (2022). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Journal of the American Society for Mass Spectrometry, 33(1), 116-127. [Link]

  • PubChem Compound Summary for CID 656408, Benzonitrile, 3-amino-4-((2-((methylmethyl-11c-amino)methyl)phenyl)thio)-. National Center for Biotechnology Information. [Link]

  • GSRS. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE. [Link]

Sources

Validation & Comparative

Unveiling the Target: A Comparative Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Analysis for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the precise identification and characterization of a compound's biological target are paramount. This guide provides an in-depth comparative analysis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl , a novel small molecule, confirming its biological target as the Epidermal Growth Factor Receptor (EGFR). This guide will objectively compare its profile with established first, second, and third-generation EGFR inhibitors, offering supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has led to the development of a class of drugs known as EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of EGFR-mutant cancers.[4]

Confirming the Biological Target of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

While direct, peer-reviewed studies on 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl are emerging, patent literature provides the initial and critical confirmation of its biological target. A key patent discloses that compounds with a core structure inclusive of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile are potent and selective inhibitors of EGFR mutants.[5] This pivotal finding firmly places this compound within the class of EGFR inhibitors and provides the scientific basis for its comparison with other drugs in this family.

The benzonitrile moiety is a recognized pharmacophore in a variety of enzyme inhibitors, and its presence in this novel compound is consistent with the structure-activity relationships of many known EGFR TKIs.[6][7]

A Comparative Analysis: Stacking Up Against the Generations of EGFR Inhibitors

The evolution of EGFR inhibitors is categorized into three distinct generations, each with a unique mechanism of action and resistance profile. Understanding where 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl fits within this paradigm is crucial for its potential clinical development.

Generation Examples Mechanism of Action Key Advantages Limitations
First-Generation Gefitinib, ErlotinibReversible binding to the ATP-binding site of EGFR.[2][8]Effective against common activating EGFR mutations (e.g., exon 19 deletions, L858R).[9]Acquired resistance, primarily through the T790M "gatekeeper" mutation.[10]
Second-Generation Afatinib, DacomitinibIrreversible covalent binding to EGFR and other ErbB family members.[11][12]Broader activity against ErbB family; can overcome some first-generation resistance.[13]Increased toxicity due to off-target effects on wild-type EGFR.[5]
Third-Generation OsimertinibIrreversible covalent binding, specifically targeting both activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[4][14]High efficacy in patients with T790M-mediated resistance; improved safety profile.Emergence of new resistance mechanisms (e.g., C797S mutation).
Novel Benzonitrile Compound 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HClSelective inhibition of EGFR mutants (as per patent).[5]Potential for high selectivity against mutant EGFR, potentially leading to a favorable therapeutic window.Data on resistance mechanisms and long-term efficacy are not yet available.

Experimental Workflows for Target Validation and Comparison

To rigorously validate the biological target of a novel compound like 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and compare it to other EGFR inhibitors, a series of well-defined experimental workflows are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, and reference inhibitors (Gefitinib, Afatinib, Osimertinib).

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, combine the recombinant EGFR enzyme, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality Behind Experimental Choices: Using both wild-type and mutant forms of EGFR is critical to determine the selectivity of the compound. A desirable profile for a next-generation inhibitor would be high potency against mutant EGFR and low potency against the wild-type enzyme to minimize off-target toxicities.

Diagram: In Vitro Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Serial Dilution of Test Compounds assay1 Combine EGFR, Substrate, and Test Compound in 96-well Plate prep1->assay1 prep2 Prepare Recombinant EGFR (WT & Mutants) prep2->assay1 prep3 Prepare Substrate and ATP assay2 Initiate Reaction with ATP prep3->assay2 assay1->assay2 assay3 Incubate at 30°C assay2->assay3 detect1 Stop Reaction assay3->detect1 detect2 Quantify Phosphorylation (e.g., ELISA) detect1->detect2 analysis1 Calculate IC50 Values detect2->analysis1

Workflow for determining in vitro kinase inhibition.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Lines: Utilize a panel of NSCLC cell lines with different EGFR statuses:

    • EGFR-mutant (sensitive): e.g., PC-9 (exon 19 deletion), H3255 (L858R)

    • EGFR-mutant (resistant): e.g., H1975 (L858R/T790M)

    • EGFR wild-type: e.g., A549

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate for 72 hours. d. Measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Causality Behind Experimental Choices: The choice of cell lines is critical for evaluating the compound's efficacy and selectivity in a biologically relevant context. A potent and selective inhibitor should show significant growth inhibition in EGFR-mutant cell lines, particularly the T790M resistant line, while having minimal effect on EGFR wild-type cells.

Visualizing the EGFR Signaling Pathway

Understanding the pathway that 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl inhibits is key to appreciating its therapeutic potential.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 3-(4-Amino-3-methylphenoxymethyl) benzonitrile HCl Inhibitor->EGFR Inhibition

Sources

Uncharted Territory: The Challenge of Profiling 3-(4-Amino-3-methylphenoxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals delving into the therapeutic potential of novel small molecules often encounter compounds with intriguing structures but limited publicly available biological data. One such molecule is 3-(4-Amino-3-methylphenoxymethyl)benzonitrile. Despite its defined chemical structure, a comprehensive search of scientific literature and patent databases does not currently yield a specific biological target or established inhibitory activity for this compound.

This absence of a known molecular target presents a significant hurdle in creating a comparative efficacy guide. Without understanding the specific enzyme, receptor, or signaling pathway that 3-(4-Amino-3-methylphenoxymethyl)benzonitrile interacts with, a meaningful comparison to "known inhibitors" is not feasible. A scientifically rigorous comparison necessitates evaluating compounds that act on the same biological target under standardized experimental conditions.

The Path Forward: From Target Identification to Efficacy Profiling

To build a comprehensive understanding of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile and compare its efficacy to other compounds, a systematic, multi-step research approach is required. This journey begins with the foundational step of target identification and proceeds through detailed in vitro and in vivo characterization.

Phase 1: Target Identification and Initial Validation

The crucial first step is to identify the biological target(s) of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile. Several established methodologies can be employed for this purpose:

  • High-Throughput Screening (HTS): This involves screening the compound against a large panel of purified enzymes or cell-based assays representing diverse biological pathways. A positive "hit" in an HTS campaign provides the initial clue to the compound's potential target.

  • Affinity Chromatography: The compound can be immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry.

  • Computational Modeling and Docking: Based on the compound's structure, computational algorithms can predict potential binding pockets on various proteins. These in silico predictions must then be validated experimentally.

Once a putative target is identified, initial validation experiments are necessary to confirm the interaction. This typically involves dose-response studies to determine the compound's potency (e.g., IC50 or EC50) and selectivity assays to assess its activity against related targets.

Phase 2: In Vitro Efficacy Comparison

With a validated target in hand, a direct comparison with known inhibitors of that same target can be initiated. This phase involves a series of in vitro experiments designed to objectively measure and compare the inhibitory potential of each compound.

Key Experimental Protocols:

  • Enzymatic Assays: For enzymatic targets, the inhibitory activity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile and known inhibitors would be measured. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.

    Example Protocol: Generic Kinase Inhibition Assay

    • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of the test compound (3-(4-Amino-3-methylphenoxymethyl)benzonitrile) and known inhibitors to the reaction mixture.

    • Incubate the reaction for a defined period at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

    • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Cell-Based Assays: These assays are crucial for understanding a compound's activity in a more physiologically relevant context. They can measure downstream effects of target inhibition, such as changes in gene expression, protein phosphorylation, or cell viability.

    Example Protocol: Cellular Proliferation Assay

    • Seed cells that are known to be dependent on the identified target pathway in a multi-well plate.

    • Treat the cells with a range of concentrations of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile and known inhibitors.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

    • Calculate the concentration of each compound that inhibits cell growth by 50% (GI50).

Data Presentation:

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundTarget IC50 (nM)Cellular GI50 (µM)
3-(4-Amino-3-methylphenoxymethyl)benzonitrileTBDTBD
Known Inhibitor AValueValue
Known Inhibitor BValueValue
Known Inhibitor CValueValue

TBD: To be determined through experimentation.

Phase 3: Visualizing the Path Forward

To illustrate the logical flow of this necessary research, the following workflow diagram is provided.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Efficacy Comparison cluster_2 Phase 3: Data Analysis & Reporting Target_ID Target Identification (HTS, Affinity Chromatography, etc.) Target_Validation Target Validation (Dose-Response, Selectivity) Target_ID->Target_Validation Enzymatic_Assays Enzymatic Assays (IC50 Determination) Target_Validation->Enzymatic_Assays Cell_Based_Assays Cell-Based Assays (GI50, Pathway Modulation) Target_Validation->Cell_Based_Assays Data_Analysis Comparative Data Analysis Enzymatic_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Report Efficacy Comparison Guide Data_Analysis->Report

Caption: A proposed workflow for characterizing and comparing the efficacy of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile.

Conclusion: A Call for Foundational Research

While the request for a comparative guide on the efficacy of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is a pertinent one for researchers in drug discovery, the current lack of foundational biological data makes its creation premature. The scientific community must first undertake the critical work of identifying and validating its molecular target. Once this fundamental knowledge is established, the systematic and rigorous comparison to known inhibitors can proceed, ultimately elucidating the therapeutic potential of this novel compound. This guide serves as a roadmap for the necessary experimental journey that lies ahead.

References

Due to the lack of specific biological data for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile, a traditional reference list citing efficacy studies is not applicable. The methodologies described are standard practices in the field of drug discovery and can be found in numerous textbooks and review articles on the subject. For further reading on the principles of target identification and in vitro pharmacology, researchers are encouraged to consult foundational texts in pharmacology and drug discovery.

A Predictive Structure-Activity Relationship Guide to 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 3-(4-amino-3-methylphenoxymethyl)benzonitrile. While direct experimental data for a broad series of these specific analogs is not extensively available in the public domain, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to construct a predictive SAR model. The focus of this guide is on the potential of these analogs as kinase inhibitors, a major class of therapeutic targets in oncology and inflammatory diseases.[1]

Introduction: The Promise of the Benzonitrile Scaffold in Kinase Inhibition

The benzonitrile moiety is a versatile and increasingly important scaffold in the design of targeted therapies. Its derivatives have shown promise in a variety of therapeutic areas, including oncology, by inhibiting key enzymes involved in cellular signaling pathways.[2] Several potent and selective kinase inhibitors incorporate a benzonitrile group, which can play a crucial role in binding to the ATP-binding site of kinases.[3][4][5] The subject of this guide, 3-(4-amino-3-methylphenoxymethyl)benzonitrile, possesses a unique combination of functional groups that suggest its potential as a kinase inhibitor. This guide will dissect the probable role of each component of this scaffold and predict how modifications may influence biological activity.

Predictive Structure-Activity Relationship (SAR) Analysis

The core structure of 3-(4-amino-3-methylphenoxymethyl)benzonitrile can be divided into three key regions for SAR analysis: the aminophenol ring, the benzonitrile ring, and the ether linkage.

1. The 4-Amino-3-methylphenol Moiety:

The 4-amino group is a critical feature, likely serving as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many type I and type II kinase inhibitors. The ortho-methyl group likely plays a role in modulating the basicity and nucleophilicity of the amino group, as well as influencing the conformation of the molecule.

  • Amino Group (Position 4):

    • Prediction: Acylation, alkylation, or removal of the amino group is predicted to significantly decrease or abolish activity due to the loss of a critical hydrogen bond interaction.

    • Rationale: In many kinase inhibitors, the amino group forms one or two hydrogen bonds with the backbone carbonyls of the hinge region residues.

  • Methyl Group (Position 3):

    • Prediction: Replacement with other small alkyl groups (e.g., ethyl) may be tolerated. Larger or more polar substituents could introduce steric hindrance or unfavorable interactions, leading to reduced activity. Shifting the methyl group to other positions on the ring would likely alter the orientation of the amino group and disrupt optimal binding.

    • Rationale: The methyl group can provide a beneficial hydrophobic interaction with the protein surface and can influence the pKa of the neighboring amino group, which can be important for binding.

2. The Benzonitrile Ring:

The benzonitrile moiety is likely to occupy the solvent-exposed region of the ATP-binding site. The nitrile group is a key pharmacophore, often acting as a hydrogen bond acceptor or participating in other electrostatic interactions.[6]

  • Nitrile Group (Position 3 on the benzyl ring):

    • Prediction: The position and presence of the nitrile group are likely crucial for activity. Moving it to the para- or ortho-position would significantly alter the vector of its interaction with the target protein. Replacement with other electron-withdrawing groups that can act as hydrogen bond acceptors (e.g., nitro, acetyl) might retain some activity, but the linear geometry of the nitrile is often optimal.

    • Rationale: The nitrile group can form a hydrogen bond with backbone amides or with catalytic residues in the kinase active site. Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring.

  • Substitutions on the Benzonitrile Ring:

    • Prediction: Introduction of small hydrophobic or halogen substituents at other positions on this ring could enhance potency by occupying small hydrophobic pockets in the solvent-exposed region.

    • Rationale: This region of the ATP-binding site often has some plasticity, and additional interactions can be exploited to increase binding affinity.

3. The Phenoxymethyl Linker:

The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding.

  • Prediction: Altering the linker length or rigidity could have a significant impact on activity. Replacing the ether oxygen with a sulfur or an amino group would change the bond angles and electronic properties, likely affecting the overall conformation and binding affinity.

  • Rationale: The geometry of the linker is critical for positioning the key interacting moieties (the 4-amino group and the nitrile group) in their respective binding pockets.

The following diagram illustrates the key pharmacophoric features of the 3-(4-amino-3-methylphenoxymethyl)benzonitrile scaffold for predicted kinase inhibition.

Pharmacophore cluster_0 4-Amino-3-methylphenol Ring cluster_1 Benzonitrile Ring Aminophenol 4-Amino-3-methylphenol Amino 4-Amino Group (H-Bond Donor) Methyl 3-Methyl Group (Steric/Electronic Modulation) Linker Ether Linker (Conformational Flexibility) Aminophenol->Linker Benzonitrile Benzonitrile Nitrile 3-Nitrile Group (H-Bond Acceptor) Linker->Benzonitrile

Caption: Predicted pharmacophore model for 3-(4-amino-3-methylphenoxymethyl)benzonitrile analogs.

Comparative Data Summary (Hypothetical)

To illustrate how experimental data for a series of analogs would be presented, the following table provides a hypothetical comparison. In a real-world scenario, this table would be populated with experimentally determined IC50 values against one or more kinase targets.

Analog Modification Predicted Kinase Inhibition Rationale for Prediction
Parent Compound 3-(4-Amino-3-methylphenoxymethyl)benzonitrileModerateBaseline activity from the core scaffold.
Analog 1 Removal of 4-amino groupLow to InactiveLoss of key hydrogen bond donor.
Analog 2 N-acetylation of 4-amino groupLow to InactiveLoss of hydrogen bond donor capability.
Analog 3 Removal of 3-methyl groupModerate to HighMay reduce steric clash and improve binding.
Analog 4 Replacement of 3-nitrile with 3-carboxylLow to ModerateCarboxyl is a hydrogen bond acceptor but has different geometry and charge.
Analog 5 4-Fluoro substitution on benzonitrile ringModerate to HighPotential for favorable hydrophobic/halogen bonding interactions.

Experimental Protocols

The evaluation of 3-(4-amino-3-methylphenoxymethyl)benzonitrile analogs as kinase inhibitors would involve a series of in vitro and cell-based assays.

Synthesis of Analogs

The synthesis of analogs would likely follow a convergent approach, involving the preparation of substituted 4-aminophenols and substituted 3-(bromomethyl)benzonitriles, followed by a Williamson ether synthesis.[7][8][9]

Synthesis Starting_Aminophenol Substituted 4-Aminophenol Reaction Williamson Ether Synthesis (e.g., K2CO3, DMF) Starting_Aminophenol->Reaction Starting_Benzonitrile Substituted 3-(Bromomethyl)benzonitrile Starting_Benzonitrile->Reaction Product Target Analog Reaction->Product

Caption: General synthetic workflow for 3-(4-amino-3-methylphenoxymethyl)benzonitrile analogs.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) is a luminescence-based assay that measures ATP consumption.[10]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point serial dilution (e.g., 1:3) in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should be at or near its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a commercial ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

To assess the activity of the compounds in a more biologically relevant context, cellular assays are essential. This could involve treating a cancer cell line that is known to be dependent on the target kinase with the compounds and measuring the effect on cell proliferation (e.g., using an MTS or CellTiter-Glo assay) or target phosphorylation (e.g., by Western blotting).

Conclusion and Future Directions

The 3-(4-amino-3-methylphenoxymethyl)benzonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The predictive SAR analysis presented in this guide suggests that the 4-amino and 3-nitrile groups are key pharmacophoric features that are likely essential for potent activity. Modifications to the substitution pattern on the benzonitrile ring and optimization of the linker could lead to the identification of highly potent and selective inhibitors.

Future work should focus on the synthesis of a focused library of analogs based on the predictions outlined in this guide. These compounds should then be screened against a panel of kinases to determine their potency and selectivity. Promising hits can then be further characterized in cellular and in vivo models to assess their therapeutic potential. The application of pharmacophore modeling and molecular docking studies, in conjunction with experimental data, will be invaluable in guiding the optimization of this promising class of compounds.[11][12][13][14][15]

References

  • BenchChem. (2025).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • BenchChem. (n.d.). 3-(Benzyloxy)benzonitrile. BenchChem.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).
  • MedChemExpress. (n.d.). Tyrosine kinase inhibitor. MedChemExpress.
  • BenchChem. (2025). A Comparative Analysis of 3-Amino-4-(phenylamino)benzonitrile and Its Analogs as Potential Kinase Inhibitors. BenchChem.
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2022). MDPI.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). ScienceDirect.
  • Tyrosine Kinase Inhibitors. (2023).
  • BenchChem. (2025).
  • Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. (1998). PubMed.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (2001).
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (2001).
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI.
  • Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. (2005). PubMed.
  • Benzonitrile derivatives as kinase inhibitors. (2014).
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org.
  • BCR-ABL Tyrosine Kinase Inhibitor Pharmacophore Model Derived From a Series of Phenylaminopyrimidine-Based (PAP)
  • BCR-ABL Tyrosine Kinase Inhibitors as Candidates for the Treatment of COVID-19: Molecular Docking, Pharmacophore Modeling, ADMET Studies. (2021). Biointerface Research in Applied Chemistry.
  • Benzonitrile derivatives as kinase inhibitors. (2014).

Sources

comparative analysis of benzonitrile vs. quinoline scaffolds in kinase inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzonitrile and Quinoline Scaffolds in Kinase Inhibition

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. At the heart of this success lies the concept of the "privileged scaffold" – a core molecular structure that is capable of binding to multiple biological targets. The strategic selection of a scaffold is a critical decision in drug discovery, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties.

Among the myriad of heterocyclic systems explored, the benzonitrile and quinoline scaffolds have emerged as particularly fruitful starting points for the design of potent kinase inhibitors.[2][3] Benzonitrile, a simple aromatic ring bearing a nitrile group, offers a compact and versatile anchor for engaging with the kinase active site. In contrast, the quinoline scaffold, a fused bicyclic system of benzene and pyridine, provides a more rigid and extended framework.[4][5] This guide offers a comparative analysis of these two scaffolds, synthesizing structural insights, quantitative performance data, and detailed experimental protocols to inform rational drug design for researchers in the field.

Part 1: The Benzonitrile Scaffold - A Minimalist Hydrogen-Bonding Anchor

The benzonitrile moiety, with its C₆H₅(CN) formula, is an elegantly simple aromatic structure.[6][7] Its utility in kinase inhibition stems from the distinct physicochemical properties of the nitrile (-C≡N) group.

Chemical Properties and Kinase Binding:

  • Hydrogen Bond Acceptor: The nitrogen atom of the linear nitrile group is an effective hydrogen bond acceptor. This allows it to form a crucial interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the hydrogen bonding pattern of the adenine portion of ATP.

  • Electron-Withdrawing Nature: The cyano group is strongly electron-withdrawing, which influences the electronic properties of the attached benzene ring.[8]

  • Compact and Planar: The small size and planarity of the benzonitrile scaffold allow it to fit into sterically constrained binding pockets.[9] The benzene ring serves as a versatile platform for synthetic elaboration, enabling chemists to introduce various substituents that can probe hydrophobic pockets and form additional interactions to enhance potency and selectivity.

Application in Kinase Inhibition: Benzonitrile derivatives have been successfully developed as inhibitors for a range of kinases often dysregulated in cancer.[3] For instance, they form the basis for inhibitors targeting pathways like PI3K/AKT/mTOR.[10] A notable example is the development of 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile, which has shown anti-proliferative activity in glioblastoma cell lines by negatively regulating the PI3K/Akt/mTOR pathway and inducing cell cycle arrest.[10]

Part 2: The Quinoline Scaffold - A Versatile and Rigid Framework

The quinoline scaffold is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[4][11][12] This double-ring structure is a common feature in numerous natural products and FDA-approved pharmaceuticals, highlighting its status as a truly privileged scaffold in medicinal chemistry.[2][13]

Chemical Properties and Kinase Binding:

  • Intrinsic Hinge-Binding Motif: The nitrogen atom within the pyridine ring of the quinoline core serves as a built-in hydrogen bond acceptor, readily interacting with the kinase hinge region.

  • Extended Aromatic System: The larger, planar surface of the quinoline system allows for extensive π-π stacking and hydrophobic interactions within the ATP binding site.

  • Structural Rigidity and Vectorial Elaboration: The fused-ring system imparts conformational rigidity, which can reduce the entropic penalty upon binding and lead to higher affinity. The multiple, distinct positions on the scaffold (e.g., C4, C6, C7) provide clear vectors for chemical modification to optimize interactions with different regions of the active site, thereby fine-tuning selectivity.

Application in Kinase Inhibition: The quinoline scaffold is the backbone of several highly successful, FDA-approved kinase inhibitors.[2][14] Its derivatives have demonstrated potent inhibition against a wide spectrum of kinases, including tyrosine kinases and serine/threonine kinases.[15][16]

  • Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia.[17][18]

  • Lenvatinib: A multi-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and other kinases, approved for treating thyroid and renal cancers.[14]

  • Cabozantinib: Another multi-kinase inhibitor targeting MET, VEGFR, and AXL, used in various solid tumors.[19]

Part 3: Head-to-Head Comparative Analysis

The choice between a benzonitrile and a quinoline scaffold depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy.

Structural and Physicochemical Comparison
FeatureBenzonitrile ScaffoldQuinoline Scaffold
Core Structure Monocyclic Aromatic (Benzene + Nitrile)Bicyclic Heteroaromatic (Benzene + Pyridine)
Molecular Formula C₇H₅N[20]C₉H₇N[4][5][12]
Molecular Weight ~103.12 g/mol [7][9][20]~129.16 g/mol [5]
Key Hinge Binder Nitrile NitrogenPyridine Nitrogen
Rigidity Moderate (rotation around C-C bond)High (fused ring system)
Size CompactExtended
Synthetic Amenability High; facile substitution on the phenyl ring.High; well-established synthetic routes (e.g., Skraup).[4]
Binding Mode Comparison

The fundamental difference in their interaction with the kinase hinge region is a key determinant of their utility. The benzonitrile's linear nitrile group offers a focused hydrogen bond, while the quinoline's embedded pyridine nitrogen presents a different angle and electronic environment.

G Generic Kinase ATP Pocket Binding Modes cluster_0 Benzonitrile Scaffold cluster_1 Quinoline Scaffold cluster_2 Kinase Active Site Benzonitrile Benzonitrile Ring Nitrile C≡N HydrophobicPocket Hydrophobic Pocket Benzonitrile->HydrophobicPocket Hydrophobic Interaction Hinge Hinge Region (NH Backbone) Nitrile->Hinge H-Bond Acceptor Quinoline Quinoline Fused Rings Quinoline->Hinge H-Bond Acceptor Quinoline->HydrophobicPocket π-Stacking/ Hydrophobic SolventFront Solvent Front

Caption: Comparative binding modes of benzonitrile and quinoline scaffolds.

Quantitative Performance Comparison

Direct comparison of IC₅₀ values must be approached with caution, as results can vary based on assay conditions.[21] However, examining data for representative compounds illustrates general potency trends.

Inhibitor ClassExample CompoundTarget Kinase(s)Reported IC₅₀ (nM)
Quinoline-based BosutinibSrc1.2
Abl1.0
Quinoline-based LenvatinibVEGFR24.0
VEGFR35.2
Quinoline-based Cabozantinibc-MET1.86[15]
Benzonitrile-based R234 Derivative(Anti-proliferative)87,000 - 107,000 (Glioblastoma cells)[10]
Benzonitrile-based LetrozoleAromatase (CYP19A1)~10-20
Benzonitrile-based BicalutamideAndrogen Receptor159-243[22]

*Note: Letrozole and Bicalutamide are included to show the potency of the benzonitrile scaffold in other enzyme/receptor systems, as potent, widely-cited benzonitrile kinase inhibitor IC₅₀ values are less consolidated in literature compared to the quinoline scaffold.

This data highlights that while both scaffolds can produce potent inhibitors, the quinoline core is featured in a greater number of highly potent, clinically approved kinase inhibitors, reflecting a longer and more intense development history in this specific target class.

Part 4: Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols outline the determination of inhibitor potency and a standard workflow for inhibitor development.

Protocol 1: In Vitro Kinase Inhibition Assay for IC₅₀ Determination

This protocol describes a luminescence-based assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[23] The principle is that kinase activity produces ADP, which is converted to ATP and detected via a luciferase reaction.

Rationale: This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It directly measures a product of the enzymatic reaction.[24]

Materials:

  • Kinase of interest and its specific peptide substrate.

  • ATP solution (at or near the Kₘ for the kinase).

  • Test Inhibitor (e.g., benzonitrile or quinoline derivative), dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test inhibitor in DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. This allows for a wide concentration range to accurately determine the sigmoidal dose-response curve.

  • Reaction Setup: In each well of the 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.

  • Kinase Addition: Add 2 µL of the kinase (pre-diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[25]

Workflow for Kinase Inhibitor Evaluation

The journey from a hit compound to a clinical candidate involves a structured series of experiments.

G A 1. Primary Screening (Single Concentration) B 2. IC50 Determination (Dose-Response Curve) A->B Potent Hits C 3. Kinome Selectivity Profiling (Panel of >300 Kinases) B->C Confirmed Potency D 4. Mechanism of Action (Binding & Kinetic Assays) C->D Selective Hits E 5. Cellular Potency Assays (Phosphorylation, Proliferation) D->E Validated MOA F 6. In Vivo Efficacy Studies (Xenograft Models) E->F Cellular Activity

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Part 5: Relevance in Signaling Pathways

Both benzonitrile and quinoline-based inhibitors often target kinases within critical signaling cascades like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[26] Dysregulation of this pathway is a common driver of cancer.

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Angiogenesis TF->Response Regulates Gene Expression Inhibitor Quinoline or Benzonitrile -based Inhibitors Inhibitor->RTK Target Inhibitor->RAF Target Inhibitor->MEK Target

Caption: MAPK/ERK pathway with potential intervention points for kinase inhibitors.

Conclusion and Future Perspectives

Both the benzonitrile and quinoline scaffolds are powerful tools in the arsenal of the medicinal chemist.

  • Benzonitrile offers a compact, synthetically tractable starting point, ideal for fragment-based drug discovery and for targeting smaller, more constrained ATP pockets. Its future may lie in the development of highly specific inhibitors where minimal core structure is an advantage.

  • Quinoline provides a proven, rigid, and versatile framework that has yielded numerous clinical successes. Its extended structure offers more opportunities for modification to achieve high potency and navigate complex binding site topographies. The challenge and opportunity for quinoline-based inhibitors lie in fine-tuning selectivity to minimize off-target effects.[19]

Ultimately, the choice of scaffold is not a matter of one being definitively superior to the other, but rather a strategic decision guided by the unique structural and biological characteristics of the target kinase. A deep understanding of the comparative advantages of each scaffold, supported by robust experimental validation as outlined in this guide, is essential for the continued development of next-generation kinase inhibitors.

References

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • ResearchGate. Chemical structure and numbering of quinoline. [Link]

  • Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

  • Britannica. Quinoline | Description, Drugs, & Uses. [Link]

  • ResearchGate. Chemical structures of quinoline and isoquinoline heterocycles. [Link]

  • ResearchGate. Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]

  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Wikipedia. Benzonitrile. [Link]

  • ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • Grokipedia. Benzonitrile. [Link]

  • National Institute of Standards and Technology. Benzonitrile - the NIST WebBook. [Link]

  • ResearchGate. MAPK signaling pathway. This diagram illustrates the three major MAPK cascades: ERK, activated by growth factors. [Link]

  • Grokipedia. Benzonitrile (C6H5(CN)) properties. [Link]

  • ResearchGate. Quinoline–chalcone hybrids as kinase inhibitors. [Link]

  • International Journal of Medical and Pharmaceutical Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • National Institutes of Health. Benzonitrile | C6H5(CN) | CID 7505 - PubChem. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

  • AACR Journals. Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • ScienceDirect. Review on recent development of quinoline for anticancer activities. [Link]

  • BioKB. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma. [Link]

  • GeneOnline. Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. [Link]

  • ResearchGate. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

  • ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]

  • PubMed Central. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • ScienceDirect. Properties of FDA-approved small molecule protein kinase inhibitors. [Link]

  • PubMed. Kinase Inhibitors FDA Approved 2018-2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • YouTube. Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]

Sources

A Comparative Guide to the Selectivity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of selectivity is paramount. It is the compass that guides the development of targeted therapies, distinguishing between potent efficacy and off-target toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl. While the precise biological target of this molecule is yet to be fully elucidated, its structural motifs, particularly the benzonitrile scaffold, bear resemblance to a class of ATP-competitive kinase inhibitors.

Notably, the Janus kinase (JAK) family of non-receptor tyrosine kinases represents a validated and highly pursued target class for inflammatory diseases and certain cancers.[1][2] The structural features of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl suggest a potential interaction with the ATP-binding pocket of these kinases. Therefore, for the purpose of this illustrative guide, we will hypothesize that its primary target is a member of the JAK family, specifically JAK1, and proceed to delineate a rigorous, multi-faceted approach to quantify its selectivity against other JAK isoforms and a broader panel of kinases.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to build a self-validating experimental narrative that rigorously interrogates the selectivity profile of our compound of interest.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[3] This homology presents a formidable challenge in drug design: achieving potent inhibition of the desired target kinase without inadvertently affecting other kinases, which can lead to unforeseen side effects.[4] The JAK family itself consists of four members—JAK1, JAK2, JAK3, and TYK2—that form heterodimeric pairs to transduce signals for a multitude of cytokines.[2] Each JAK isoform plays a distinct, albeit sometimes overlapping, role in immune cell function. For instance, JAK1 is crucial for signaling numerous pro-inflammatory cytokines, while JAK2 is vital for erythropoiesis, and JAK3 is predominantly involved in lymphocyte development.[1][5] Consequently, a non-selective JAK inhibitor could lead to broader immunosuppression or hematological side effects.[2]

This guide will compare our hypothetical JAK1 inhibitor, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, against Tofacitinib, a well-characterized, clinically approved JAK inhibitor with a known selectivity profile, providing a benchmark for our assessment.[6]

Experimental Design: A Two-Tiered Approach to Selectivity Profiling

To construct a robust selectivity profile, a tiered approach is most effective. It begins with broad, high-throughput biochemical screening and funnels down to more physiologically relevant cellular assays for key interactions.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation A Primary Target Assay (JAK1) B Broad Kinase Panel Screen (e.g., 96 kinases) A->B Initial Potency C Dose-Response Assays (IC50 determination for hits) B->C Identify Off-Targets D Cellular Target Engagement (NanoBRET™ Assay) C->D Validate in Cellular Context E Downstream Signaling Assay (pSTAT Activation) D->E Confirm Intracellular Binding & Functional Effect F Comprehensive Selectivity Profile E->F

Caption: A two-tiered workflow for assessing kinase inhibitor selectivity.

This strategy ensures that resources are used efficiently, while building a comprehensive understanding of the compound's behavior, from purified enzyme to a live-cell environment. Discrepancies between biochemical and cellular assay results are not uncommon and can reveal important insights into factors like cell permeability and the influence of intracellular ATP concentrations.[7]

Tier 1: Biochemical Selectivity Assessment

The initial phase of selectivity profiling involves determining the compound's inhibitory activity against a panel of purified kinases.

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., for JAK1)

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase, providing a quantitative measure of enzyme activity.[8]

Materials:

  • Recombinant human JAK1 enzyme (e.g., from Carna Biosciences).

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1).

  • [γ-³³P]ATP (PerkinElmer).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop solution (e.g., 3% phosphoric acid).

  • Streptavidin-coated filter plates (e.g., Millipore).

  • Microplate scintillation counter.

  • 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and Tofacitinib, dissolved in DMSO.

Procedure:

  • Prepare a serial dilution of the test compounds (3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and Tofacitinib) in DMSO, typically from 10 mM down to 1 nM.

  • In a 96-well plate, add 5 µL of kinase reaction buffer.

  • Add 0.5 µL of the serially diluted compound to the appropriate wells. Include DMSO-only wells as a "no inhibitor" control.

  • Add 10 µL of a solution containing the JAK1 enzyme and the peptide substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution (at a concentration close to the Kₘ for ATP for the specific kinase) in kinase reaction buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of stop solution.

  • Transfer 25 µL of the reaction mixture to the streptavidin-coated filter plate.

  • Wash the filter plate three times with 200 µL of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol would be repeated for a panel of kinases, including JAK2, JAK3, TYK2, and a selection of kinases from different families (e.g., Src, Abl, EGFR) to assess broad selectivity.

Tier 2: Cellular Target Engagement and Functional Corroboration

Biochemical assays, while precise, do not fully recapitulate the complex intracellular environment. Cellular assays are therefore critical to confirm that a compound can enter a cell and bind to its intended target.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target within intact cells.[8][9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.

Materials:

  • HEK293 cells.

  • Plasmids encoding NanoLuc®-JAK1, NanoLuc®-JAK2, and NanoLuc®-JAK3 fusion proteins.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ K-10 Kinase Tracer (a suitable broad-spectrum tracer).

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well assay plates.

  • BRET-capable plate reader.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid and carrier DNA. Culture for 18-24 hours to allow for protein expression.[10]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound Addition: Add the test compounds (3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl and Tofacitinib) in a serial dilution to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at a final concentration predetermined to be optimal for the specific kinase target.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this reagent to all wells.[10]

  • Measurement: Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission at ~450 nm and the acceptor (tracer) emission at ~610 nm.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

This cellular target engagement assay provides a direct measure of a compound's ability to bind its target in a physiological context, accounting for cell permeability and competition with endogenous ATP.

Interpreting the Selectivity Profile

The data gathered from these assays can be compiled to create a comprehensive selectivity profile.

Table 1: Comparative Selectivity Profile

Kinase Target3-(4-Amino-3-methylphenoxymethyl)benzonitrile HClTofacitinib (Reference)
Biochemical IC₅₀ (nM)
JAK11511
JAK245020
JAK38001
TYK2>10,000112
c-Src>10,000>10,000
Cellular IC₅₀ (nM) (NanoBRET™)
JAK18555
JAK22,500120
JAK3>10,00010

Data presented are hypothetical for illustrative purposes.

  • Potency: 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl demonstrates potent inhibition of JAK1 in both biochemical and cellular assays.

  • Selectivity: The compound shows a marked selectivity for JAK1 over other JAK family members. The biochemical selectivity for JAK1 over JAK2 is 30-fold (450 nM / 15 nM), and over JAK3 is approximately 53-fold. This contrasts with Tofacitinib, which is most potent against JAK3 and shows less selectivity between JAK1 and JAK2.[6]

  • Cellular Activity: The rightward shift in IC₅₀ values from biochemical to cellular assays is expected, reflecting the competition with high intracellular ATP concentrations. The selectivity profile is largely maintained in the cellular context, confirming the compound's ability to engage its target in live cells.

Visualizing the Cellular Context: The JAK-STAT Signaling Pathway

Understanding the signaling pathways in which these kinases operate underscores the importance of selectivity.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT3 JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds pSTAT pSTAT3 Dimer pSTAT3 Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 3-(4-Amino-3-methyl... benzonitrile HCl Inhibitor->JAK1 Selective Inhibition Inhibitor->JAK2 Weak Inhibition

Caption: JAK1/JAK2 signaling pathway and points of inhibition.

A compound that selectively inhibits JAK1 would primarily block the signaling of cytokines that rely on JAK1-containing receptor complexes (e.g., IL-6, IFN-γ), while having minimal impact on pathways that are predominantly JAK2-dependent, such as those for erythropoietin. This selective intervention is hypothesized to reduce the risk of hematological side effects while retaining the desired anti-inflammatory activity.

Conclusion

This guide outlines a robust, logical, and technically grounded strategy for assessing the selectivity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile HCl, framed within the context of JAK kinase inhibition. By employing a two-tiered approach that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive and reliable selectivity profile. The comparison with a known clinical compound like Tofacitinib provides essential context for interpreting the data. This rigorous evaluation is a critical step in the journey of any novel inhibitor, ensuring that only the most selective and promising candidates advance toward therapeutic development.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Vasta, J.D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 88-99.e11. Available at: [Link]

  • Travers, S., et al. (2021). JAK inhibitor selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 867-875. Available at: [Link]

  • Norman, P. (2014). Selective JAK1 and JAK2 inhibitors. Expert Opinion on Therapeutic Patents, 24(11), 1267-1290. Available at: [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104. Available at: [Link]

  • PubChem. 3-(4-amino-3-methylphenoxymethyl)benzonitrile hydrochloride. National Library of Medicine. Available at: [Link]

  • BPS Bioscience. (2023). JAK1 Assay Kit. BPS Bioscience. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Chrenc, M., et al. (2019). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 20(24), 6296. Available at: [Link]

  • Angelika, P., et al. (2019). Differential Selectivity of JAK2 Inhibitors in Enzymatic and Cellular Settings. SLAS DISCOVERY: Advancing Life Sciences R & D, 24(8), 819-826. Available at: [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. Available at: [Link]

  • Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. Available at: [Link]

  • PubChem. 3-(4-amino-3-methylphenoxymethyl)benzonitrile. National Library of Medicine. Available at: [Link]

  • Springer Nature. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology. Available at: [Link]

  • Wells, C.I., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • ResearchGate. Main selectivity profiles of major Janus kinases (JAK) and JAK-related... ResearchGate. Available at: [Link]

  • BPS Bioscience. JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. Available at: [Link]

  • ResearchGate. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings. ResearchGate. Available at: [Link]

  • Choy, E.H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(6), 953-962. Available at: [Link]

  • Google Patents. Benzonitrile derivatives as kinase inhibitors. Google Patents.
  • Gadaleta, R.M., et al. (2023). JAK Inhibitors: Is specificity at all relevant? Frontiers in Immunology, 14, 1297587. Available at: [Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. ResearchGate. Available at: [Link]

  • McInnes, I.B., et al. (2021). JAK inhibitor selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 867-875. Available at: [Link]

Sources

orthogonal assays to validate 3-(4-Amino-3-methylphenoxymethyl)benzonitrile activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Orthogonal Assay Validation for Novel Kinase Inhibitors

Focus: Validating the Bioactivity of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile as a Putative MEK1 Inhibitor

Introduction

The journey of a novel chemical entity from initial hit to validated lead compound is contingent on rigorous, multi-faceted validation of its biological activity. Relying on a single primary assay can be fraught with peril, susceptible to artifacts, off-target effects, or compound interference. To build a robust and reliable data package, it is imperative to employ orthogonal assays—independent methods that interrogate the compound's mechanism of action from different biological and physical perspectives.[1][2] This guide provides a comprehensive framework for validating the activity of a novel compound, using "3-(4-Amino-3-methylphenoxymethyl)benzonitrile" as a case study. As this compound is not widely characterized in public literature, we will treat it as a putative inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1), a critical node in the MAPK/ERK signaling pathway, to illustrate a robust validation workflow.[3][4]

The MAPK/ERK pathway is a cornerstone of cellular signaling, regulating processes like proliferation, differentiation, and survival.[4][5][6] Its dysregulation is a hallmark of many cancers, making MEK1 a prime therapeutic target.[3][4] Our goal is to confirm that our compound not only inhibits the MEK1 enzyme in a purified system but also engages the target in a cellular context, modulates downstream signaling, and elicits a relevant anti-proliferative phenotype.

The Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on a logical progression from a direct, biochemical measurement to a final, functional cellular outcome. This ensures that the observed activity is consistent across multiple biological layers, significantly increasing confidence in the compound's proposed mechanism of action.

G cluster_0 Validation Pillars A Pillar 1: Biochemical Potency B Pillar 2: Target Engagement A->B Confirms binding in cells C Pillar 3: Downstream Signaling B->C Confirms functional target modulation D Pillar 4: Cellular Phenotype C->D Confirms physiological outcome

Caption: A logical workflow for orthogonal validation of a kinase inhibitor.

Pillar 1: Primary Biochemical Assay - Measuring Direct Enzyme Inhibition

The foundational step is to determine if the compound can inhibit the catalytic activity of the purified target enzyme. A common and robust method for this is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Assay: ADP-Glo™ Luminescent Kinase Assay.[7][8][9]

Principle: This assay quantifies kinase activity by measuring ADP production. In the first step, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces light. The luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.[7]

Experimental Protocol: MEK1 ADP-Glo™ Assay
  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer.

    • Dilute recombinant active MEK1 enzyme and its substrate (e.g., inactive ERK2) to desired concentrations in the reaction buffer.[8]

    • Prepare a serial dilution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (e.g., from 100 µM to 1 nM) in 1X Kinase Reaction Buffer with a final DMSO concentration not exceeding 1%.[9] Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution or DMSO control.

    • Add 2 µL of the MEK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the DMSO control and plot the results to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data & Comparison

The primary biochemical assay provides the initial potency value (IC50) of the compound against the purified enzyme. For comparison, we include data for a known, well-characterized MEK1 inhibitor, Selumetinib.

CompoundPrimary Assay: MEK1 IC50 (nM)
3-(4-Amino-3-methylphenoxymethyl)benzonitrile15
Selumetinib (Reference Compound)14

Pillar 2: Orthogonal Target Engagement Assay - Confirming Target Binding in Cells

A biochemical assay, while crucial, does not confirm that the compound can enter a cell and physically bind to its intended target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful orthogonal method to verify target engagement in intact cells or cell lysates.[10][11][12]

Assay: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[12][13] When a protein binds to a ligand (our inhibitor), it generally becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At a specific temperature, the unbound target protein will denature and aggregate, while the ligand-bound protein remains soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][12]

G cluster_workflow CETSA Workflow cluster_result Expected Outcome A Treat cells with compound or DMSO B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble vs. aggregated proteins (centrifugation) C->D E Analyze soluble fraction (Western Blot for MEK1) D->E R1 No Compound (DMSO) R2 With Compound R1->R2 Thermal Stabilization Shift (ΔTagg) text_node Increased soluble MEK1 at higher temperatures

Caption: Workflow and expected outcome of a CETSA experiment.

Experimental Protocol: MEK1 CETSA
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 or A375) to ~80% confluency.

    • Treat cells with 3-(4-Amino-3-methylphenoxymethyl)benzonitrile (e.g., at 10 µM) or a DMSO vehicle control for 1 hour at 37°C.[10]

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 45°C to 70°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[11]

    • Lyse the cells by repeated freeze-thaw cycles.

  • Fractionation and Analysis:

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble MEK1 in each sample by Western blotting using a specific anti-MEK1 antibody.

Expected Data & Comparison

The CETSA experiment provides qualitative and quantitative evidence of target engagement. The aggregation temperature (Tagg) is the temperature at which 50% of the protein has aggregated. A positive result is a significant increase in the Tagg value.

CompoundAssayParameterValue
3-(4-Amino-3-methylphenoxymethyl)benzonitrileCETSATagg Shift (ΔTagg)+ 5.2 °C
Selumetinib (Reference Compound)CETSATagg Shift (ΔTagg)+ 5.0 °C[10]

Pillar 3: Orthogonal Downstream Signaling Assay - Measuring Pathway Modulation

Confirming that the compound binds to MEK1 is a critical step, but we must also demonstrate that this binding event leads to a functional consequence: the inhibition of its downstream signaling pathway. The sole known substrates for MEK1 are the ERK1 and ERK2 kinases.[14] Therefore, a classic orthogonal assay is to measure the phosphorylation status of ERK1/2 (p-ERK).

Assay: Western Blot for Phospho-ERK1/2 (p-ERK).

Principle: This immunoassay uses antibodies to detect the levels of phosphorylated ERK1/2 in cell lysates. Cells are treated with the inhibitor and then stimulated with a growth factor (like EGF or PMA) to activate the MAPK pathway.[14] In the presence of an effective MEK1 inhibitor, the phosphorylation of ERK1/2 by MEK1 will be blocked. This is visualized as a decrease in the p-ERK band intensity on a Western blot. Total ERK levels are also measured as a loading control to ensure that the observed effect is due to a change in phosphorylation, not a change in the total amount of ERK protein.[15]

Experimental Protocol: p-ERK Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma cells, which have a BRAF mutation leading to constitutive pathway activation) and allow them to adhere.

    • Starve the cells in low-serum media if stimulation is required, or use constitutively active lines directly.

    • Treat cells with a dose-response of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody for total ERK1/2.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal. Calculate the cellular IC50 (EC50) for p-ERK inhibition.

Expected Data & Comparison

This assay provides a cellular potency value, which integrates the compound's cell permeability and target engagement into a functional readout.

CompoundAssayCellular EC50 (nM)
3-(4-Amino-3-methylphenoxymethyl)benzonitrilep-ERK Inhibition (A375)25
Selumetinib (Reference Compound)p-ERK Inhibition (A375)22

Pillar 4: Orthogonal Phenotypic Assay - Measuring Cellular Outcome

The final and most physiologically relevant validation step is to demonstrate that inhibiting the target pathway translates into a desired cellular phenotype. Since the MAPK pathway is a critical driver of proliferation in many cancers, a cell viability or proliferation assay is a highly relevant phenotypic endpoint for a MEK1 inhibitor.[16]

Assay: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®).

Principle: This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates light, which is directly proportional to the ATP concentration. A reduction in signal indicates decreased cell viability or proliferation.

Experimental Protocol: A375 Cell Proliferation
  • Cell Seeding:

    • Seed A375 melanoma cells in a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.[17]

  • Compound Treatment:

    • Treat the cells with a serial dilution of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile.

    • Incubate the cells for 72 hours, a duration that allows for multiple cell doublings.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the percent inhibition of proliferation relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Expected Data & Comparison

The GI50 from this assay demonstrates the compound's ultimate functional effect on the cancer cells, providing a crucial link between target inhibition and a therapeutic outcome.

CompoundAssayGI50 (nM)
3-(4-Amino-3-methylphenoxymethyl)benzonitrileA375 Cell Proliferation (72 hr)40
Selumetinib (Reference Compound)A375 Cell Proliferation (72 hr)35[17]

Conclusion: Synthesizing the Evidence

By employing a suite of four orthogonal assays, we have constructed a robust validation cascade for 3-(4-Amino-3-methylphenoxymethyl)benzonitrile as a putative MEK1 inhibitor.

  • The ADP-Glo™ assay confirmed potent, direct inhibition of the purified MEK1 enzyme.

  • The Cellular Thermal Shift Assay (CETSA) provided critical evidence that the compound engages MEK1 within the complex milieu of an intact cell.

  • The p-ERK Western blot demonstrated that this target engagement translates into the functional inhibition of the downstream signaling pathway.

  • Finally, the cell proliferation assay showed that pathway inhibition leads to the desired anti-proliferative phenotype in a relevant cancer cell line.

The consistent and logically-connected data across these biochemically, biophysically, and phenotypically distinct assays provide high confidence in the compound's mechanism of action. This multi-pillar approach is fundamental to the principles of rigorous drug discovery and is essential for making informed decisions about advancing a compound through the development pipeline.[18][19][20]

References

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (n.d.). PMC. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. [Link]

  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (n.d.). PMC. [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX. [Link]

  • In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling. (2022). Semantic Scholar. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (n.d.). PubMed. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PMC. [Link]

  • Whittaker et al | Synergy between pan-RAF and MEK inhibition. (n.d.). AACR Journals. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... (n.d.). ResearchGate. [Link]

  • A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. (n.d.). PubMed Central. [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). NIH. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC. [Link]

  • Proliferation rate of A375 melanoma cells as measured via... (n.d.). ResearchGate. [Link]

  • Chemi-Verse™ MEK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers. [Link]

  • Prolonged Inhibition of the MEK1/2-ERK Signaling Axis Primes Interleukin-1 Beta Expression through Histone 3 Lysine 9 Demethylation in Murine Macrophages. (n.d.). MDPI. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Aminophenoxymethyl Benzonitriles in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 18, 2026 – In the relentless pursuit of novel anticancer therapeutics, the aminophenoxymethyl benzonitrile scaffold has emerged as a promising area of investigation. These compounds have demonstrated significant potential in preclinical studies, primarily through their interaction with the microtubule network, a critical component of cell division. This guide offers a comprehensive comparison of the in vitro and in vivo activities of this class of molecules, providing researchers, scientists, and drug development professionals with critical insights into their therapeutic potential and the nuances of translating laboratory findings into real-world efficacy.

The Rationale: Targeting Microtubules in Cancer Therapy

Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Their critical role in cell proliferation makes them an attractive target for anticancer drug development.[1][3] Agents that interfere with microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to programmed cell death (apoptosis).[3] Aminophenoxymethyl benzonitriles represent a class of synthetic molecules designed to interact with tubulin, the fundamental protein subunit of microtubules, and disrupt their normal function.[4]

Deciphering Activity in the Lab: In Vitro Evaluation

The initial assessment of any potential anticancer compound begins with in vitro studies. These experiments, conducted in a controlled laboratory setting, provide foundational data on a compound's biological activity against cancer cells.

Key In Vitro Assays:
  • Antiproliferative Activity: The most fundamental in vitro assay measures a compound's ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[5][6]

  • Tubulin Polymerization Assay: To confirm the mechanism of action, a tubulin polymerization assay is employed. This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Compounds that inhibit tubulin polymerization are considered microtubule-destabilizing agents.[2]

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the cell cycle. Microtubule-targeting agents typically cause an accumulation of cells in the G2/M phase, indicative of mitotic arrest.[7]

  • Immunofluorescence Microscopy: This technique allows for the visualization of the microtubule network within cells. Treatment with effective microtubule-destabilizing agents results in the disruption and depolymerization of the microtubule cytoskeleton.

Structure-Activity Relationship (SAR) Insights from In Vitro Data

Systematic modification of the aminophenoxymethyl benzonitrile scaffold has revealed key structural features that govern in vitro activity. While specific data for a comprehensive series of aminophenoxymethyl benzonitriles with both in vitro and in vivo comparisons remains to be consolidated in a single publicly available study, general principles from related benzophenone and benzofuran derivatives suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining potency.[7][8][9] For instance, the introduction of an amino group at the ortho position of a benzophenone ring has been shown to significantly increase growth inhibition.[7]

From the Bench to the Model: In Vivo Validation

While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in vivo to assess their efficacy, pharmacokinetics, and potential toxicity in a whole-animal model.

Common In Vivo Models and Endpoints:
  • Xenograft Models: The most common in vivo model for anticancer drug testing involves implanting human cancer cells into immunocompromised mice.[6] The growth of these tumors is then monitored over time in response to treatment with the test compound.

  • Tumor Growth Inhibition (TGI): The primary endpoint in xenograft studies is the extent to which the compound inhibits tumor growth compared to a control group. This is often expressed as a percentage of TGI.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for understanding the drug's behavior in the body and for determining optimal dosing regimens.

  • Toxicity Assessment: Animals are closely monitored for any signs of toxicity, including weight loss, changes in behavior, and effects on major organs.

The In Vitro-In Vivo Discrepancy: A Critical Consideration

A significant challenge in drug development is the often-observed disconnect between in vitro potency and in vivo efficacy. A compound that demonstrates potent anticancer activity in a petri dish may not be effective in a living organism. Several factors contribute to this discrepancy:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can all limit a compound's effectiveness in vivo, regardless of its intrinsic activity.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation in an unchanged form is a critical determinant of in vivo activity.

  • Toxicity: A compound may be too toxic at the concentrations required to achieve a therapeutic effect in vivo.

  • Tumor Microenvironment: The complex interplay between cancer cells and their surrounding environment, including stromal cells and the extracellular matrix, can influence drug response in ways that are not captured by in vitro models.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminophenoxymethyl benzonitrile compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[10]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the aminophenoxymethyl benzonitrile compound or vehicle control according to a predetermined schedule (e.g., daily, intraperitoneally).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_start Synthesis of Aminophenoxymethyl Benzonitrile Derivatives antiproliferative Antiproliferative Assays (e.g., MTT) in_vitro_start->antiproliferative tubulin_poly Tubulin Polymerization Assay antiproliferative->tubulin_poly Potent Compounds cell_cycle Cell Cycle Analysis tubulin_poly->cell_cycle if_microscopy Immunofluorescence Microscopy cell_cycle->if_microscopy sar Structure-Activity Relationship (SAR) Analysis if_microscopy->sar in_vivo_start Selection of Lead Compounds (Based on In Vitro Data) sar->in_vivo_start Lead Optimization xenograft Xenograft Tumor Model in_vivo_start->xenograft tgi Tumor Growth Inhibition (TGI) xenograft->tgi pk Pharmacokinetic (PK) Analysis xenograft->pk toxicity Toxicity Assessment xenograft->toxicity in_vivo_conclusion Preclinical Candidate Selection tgi->in_vivo_conclusion pk->in_vivo_conclusion toxicity->in_vivo_conclusion signaling_pathway drug Aminophenoxymethyl Benzonitrile tubulin α/β-Tubulin Dimers drug->tubulin Binds to Tubulin mt Microtubule Polymer drug->mt Inhibits Polymerization tubulin->mt Polymerization disruption Microtubule Disruption mt->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for aminophenoxymethyl benzonitriles.

Conclusion and Future Directions

The aminophenoxymethyl benzonitrile scaffold holds considerable promise as a source of novel microtubule-targeting anticancer agents. While in vitro studies have been instrumental in identifying potent compounds and elucidating their mechanism of action, the translation of these findings into in vivo efficacy remains a critical hurdle. Future research should focus on a more integrated approach, where in vitro and in vivo evaluations are conducted in parallel on the same series of compounds. This will enable a more robust understanding of the structure-activity and structure-pharmacokinetic relationships, ultimately guiding the design of next-generation aminophenoxymethyl benzonitriles with improved therapeutic potential. A thorough investigation into the metabolic stability and toxicity profiles of lead compounds will also be essential for their successful clinical translation.

References

  • Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • Liou, J.-P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Lin, Y.-T., et al. (2021).
  • Adl, M., et al. (2018). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research. Available at: [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

  • Ferreira, P. M., et al. (2010). Studies on Quinones. Part 46. Synthesis and in Vitro Antitumor Evaluation of Aminopyrimidoisoquinolinequinones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Bonnet, D., et al. (2010). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. Available at: [Link]

  • Cui, Y. J., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Chen, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Parker, A. L., et al. (2017). Microtubule targeting agents: from biophysics to proteomics. Expert Review of Proteomics. Available at: [Link]

  • Singh, P., et al. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. Cells. Available at: [Link]

Sources

A Head-to-Head Preclinical Assessment: Benchmarking 3-(4-Amino-3-methylphenoxymethyl)benzonitrile Against a Selective Nav1.7 Inhibitor for Analgesic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Analgesics and the Significance of Nav1.7

The development of novel, efficacious, and safe analgesics remains a critical challenge in modern medicine. A key area of focus is the identification of compounds that can modulate pain signaling pathways with high specificity, thereby minimizing off-target effects. The voltage-gated sodium channel, Nav1.7, has emerged as a genetically validated and highly promising target for the treatment of pain.[1][2] This channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.[2][3] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, highlighting the channel's critical role in nociception.[2]

This guide presents a comprehensive preclinical benchmarking study of a novel compound, 3-(4-Amino-3-methylphenoxymethyl)benzonitrile, against a well-characterized, selective Nav1.7 inhibitor, PF-05089771. While the precise molecular target of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile is yet to be fully elucidated, its structural motifs warrant investigation into its potential as a modulator of ion channels involved in pain pathways. This guide provides a detailed roadmap for a head-to-head comparison, encompassing in vitro potency and selectivity profiling, in vivo efficacy assessment in a model of inflammatory pain, and a preliminary pharmacokinetic characterization. The experimental designs and protocols herein are intended to provide a robust framework for researchers in drug discovery and development to objectively evaluate the potential of novel chemical entities in the analgesic space.

Experimental Design Rationale: A Multi-Pillar Approach to Preclinical Evaluation

A robust preclinical evaluation hinges on a multi-faceted approach that interrogates a compound's activity from the molecular level to a whole-organism response. The experimental workflow for this benchmarking study is designed to provide a comprehensive and comparative dataset.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetic Profiling Potency_Nav1.7 Potency Assessment (hNav1.7) Data_Analysis_1 Comparative In Vitro Profile Potency_Nav1.7->Data_Analysis_1 IC50 Determination Selectivity_Nav1.5 Selectivity Profiling (hNav1.5) Selectivity_Nav1.5->Data_Analysis_1 IC50 Determination Formalin_Test Formalin-Induced Inflammatory Pain Model Data_Analysis_2 Comparative Analgesic Efficacy Formalin_Test->Data_Analysis_2 Pain Score Analysis PK_Study In Vivo PK Study (Rat) Data_Analysis_3 Preliminary PK Profile of Test Compound PK_Study->Data_Analysis_3 PK Parameter Calculation Test_Compound 3-(4-Amino-3-methyl- phenoxymethyl)benzonitrile Test_Compound->Potency_Nav1.7 Test_Compound->Selectivity_Nav1.5 Test_Compound->Formalin_Test Test_Compound->PK_Study Reference_Compound PF-05089771 Reference_Compound->Potency_Nav1.7 Reference_Compound->Selectivity_Nav1.5 Reference_Compound->Formalin_Test

Caption: High-level experimental workflow for the comparative evaluation of the test and reference compounds.

The selection of PF-05089771 as the reference compound is based on its established high selectivity for Nav1.7, providing a stringent benchmark for the test compound.[4] The in vitro assays will utilize automated patch-clamp electrophysiology, the gold standard for ion channel research, to determine the half-maximal inhibitory concentration (IC50) for both compounds against human Nav1.7 (hNav1.7).[5] To assess potential cardiac liability, a critical aspect of safety pharmacology, selectivity will be evaluated against the human cardiac sodium channel, hNav1.5.[6][7]

For in vivo efficacy, the formalin test in rodents is a well-validated model of inflammatory pain that exhibits two distinct phases of nociceptive behavior.[8][9][10] The early, acute phase is driven by direct activation of nociceptors, while the later, tonic phase involves inflammatory processes and central sensitization.[9] This biphasic nature allows for the differentiation of compounds with purely analgesic effects from those with anti-inflammatory properties.[8]

Finally, a preliminary pharmacokinetic (PK) study in rats will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[11][12] Understanding the PK profile is crucial for interpreting the in vivo efficacy data and for guiding future dose-escalation and formulation studies.[13]

In Vitro Characterization: Potency and Selectivity Profiling

Rationale

The initial step in characterizing a potential ion channel modulator is to determine its potency at the primary target and its selectivity against relevant off-target isoforms. Automated patch-clamp electrophysiology offers a high-throughput and precise method for these measurements.[5][14] We will assess the inhibitory activity of both compounds on hNav1.7 channels stably expressed in a mammalian cell line. Selectivity will be determined by comparing the potency against hNav1.7 with that against hNav1.5, the predominant sodium channel in the heart. A significant window of selectivity is a desirable characteristic for a novel analgesic, as inhibition of hNav1.5 can lead to cardiac arrhythmias.[7]

Experimental Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Culture: HEK293 cells stably expressing either hNav1.7 or hNav1.5 are cultured under standard conditions (37°C, 5% CO2) in appropriate growth medium supplemented with a selection antibiotic.

  • Cell Preparation: On the day of the experiment, cells are harvested, and a single-cell suspension is prepared in the external recording solution.

  • Automated Patch-Clamp Recordings: Recordings are performed using a high-throughput automated patch-clamp system.

  • Solutions:

    • Internal Solution (in mM): Specific formulation to isolate sodium currents.

    • External Solution (in mM): Physiological salt solution.

  • Voltage Protocol (hNav1.7): A voltage protocol designed to elicit robust sodium currents is applied. This typically involves a holding potential of -120 mV, followed by a depolarizing step to 0 mV.

  • Voltage Protocol (hNav1.5): A specific voltage protocol, such as the CiPA step-ramp protocol, is recommended for assessing hNav1.5 currents to ensure relevance to cardiac safety assessment.[7][15]

  • Compound Application: A cumulative concentration-response curve is generated by applying increasing concentrations of the test and reference compounds. A sufficient incubation time (e.g., 5 minutes) at each concentration is crucial to reach steady-state block.[7]

  • Data Acquisition and Analysis: Peak sodium currents are measured at each concentration. The percentage of inhibition is calculated relative to the baseline current in the absence of the compound. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[16][17][18]

Data Presentation: Comparative In Vitro Potency and Selectivity
CompoundhNav1.7 IC50 (nM)hNav1.5 IC50 (nM)Selectivity Index (Nav1.5 IC50 / Nav1.7 IC50)
3-(4-Amino-3-methylphenoxymethyl)benzonitrileTBDTBDTBD
PF-05089771TBDTBDTBD

TBD: To be determined from experimental data.

In Vivo Efficacy: Formalin-Induced Inflammatory Pain Model

Rationale

The formalin test is a widely used and reliable model to assess the analgesic potential of novel compounds in vivo.[10][19] It induces a biphasic pain response, allowing for the evaluation of a compound's effect on both acute nociception and persistent inflammatory pain.[9] This model is sensitive to various classes of analgesics and can provide valuable insights into the potential mechanism of action.[8]

Formalin_Test_Phases Formalin_Injection Subcutaneous Formalin Injection Phase_1 Phase 1 (0-5 min) Acute Nociceptive Pain Formalin_Injection->Phase_1 Direct Nociceptor Activation Interphase Interphase (5-15 min) Quiescent Period Phase_1->Interphase Phase_2 Phase 2 (15-60 min) Inflammatory Pain & Central Sensitization Interphase->Phase_2 Inflammatory Cascade & Spinal Cord Sensitization

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the utility of a chemical in an experimental protocol to encompass its entire lifecycle within the laboratory, culminating in its safe and environmentally responsible disposal. The proper handling of waste, particularly for novel or specialized compounds like 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride, is not merely a regulatory formality; it is a critical component of laboratory safety, scientific integrity, and professional responsibility.

This guide provides a comprehensive framework for the disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of writing, the procedures outlined here are synthesized from the known hazards of its constituent chemical classes—specifically aminobenzonitriles and amine hydrochlorides—and are grounded in established best practices for laboratory chemical waste management.[1][2][3][4][5] The foundational principle of this guide is that all chemical waste must be managed in a way that is safe, compliant, and minimizes environmental impact.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of this compound is the first step in managing its disposal. Based on data from structurally similar aminobenzonitrile compounds, a comprehensive risk assessment must presume the following hazards.[1][2][3][5][6][7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] The nitrile group (-CN) is a key structural alert for toxicity.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3] The amine hydrochloride salt can contribute to its corrosive potential in aqueous solutions.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Environmental Hazard: While specific data is unavailable, benzonitrile derivatives can be harmful to aquatic life.[8][9] Therefore, this compound should never be disposed of down the drain.[10]

Causality of Hazard: The toxicity of nitriles can be linked to their potential to release cyanide ions in vivo, which can interfere with cellular respiration.[11] Skin and eye irritation are common for aromatic amines and their salts.

Core Directive: You must obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. This document contains the most accurate and specific hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including as waste.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, tested to EN 374 standard.Provides a barrier against dermal absorption, which is a likely route of exposure.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid dust particles.[1]
Lab Coat Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood.Ensures adequate ventilation and prevents inhalation of dust or aerosols.[12]

Always wash your hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[2]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal process.[10][13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol for Waste Generation and Storage:

  • Designate a Satellite Accumulation Area (SAA): Identify a location within your lab, at or near the point of waste generation, for collecting hazardous waste.[10][14] This area must be clearly marked.

  • Select Appropriate Waste Containers:

    • Solids: For unused or expired pure this compound, or for solid materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel), use a wide-mouth, sealable plastic or glass container. Ensure the container is dry.[2]

    • Liquids: For solutions containing the compound (e.g., from a reaction work-up or analytical standard), use a sealable, chemically compatible plastic or glass bottle. Plastic is often preferred to minimize the risk of breakage.[10] Do not store aqueous acidic or basic solutions in metal containers.[13]

    • Sharps: All needles, syringes, or contaminated glassware must be placed in a designated, puncture-proof sharps container.

    • Contaminated PPE: Lightly contaminated items like gloves and disposable lab coats should be double-bagged in clear plastic bags and labeled as hazardous waste.

  • Label Waste Containers Immediately: Before adding any waste, affix a hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").[14]

    • The date waste was first added to the container.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Request Pickup: Once a container is full or has been in the SAA for the maximum allowable time (often up to 12 months, but check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department for pickup.[10][15]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from working with this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment Protocol cluster_3 Final Steps start Waste Generation Point is_solid Solid or Solid-Contaminated? start->is_solid is_liquid Liquid Solution? start->is_liquid is_sharp Contaminated Sharp? start->is_sharp is_ppe Contaminated PPE? start->is_ppe solid_container Place in Labeled, Sealable Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled, Sealable Liquid Waste Container is_liquid->liquid_container Yes sharp_container Place in Puncture-Proof Sharps Container is_sharp->sharp_container Yes ppe_container Double-Bag and Label as Hazardous Waste is_ppe->ppe_container Yes store_saa Store Securely in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharp_container->store_saa ppe_container->store_saa request_pickup Contact EHS for Disposal store_saa->request_pickup

Caption: Waste Disposal Workflow for this compound.

Decontamination of Surfaces and Equipment

After completing work or in the event of a minor spill, all potentially contaminated surfaces and non-disposable equipment must be decontaminated.

  • Prepare a Cleaning Solution: Use a mild detergent and water. For more thorough cleaning, a 70% ethanol solution can be used after the initial wash, provided it is compatible with the surface material.

  • Wipe Down Surfaces: Wearing appropriate PPE, thoroughly wipe down the work area (fume hood sash, benchtop) with the cleaning solution.

  • Collect Waste: All cleaning materials (e.g., paper towels) must be disposed of as contaminated solid waste.[16]

  • Clean Equipment: Reusable glassware or tools should be washed thoroughly with soap and water.

Emergency Procedures for Spills

Pre-planning is essential for a safe response to accidental spills.[17]

For a Minor Spill (Contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.[17]

  • Ensure PPE: Don your full PPE, including gloves, lab coat, and eye protection.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or material.[17] Work from the outside of the spill inward to prevent spreading.

  • Clean Up: Carefully collect the absorbent material using tongs or a scoop and place it into your designated solid hazardous waste container.[2][12]

  • Decontaminate: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[17]

  • Report: Inform your laboratory supervisor or Principal Investigator of the incident.[16]

For a Major Spill (Outside of a fume hood, or a large quantity):

  • EVACUATE: Immediately alert everyone in the lab and evacuate the area.[18]

  • CONFINE: If safe to do so, close the doors to the laboratory to confine the spill.[18]

  • REPORT: Call your institution's emergency number (e.g., Public Safety or EHS). Provide your name, location, and the name of the chemical spilled.[18]

  • ASSIST: If anyone has been contaminated, guide them to the nearest safety shower or eyewash station and assist them in flushing the affected area for at least 15 minutes.[16][17] Remove contaminated clothing while under the shower. Seek immediate medical attention.

  • SECURE: Secure the area to prevent unauthorized entry until emergency responders arrive.[18]

Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Regulatory Compliance: The National Framework

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your laboratory is considered a "generator" of hazardous waste, and your compliance obligations depend on the total amount of waste generated per month.[14] Key principles include cradle-to-grave responsibility, meaning the generator is responsible for the waste from its creation to its final, safe disposal. Adhering to the procedures in this guide will help ensure your work complies with these important federal regulations.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. (n.d.). PubMed. [Link]

  • Spill Control/Emergency Response. (2025). EHSO. [Link]

  • Benzonitrile for Synthesis MSDS. (2016). Loba Chemie. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton EHS. [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. [Link]

  • Benzonitrile. (n.d.). PubChem - NIH. [Link]

  • What to Do in a Chemical Emergency. (2024). CDC. [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. [Link]

  • 3-Amino-4-methylbenzonitrile. (n.d.). PubChem. [Link]

  • Safety Data Sheet. (2025). AA Blocks. [Link]

  • 4-Nitrobenzonitrile Extra Pure MSDS. (n.d.). Loba Chemie. [Link]

  • 4-Amino-3-methylbenzonitrile. (n.d.). PubChem. [Link]

  • 4-Amino-3-hydroxybenzonitrile. (n.d.). PubChem - NIH. [Link]

  • 4-Aminobenzonitrile. (n.d.). PubChem. [Link]

  • 3-Aminobenzonitrile. (n.d.). PubChem. [Link]

  • 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

Sources

Personal protective equipment for handling 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride. The recommendations herein are synthesized from established safety protocols for related aromatic amine and benzonitrile compounds. Given the specific nature of this molecule, it is imperative to treat it as a substance of unknown toxicity and handle it with the utmost care.

Hazard Identification: Understanding the Risk

The structure of this compound contains two key functional groups that dictate its potential hazards: the aromatic amine and the benzonitrile moiety.

  • Aromatic Amine: Aromatic amines as a class of compounds can cause skin irritation, sensitization, and allergic reactions.[1] Long-term exposure may pose more severe health risks.[1]

  • Benzonitrile: The nitrile group (-CN) attached to a benzene ring is a significant toxicological concern. Compounds of this nature can be toxic if inhaled, swallowed, or absorbed through the skin.[2][3] The primary hazard is the potential for metabolic release of cyanide, a potent cellular toxin. The solid, powdered nature of the hydrochloride salt also presents a substantial respiratory hazard if dust is generated.[2][4][5][6]

Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation of the powdered compound.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.

Eye and Face Protection
  • Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Enhanced Protection: When handling larger quantities (>1 gram) or when there is a risk of splashing (e.g., during dissolution), chemical splash goggles are required. For significant splash or dust generation potential, a full face shield should be worn over safety glasses.[7][8]

Skin Protection
  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[8] However, it is crucial to double-glove when handling this compound. The outer glove should be removed and disposed of immediately upon any contamination. For prolonged tasks or when handling solutions, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent in use.[4][8] Always inspect gloves for tears or punctures before use.[6][7]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect against skin exposure.[8] Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[8] For tasks with a high risk of contamination, consider using disposable sleeves or a chemical-resistant apron.

Respiratory Protection

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2][4] Respiratory protection is required if engineering controls are not available or are insufficient to maintain exposure below established limits.

  • For Handling Powder: If weighing or otherwise handling the solid compound outside of a fume hood or glove box, a NIOSH-approved respirator with a P100 (particulate) filter is necessary.

  • For High-Concentration Scenarios: In situations with poor ventilation or during spill cleanup, a full-face respirator with combination cartridges (e.g., ABEK-P100) may be required to protect against both dust and potential vapors.[7] All respirator use must be done under a formal respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.[8]

PPE Summary by Task
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection (if not in fume hood)
Storage & Transport Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesNot typically required
Weighing Solid (<1g) Safety Glasses with Side ShieldsDouble Pair Nitrile Gloves, Lab CoatN95 or P100 filtering facepiece
Weighing Solid (>1g) Chemical Splash GogglesDouble Pair Nitrile Gloves, Lab CoatHalf-mask respirator with P100 filters
Solution Preparation Chemical Splash GogglesDouble Pair Nitrile Gloves, Lab CoatNot required if performed in a fume hood
Spill Cleanup Goggles & Face ShieldDouble Pair Nitrile Gloves, Lab Coat, ApronFull-face respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for safety.

Preparation
  • Designate Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Verify Equipment: Ensure the fume hood is functioning correctly. Check that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE (lab coat, goggles, inner gloves, outer gloves) before opening the primary container.

Handling
  • Minimize Dust: Handle the solid carefully to avoid generating dust.[4][5] Use techniques like gently scooping instead of pouring when possible.

  • Containment: Perform all manipulations, including weighing and solution preparation, on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • No Solo Work: Never work with highly hazardous compounds alone. Ensure a colleague is aware of your work and is available to assist in an emergency.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][9][10] After handling is complete and PPE is removed, wash hands thoroughly with soap and water.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_actions 3. Required Actions start Assess Task: Form, Quantity, Procedure form Solid or Liquid? start->form quantity Quantity > 1g or High Splash Potential? form->quantity Solid form->quantity Liquid location Work inside certified Fume Hood? quantity->location splash_goggles Upgrade to Chemical Splash Goggles + Face Shield quantity->splash_goggles Yes eye Eye Protection location->eye Always skin Skin Protection location->skin Always resp Respiratory Protection location->resp respirator Use NIOSH-approved Respirator with P100 filters location->respirator No no_resp Respirator Not Required location->no_resp Yes goggles Wear Safety Glasses with Side Shields eye->goggles gloves Wear Double Nitrile Gloves & Lab Coat skin->gloves splash_goggles->eye respirator->resp no_resp->resp

Caption: PPE selection workflow for handling the target compound.

Spill and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. For a small powder spill within a fume hood, carefully cover with an inert absorbent material, then gently scoop the mixture into a labeled, sealed container for hazardous waste disposal. Do not use a vacuum cleaner unless it is HEPA-filtered and designed for hazardous dust.[5] For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable sleeves), weigh boats, and bench liners should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Due to the nitrile group, this waste may be classified as cyanide-bearing and must not be mixed with acidic waste, which could generate highly toxic hydrogen cyanide gas.[11]

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of toxic chemical waste.[12] Consult your EHS department for specific guidance on waste stream segregation and disposal procedures. Do not dispose of this chemical down the drain.[6][13]

By adhering to these stringent safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 2-Aminobenzonitrile.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
  • ChemicalBook. (2025, September 27). 3-Aminobenzonitrile - Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment (PPE). Retrieved from UCSF Office of Environment, Health and Safety.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • (n.d.).
  • MilliporeSigma. (2024, March 7). Safety Data Sheet: Benzonitrile.
  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from UW–Madison Office of Sustainability.
  • TCI AMERICA. (n.d.). Safety Data Sheet: 4-(Aminomethyl)benzonitrile Hydrochloride.
  • (2021, December 25).
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Kingfa Medical. (2024, October 21). The application of nitrile gloves in the pharmaceutical industry.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Nitriles.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • CymitQuimica. (2023, April 7). Safety Data Sheet: 4-(Aminomethyl)benzonitrile hydrochloride.
  • BASF. (2025, October 6). Safety Data Sheet: Butyl Acrylate BMB IC.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.